molecular formula C8H6N2O6 B1345498 2-Methyl-3,5-dinitrobenzoic acid CAS No. 28169-46-2

2-Methyl-3,5-dinitrobenzoic acid

Cat. No.: B1345498
CAS No.: 28169-46-2
M. Wt: 226.14 g/mol
InChI Key: CDVNZMKTJIBBBV-UHFFFAOYSA-N
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Description

Synthesis of a series of heterocyclic derivatives of 3,5-dinitro-o-toluic acid has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,5-dinitrobenzoic acid
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InChI

InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
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InChI Key

CDVNZMKTJIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6N2O6
Source PubChem
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DSSTOX Substance ID

DTXSID3067360
Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Molecular Weight

226.14 g/mol
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CAS No.

28169-46-2
Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name 3,5-Dinitro-o-toluic acid
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Record name 2-Methyl-3,5-dinitrobenzoic acid
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Foundational & Exploratory

Introduction: Strategic Importance of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid from o-Toluic Acid

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of various specialty chemicals and heterocyclic derivatives, such as isoquinolones.[1] Its molecular architecture, featuring a carboxylic acid, a methyl group, and two nitro groups, offers a versatile platform for further chemical transformations. The synthesis from o-toluic acid is a classic and instructive example of electrophilic aromatic substitution, governed by the nuanced interplay of directing group effects. This guide provides a comprehensive exploration of the synthesis, from fundamental chemical principles to a detailed, field-proven experimental protocol.

Pillar 1: The Scientific Rationale—Mechanism and Regioselectivity

The synthesis of this compound is achieved through the nitration of o-toluic acid using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." The reaction's success and specificity hinge on a deep understanding of electrophilic aromatic substitution principles.

Generation of the Electrophile: The potent electrophile required for the reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2] The sulfuric acid also serves as a dehydrating agent, absorbing the water produced and driving the equilibrium towards the formation of the electrophile.[2]

Directing Effects and Causality: The regiochemical outcome of the dinitration is dictated by the two substituents already present on the aromatic ring of o-toluic acid:

  • Methyl Group (-CH₃): This is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. It is an ortho, para-director.

  • Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density from the ring and making it less reactive. It is a meta-director.

In the nitration of o-toluic acid, these effects are synergistic. The first nitro group is directed to the positions that are ortho or para to the activating methyl group and meta to the deactivating carboxyl group. This leads to a mixture of 3-nitro- and 5-nitro-o-toluic acids.[3] To achieve dinitration and favor the 3,5-dinitro isomer, more forcing conditions are required. The second nitration is governed by the combined directing influence of the methyl, carboxyl, and the first nitro group (a strong deactivator and meta-director). The positions at C3 and C5 are meta to the carboxyl group and are the least deactivated sites for subsequent electrophilic attack, leading to the desired this compound product.

Pillar 2: A Field-Proven Experimental Protocol

This protocol is a synthesized methodology based on established procedures, designed to be self-validating by explaining the rationale behind each critical step.[4][5]

Safety Precautions: This reaction involves the use of highly corrosive and concentrated acids. The nitration reaction is highly exothermic. Strict adherence to safety protocols is mandatory.

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Have an appropriate quenching agent and spill kit readily available.

  • When mixing acids, always add the more concentrated acid (sulfuric acid) to the other, or in this specific case, add nitric acid slowly to the sulfuric acid-toluic acid mixture to manage the exotherm.

Experimental Workflow Diagram: The following diagram outlines the key stages of the synthesis process.

G Experimental Workflow for Synthesis A Preparation Dissolve o-toluic acid in H₂SO₄ B Nitration Slow addition of HNO₃ at low temp A->B Control Exotherm C Reaction Driving Reflux at elevated temperature B->C Ensure Dinitration D Quenching Pour mixture onto ice C->D Precipitate Product E Isolation Filter the precipitate D->E Collect Crude Product F Purification Wash with H₂O & Recrystallize E->F Remove Impurities G Final Product This compound F->G Obtain Pure Compound

Caption: A flowchart of the key experimental stages.

Reagents and Equipment:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice and Distilled Water

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask for vacuum filtration

Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask, dissolve 13.6 g (0.1 mol) of o-toluic acid in 110.4 g of concentrated sulfuric acid with constant stirring. The dissolution may be slightly exothermic; allow the mixture to cool if necessary. Once dissolved, chill the flask in an ice bath to bring the temperature down to approximately 0-5 °C.[4] This low temperature is crucial for controlling the initial rate of reaction upon adding the nitric acid.

  • First Nitration Stage: Slowly add 28.0 g of concentrated nitric acid dropwise to the chilled, stirring solution.[4] The rate of addition must be carefully controlled to maintain the temperature of the reaction mixture below 10-15 °C. This prevents runaway reactions and minimizes the formation of unwanted byproducts.

  • Reaction Progression: After the nitric acid addition is complete, allow the reaction mixture to stir for 15 minutes in the ice bath, then remove it and let it stir overnight at room temperature to ensure the completion of the initial mononitration.[4]

  • Forcing Dinitration: To drive the reaction to completion for the second nitration, heat the mixture under reflux at approximately 100 °C (373 K) for 4 hours.[4] The elevated temperature provides the necessary activation energy to add the second nitro group to the now deactivated aromatic ring.

  • Second Nitric Acid Addition (Optional but Recommended): After cooling the mixture back to room temperature, an additional 21.0 g of nitric acid can be added, followed by another reflux period of 3 hours to maximize the yield of the dinitro product.[4]

  • Product Precipitation (Quenching): Carefully and slowly pour the cooled reaction mixture over a large volume of crushed ice with stirring. The this compound, being insoluble in the cold aqueous acidic solution, will precipitate out as a solid. This step effectively stops the reaction and separates the product from the reaction medium.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper. This is a critical step to remove any residual sulfuric and nitric acids.[4]

  • Drying and Characterization: Dry the purified product. The identity and purity of the resulting light yellow crystalline powder can be confirmed by its melting point, which is reported to be in the range of 204-210 °C.[6] For higher purity, the product can be recrystallized from aqueous ethanol.[1]

Pillar 3: Data Summary and Visualization

Quantitative Reaction Data:

ParameterValueRationale/Notes
Starting Material o-Toluic Acid (C₈H₈O₂)13.6 g (0.1 mol)
Nitrating Agent Nitric Acid (HNO₃)Total of 49.0 g (approx. 0.7 mol) in two portions[4]
Catalyst/Solvent Sulfuric Acid (H₂SO₄)110.4 g (approx. 1.12 mol)
Molar Ratio o-toluic acid : HNO₃ : H₂SO₄Approx. 1 : 7 : 11
Reaction Temp. 0-15 °C (addition), then Reflux (100 °C)Initial cooling prevents side reactions; heating drives dinitration.
Reaction Time Overnight + 7 hours refluxEnsures high conversion to the dinitro product.
Product This compoundC₈H₆N₂O₆
Appearance Light yellow fine crystalline powder[1]
Melting Point 204-210 °C[6]Key indicator of purity.

Chemical Reaction Pathway:

G cluster_reactants Reactants cluster_product Product o_toluic o-Toluic Acid dinitro This compound o_toluic->dinitro Electrophilic Aromatic Substitution (Nitration) mixed_acid HNO₃ / H₂SO₄

Caption: The overall transformation from o-toluic acid to the final product.

References

2-Methyl-3,5-dinitrobenzoic acid CAS number 28169-46-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-3,5-dinitrobenzoic Acid (CAS: 28169-46-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28169-46-2), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structural characteristics, synthesis and purification protocols, and significant applications, particularly as a precursor to biologically active molecules. The guide emphasizes the causality behind experimental procedures and adheres to stringent standards of scientific integrity, supported by authoritative references.

Compound Identification and Core Properties

This compound, also known as 3,5-Dinitro-o-toluic acid, is a nitrated aromatic carboxylic acid.[1][2][3] Its dinitro-substituted benzene ring makes it a valuable precursor in various organic syntheses. The fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 28169-46-2[1][2][4][5]
Molecular Formula C₈H₆N₂O₆[1][2][5][6]
Molecular Weight 226.14 g/mol [1][2][4]
IUPAC Name This compound[5]
Common Synonyms 3,5-Dinitro-o-toluic acid, 3,5-Dinitro-2-methylbenzoic acid[1][2][3]

| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)O[1][2] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance White to light yellow or pale cream crystalline powder. [3][7]
Melting Point 204-210 °C [3][7]
Solubility Soluble in water. Can be crystallized from water or aqueous ethanol. [3]

| Storage | Store in a cool, dry place at temperatures between 10°C and 25°C. |[1] |

Structural Elucidation

The molecular architecture of this compound is key to its reactivity and function as a synthetic intermediate. The structure consists of a benzoic acid core, substituted with a methyl group at position 2 and two nitro groups at positions 3 and 5.

Caption: 2D structure of this compound.

A single-crystal X-ray diffraction study has provided definitive structural data, revealing that the compound crystallizes in a monoclinic system.[6][8] The analysis also indicates disorder in the oxygen atoms of the nitro groups as well as the carboxyl group.[6][8] In the crystal lattice, molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds, a common packing motif for carboxylic acids.[6][8]

Synthesis and Purification Protocols

The primary route for preparing this compound involves the nitration of o-toluic acid.[6] This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.

Synthesis_Workflow start o-Toluic Acid reaction Nitration Reaction (0°C to 100°C+) start->reaction reagents HNO₃ / H₂SO₄ reagents->reaction quench Pour onto Ice reaction->quench filtration Filter Precipitate quench->filtration wash Wash with H₂O filtration->wash product Crude Product wash->product purification Recrystallization (Aqueous EtOH) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification.

Protocol 3.1: Laboratory Scale Synthesis

This protocol is adapted from established literature procedures for the nitration of o-toluic acid.[6][9]

Expertise & Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carboxyl group and achieve dinitration. The reaction is performed in stages with careful temperature control to manage the highly exothermic nature of nitration and prevent unwanted side reactions.

Methodology:

  • Preparation: In a flask submerged in an ice bath, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (H₂SO₄) with constant stirring.

  • First Nitration: Slowly add a stoichiometric amount of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature of the reaction mixture remains below 10°C.

  • Stirring: Once the addition is complete, allow the mixture to stir at room temperature overnight.

  • Second Nitration & Heating: Increase the temperature and reflux the mixture for several hours. After cooling, a second portion of nitric acid is added, followed by another period of reflux to drive the reaction to dinitration.[6]

  • Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The product will precipitate out of the acidic aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is free of residual acid (test with pH paper).

  • Drying: Dry the crude product, which can then be taken for purification.

Protocol 3.2: Purification by Recrystallization

This protocol ensures the removal of impurities, such as mononitrated species or starting material.

Trustworthiness & Self-Validation: Recrystallization is a self-validating purification technique. As the saturated solution cools, the molecules of the target compound selectively assemble into a crystal lattice, excluding impurities which remain in the mother liquor. The purity of the final product should be verified by taking a melting point; a sharp melting range close to the literature value (204-210°C) is indicative of high purity.[7]

Methodology:

  • Dissolution: Place the crude this compound in a flask and add a minimum amount of hot aqueous ethanol to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same aqueous ethanol mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to yield the pure product.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block in multi-step syntheses.

  • Precursor to Isocoumarins: Its most significant role is as an intermediate in the synthesis of substituted homophthalic acids.[6] These, in turn, are precursors for isocoumarins, a class of secondary metabolites.[6][8] Isocoumarins are of high interest to drug development professionals due to their wide range of reported biological activities, including anti-cancer and anti-tumor properties.[6][8] The strategic placement of the nitro and methyl groups on the benzoic acid ring allows for further chemical manipulation to build the complex isocoumarin scaffold.

  • Synthesis of Heterocyclic Derivatives: The compound is also used more broadly to synthesize various heterocyclic derivatives and isoquinolones.[3][7] The nitro groups can be reduced to amines, which are versatile functional groups for constructing new ring systems, making this compound a strategic starting material in medicinal chemistry programs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Classification

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. [10][11]
Skin Corrosion/Irritation H315 Causes skin irritation. [10]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [10]

| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation. |[10] |

Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Ingestion and Contact: Avoid contact with skin and eyes. Do not ingest.[10] Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10][11]

  • If on Skin: Wash with plenty of soap and water.[10] If irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[10]

  • If Inhaled: Move the person to fresh air.

Storage and Disposal:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[1][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

physical and chemical properties of 2-Methyl-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-3,5-dinitrobenzoic Acid

Introduction: A Compound of Synthetic Importance

This compound (CAS No: 28169-46-2), also known as 3,5-Dinitro-o-toluic acid, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a benzoic acid core with a methyl group and two nitro groups, imparts a unique set of properties that make it a valuable intermediate in organic synthesis. Notably, it has been utilized in the synthesis of various heterocyclic derivatives and isoquinolones.[2][3] Understanding the physicochemical and reactive nature of this compound is paramount for its effective and safe application in research and manufacturing. This guide offers an in-depth exploration of these properties, grounded in established scientific principles and data.

Physicochemical Characterization

The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes.

Structural and Physical Properties

The compound typically presents as a white to light yellow or pale cream crystalline powder.[2][3] Its key structural and physical data are summarized in the table below.

Table 1: Core Physical and Structural Properties

PropertyValue
Molecular Formula C₈H₆N₂O₆
Molecular Weight 226.14 g/mol [1][4]
CAS Number 28169-46-2[1][4]
Appearance White to pale cream or pale yellow crystalline powder[3]
Melting Point 204-210 °C[3]
Solubility Soluble in water. Can be crystallized from water or aqueous ethanol.[2]

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a monoclinic crystal system.[5][6]

Caption: 2D representation of the molecular structure.

Chemical Profile: Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its carboxylic acid, nitro, and methyl functional groups on the aromatic ring.

Acidity

The presence of two electron-withdrawing nitro groups significantly increases the acidity of the carboxylic acid function compared to benzoic acid. This is due to the stabilization of the conjugate base (carboxylate anion) through the inductive and resonance effects of the nitro groups.

Reactivity of Functional Groups
  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification. For instance, it can be converted to its methyl ester, 2-methyl-3,5-dinitro-benzoic acid methyl ester (CAS 52090-24-1).[7][8][9]

  • Nitro Groups: The nitro groups can be reduced to amino groups, opening pathways to the synthesis of various diamino derivatives.

  • Aromatic Ring: The strong deactivating effect of the nitro and carboxyl groups makes electrophilic aromatic substitution challenging.

The synthesis of this compound itself is typically achieved through the nitration of o-toluic acid using a mixture of nitric acid and sulfuric acid.[5] A more recent method describes a large-scale synthesis with a high yield.[10]

G Figure 2: Synthesis and Key Reactions A o-Toluic Acid B This compound A->B Nitration (HNO₃, H₂SO₄) C Ester Derivatives B->C Esterification (Alcohol, H⁺) D Amino Derivatives B->D Reduction (e.g., Sn/HCl)

Caption: Simplified reaction schematic.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a combination of physical and spectroscopic methods should be employed.

Melting Point Determination

Objective: To determine the melting range of a sample as an indicator of purity.

Methodology:

  • A small, finely powdered sample is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

  • A sharp melting range close to the literature value of 204-210 °C indicates high purity.[3]

Spectroscopic Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Record a background spectrum on a clean ATR crystal.

  • Place a small amount of the solid sample on the crystal and apply pressure.

  • Acquire the IR spectrum.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Asymmetric and symmetric N-O stretches from the nitro groups (~1530 cm⁻¹ and ~1350 cm⁻¹).

    • C-H stretches from the aromatic ring and methyl group (~3100-2850 cm⁻¹).

    • C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).

Objective: To confirm the proton environment of the molecule.

Methodology:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Expected Signals:

    • A downfield singlet for the carboxylic acid proton (>10 ppm).

    • Signals in the aromatic region (7-9 ppm) corresponding to the two aromatic protons.

    • A singlet in the aliphatic region (~2.5 ppm) corresponding to the three methyl protons.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]

Table 2: GHS Hazard Information

Hazard StatementClassification
H302Acute toxicity, oral (Category 4)[11]
H315Skin corrosion/irritation (Category 2)[11][12]
H319Serious eye damage/eye irritation (Category 2)[11][12]
H335Specific target organ toxicity – Single exposure (Respiratory tract irritation) (Category 3)[11][12]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Handle in a well-ventilated area or fume hood to avoid breathing dust.[11][12]

  • In case of skin contact, wash with plenty of soap and water.[11]

  • In case of eye contact, rinse cautiously with water for several minutes.[11]

  • If swallowed, call a poison center or doctor.[11]

Conclusion

This compound is a well-characterized compound with defined physical properties and predictable chemical reactivity. Its synthesis and subsequent functional group transformations make it a versatile building block in organic chemistry. Adherence to appropriate analytical protocols and safety measures is essential for its successful and safe utilization in a laboratory or industrial setting.

References

A Technical Guide to the Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid from 2-Methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides an in-depth exploration of the synthetic pathway to 2-Methyl-3,5-dinitrobenzoic acid, commencing from the nitration of 2-methylphenol (o-cresol). This synthesis is a two-stage process involving a challenging dinitration followed by a robust oxidation of the aryl methyl group. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the complexities and optimization of the reaction sequence. The regiochemical outcome of the initial nitration step presents a significant challenge, as the directing effects of the hydroxyl and methyl substituents favor other isomers. This guide addresses this complexity directly, presenting a plausible, albeit low-yielding, pathway and contrasting it with more conventional synthetic routes. The intended audience includes researchers, process chemists, and drug development professionals who require a comprehensive understanding of this specific transformation for applications in fine chemical and pharmaceutical intermediate synthesis.[1][2]

Introduction: Strategic Overview

This compound is a highly functionalized aromatic compound, valuable as a precursor in the synthesis of various heterocyclic compounds, isocoumarins, and other complex organic molecules.[1][2][3] The presence of nitro groups, a carboxylic acid, and a methyl group on the benzene ring offers multiple handles for subsequent chemical modifications.

The specified synthetic route begins with 2-methylphenol and proceeds in two key stages:

  • Dinitration: The electrophilic substitution of two nitro groups onto the 2-methylphenol ring.

  • Oxidation: The conversion of the methyl group on the dinitrated intermediate to a carboxylic acid.

This guide will dissect each stage, focusing on the mechanistic rationale, procedural details, and critical process parameters that govern the reaction's success.

Overall Synthetic Workflow

The transformation from 2-methylphenol to the target acid is a multi-step process requiring careful control over reaction conditions.

G cluster_0 Stage 1: Dinitration cluster_1 Stage 2: Oxidation A 2-Methylphenol (o-Cresol) B 2-Methyl-3,5-dinitrophenol (Intermediate) A->B HNO₃ / H₂SO₄ C This compound (Final Product) B->C Strong Oxidant (e.g., KMnO₄) G cluster_0 Oxidation Pathway A Ar-CH₃ B Ar-CH₂OH (Benzyl Alcohol) A->B [O] C Ar-CHO (Benzaldehyde) B->C [O] D Ar-COOH (Benzoic Acid) C->D [O]

References

A Comprehensive Technical Guide to the Molecular Structure of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure and properties of 2-Methyl-3,5-dinitrobenzoic acid (MDNBA), a compound of significant interest in medicinal chemistry and materials science. We will delve into its structural characterization through crystallographic and spectroscopic data, discuss its synthesis and chemical reactivity, and explore its current and potential applications. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in fields where the nuanced understanding of molecular architecture is paramount for innovation.

Introduction: The Significance of this compound

This compound, also known as 3,5-Dinitro-o-toluic acid, is an aromatic carboxylic acid characterized by a benzene ring substituted with a methyl group, a carboxylic acid group, and two nitro groups.[1][2] This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.[3][4][5] Notably, it serves as a precursor for the synthesis of isocoumarins, a class of compounds with a wide range of biological activities, including anti-cancer and anti-tumor properties.[6][7]

The presence of electron-withdrawing nitro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the methyl group introduces steric hindrance and alters the electronic landscape. Understanding the interplay of these substituents at a molecular level is crucial for predicting the compound's behavior in chemical reactions and biological systems.

Key Physicochemical Properties
PropertyValueSource
CAS Number 28169-46-2[1][2][8][9]
Molecular Formula C₈H₆N₂O₆[1][2][6][8]
Molecular Weight 226.14 g/mol [1][2][8]
Melting Point 204-210 °C[2][10][11]
Appearance Light yellow to white crystalline powder[2][10]
Solubility Soluble in water and aqueous ethanol[2][11]

Unveiling the Molecular Architecture: A Crystallographic Perspective

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies.[6][7] This powerful analytical technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Crystal Structure Analysis

This compound crystallizes in the monoclinic space group.[6][7] The crystal structure reveals that the molecule is not perfectly planar. The carboxylic acid group is twisted out of the plane of the benzene ring, with a dihedral angle of approximately 23.82°.[6][7] This torsion is a result of steric hindrance between the carboxylic acid group and the adjacent methyl group.

A notable feature of the crystal packing is the formation of inversion dimers through hydrogen bonding between the carboxylic acid groups of two neighboring molecules.[6][7] These O-H···O hydrogen bonds are a common motif in the crystal structures of carboxylic acids. Additionally, the packing is stabilized by weaker C-H···O and C-H···π interactions.[6][7]

Interestingly, the crystal structure exhibits disorder in the positions of the oxygen atoms of the nitro groups, the hydrogen atoms of the methyl group, and the carboxyl group.[6][7] This indicates that these groups can adopt slightly different orientations within the crystal lattice.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the fundamental connectivity of atoms in this compound.

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published in readily accessible literature, we can predict the expected spectral features based on its functional groups. Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a synthesized compound.

Expected Spectroscopic Data
TechniqueExpected Key Features
¹H NMR - Aromatic protons (2H) appearing as distinct signals in the downfield region (δ 7-9 ppm).- Carboxylic acid proton (1H) as a broad singlet, typically downfield (δ > 10 ppm).- Methyl protons (3H) as a singlet in the upfield region (δ 2-3 ppm).
¹³C NMR - Aromatic carbons, with those attached to nitro groups being significantly deshielded.- Carboxylic acid carbonyl carbon at a characteristic downfield chemical shift (δ ~165-185 ppm).- Methyl carbon in the upfield region (δ ~15-25 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro groups (~1500-1560 cm⁻¹ and ~1335-1370 cm⁻¹ respectively).- C-H stretches from the aromatic ring and methyl group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (226.14 g/mol ).- Fragmentation patterns characteristic of the loss of functional groups such as -OH, -COOH, and -NO₂.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Synthetic Protocol: Nitration of o-Toluic Acid

A common laboratory-scale synthesis involves the direct nitration of o-toluic acid.[6] This electrophilic aromatic substitution reaction introduces the two nitro groups onto the aromatic ring.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: o-Toluic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is then added dropwise with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • Work-up: After the reaction is complete, the mixture is poured onto ice, causing the product to precipitate. The solid is then filtered, washed with water to remove residual acid, and purified.

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of aromatic compounds is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Sulfuric Acid Catalyst: The generation of the nitronium ion is essential for the electrophilic aromatic substitution to occur at a reasonable rate.

  • Stepwise Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction remains controlled and prevents a dangerous buildup of heat.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification o-Toluic Acid o-Toluic Acid Controlled Nitration\n(Low Temperature) Controlled Nitration (Low Temperature) o-Toluic Acid->Controlled Nitration\n(Low Temperature) Nitrating Mixture\n(HNO₃ + H₂SO₄) Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating Mixture\n(HNO₃ + H₂SO₄)->Controlled Nitration\n(Low Temperature) Crude Product Crude Product Controlled Nitration\n(Low Temperature)->Crude Product Precipitation on Ice Purified this compound Purified this compound Crude Product->Purified this compound Filtration, Washing, Recrystallization

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid: It can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol. The electron-withdrawing nitro groups increase its acidity compared to benzoic acid.

  • Aromatic Ring: The two nitro groups are strongly deactivating, making the aromatic ring less susceptible to further electrophilic substitution. However, they activate the ring towards nucleophilic aromatic substitution.

  • Nitro Groups: The nitro groups can be reduced to amino groups, opening up pathways to a wide range of other derivatives, such as 3,5-diamino-2-methylbenzoic acid. This transformation is particularly important in the synthesis of dyes and pharmaceutical intermediates.[12]

Applications in Research and Development

The unique structural features of this compound make it a versatile building block in several areas of chemical science.

Pharmaceutical and Medicinal Chemistry
  • Synthesis of Heterocyclic Compounds: This molecule serves as a starting material for the synthesis of various heterocyclic derivatives, including isoquinolones.[2][10]

  • Precursor to Biologically Active Molecules: As previously mentioned, it is an intermediate in the synthesis of isocoumarins, which have shown potential as anti-cancer and anti-tumor agents.[6][7] The dinitrobenzoic acid moiety is also found in other classes of compounds with therapeutic potential.[5]

Materials Science
  • Dye Synthesis: The reduction of the nitro groups to amino groups provides a route to 3,5-diamino-2-methylbenzoic acid, a key intermediate in the production of certain dyes.[12]

  • Liquid Crystals: Dinitrobenzoic acid derivatives have been explored for the synthesis of liquid crystal intermediates.[12]

Analytical Chemistry

While not as common as its isomer, 3,5-dinitrobenzoic acid, this compound could potentially be used as a derivatizing agent for the identification of alcohols and amines through the formation of crystalline esters and amides with sharp melting points.[4][13]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed.[14]

  • Causes skin irritation.[14]

  • Causes serious eye irritation.[14]

  • May cause respiratory irritation.[14]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[14] Use only in a well-ventilated area.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.[14]

Conclusion

This compound is a molecule with a rich and complex structural chemistry that underpins its utility in various scientific disciplines. Its unique combination of functional groups provides a platform for the synthesis of a diverse range of valuable compounds. A thorough understanding of its molecular structure, as revealed by crystallographic and spectroscopic methods, is essential for harnessing its full potential in the development of new pharmaceuticals, advanced materials, and analytical reagents. This guide has aimed to provide a comprehensive and technically sound overview to aid researchers and professionals in their endeavors with this important chemical intermediate.

References

spectroscopic data (NMR, IR) of 2-Methyl-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3,5-dinitrobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 28169-46-2), a vital intermediate in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering not just the data itself, but the underlying principles and experimental considerations for its accurate interpretation.

Introduction: The Molecular Profile

This compound (C₈H₆N₂O₆) is a substituted aromatic carboxylic acid.[3][4] Its structure, featuring a benzoic acid core with a methyl group and two nitro groups, creates a distinct electronic environment that is well-elucidated by spectroscopic techniques. Understanding the precise location and interaction of these functional groups is paramount for its application in synthetic chemistry, particularly in the creation of heterocyclic derivatives and isoquinolones.[2] This guide will systematically dissect its ¹H NMR, ¹³C NMR, and IR spectra to provide a complete analytical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, it allows for the unambiguous assignment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol ensures high-resolution spectra.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shift of labile protons, such as the carboxylic acid proton.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrumental Setup :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

    • Shim the instrument to create a homogeneous magnetic field, ensuring sharp, symmetrical peaks.

    • For ¹H NMR, acquire data over a spectral width of 0-12 ppm. For ¹³C NMR, a wider range of 0-200 ppm is necessary.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Shimming & Tuning acq1->acq2 acq3 Acquire Spectrum (¹H, ¹³C) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 interp1 Chemical Shift Analysis proc3->interp1 interp2 Coupling Constant Analysis proc3->interp2 interp3 Structural Assignment interp1->interp3 interp2->interp3

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Caption: Structure of this compound.

  • Aromatic Protons (H-4, H-6) : These two protons are on the aromatic ring. They are in different environments due to the adjacent substituents. The powerful electron-withdrawing nature of the two nitro groups and the carboxylic acid deshields these protons significantly, pushing their signals far downfield.

  • Methyl Protons (CH₃) : The three protons on the methyl group are equivalent and will appear as a single signal.

  • Carboxylic Acid Proton (COOH) : This is a labile proton whose chemical shift is highly dependent on solvent and concentration. It often appears as a broad singlet.

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)[3]Chemical Shift (δ) in DMSO-d₆ (ppm)[3]MultiplicityIntegration
Aromatic (H-4 or H-6)8.8198.801Doublet1H
Aromatic (H-6 or H-4)8.6818.681Doublet1H
Methyl (CH₃)2.6262.636Singlet3H

Interpretation:

  • The signals at ~8.8 ppm and ~8.7 ppm correspond to the two aromatic protons. Their position far downfield is a direct consequence of the deshielding effect of the three electron-withdrawing groups (-COOH, -NO₂, -NO₂) on the ring. The slight difference in their chemical shifts arises from their proximity to different groups (one is between two nitro groups, the other is adjacent to the carboxylic acid and a nitro group). They appear as doublets due to meta-coupling with each other.

  • The signal at ~2.6 ppm is assigned to the methyl group.[3] It appears as a singlet because there are no adjacent protons to couple with. Its chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon AssignmentExpected Chemical Shift (δ) (ppm)
Carboxylic Acid (C=O)165-175
Aromatic (C-NO₂)145-155
Aromatic (C-H)120-130
Aromatic (C-COOH)130-140
Aromatic (C-CH₃)135-145
Methyl (CH₃)15-25

Interpretation:

  • Quaternary Carbons : Six distinct signals are expected for the eight carbon atoms. The carbons bearing the nitro groups (C-3, C-5), the carboxylic acid (C-1), and the methyl group (C-2) are quaternary and will typically show lower intensity peaks. The C-NO₂ carbons are expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the nitro groups.

  • Aromatic CH Carbons : The two carbons bonded to hydrogen (C-4, C-6) will appear in the typical aromatic region.

  • Carboxyl Carbon : The carbon of the carboxylic acid group will be found significantly downfield, usually above 165 ppm.

  • Methyl Carbon : The methyl carbon signal will appear upfield, consistent with an sp³-hybridized carbon attached to an aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

Analysis of the IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Observed Data[3]
O-H StretchCarboxylic Acid2500-3300 (broad)Present
C-H Stretch (Aromatic)Ar-H3000-3100Present
C-H Stretch (Aliphatic)-CH₃2850-3000Present
C=O StretchCarboxylic Acid1680-1720Present
N=O Asymmetric StretchNitro Group (-NO₂)1500-1560Present
C=C StretchAromatic Ring1450-1600Present
N=O Symmetric StretchNitro Group (-NO₂)1340-1390Present

Interpretation:

  • O-H Stretch : A very broad and prominent absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • C=O Stretch : A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.

  • Nitro Group Stretches : Two strong absorptions are indicative of the nitro groups. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) and the symmetric stretch at a lower frequency (~1350 cm⁻¹). These are often the most intense peaks in the spectrum.

  • C-H and C=C Stretches : Weaker absorptions for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are visible in the 1450-1600 cm⁻¹ region.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a definitive structural confirmation of this compound. The ¹H NMR spectrum clearly resolves the three distinct proton environments, with the aromatic protons shifted significantly downfield due to the strong electron-withdrawing effects of the nitro and carboxyl substituents. The IR spectrum provides unequivocal evidence for all key functional groups: the carboxylic acid (broad O-H and sharp C=O stretches) and the two nitro groups (strong and characteristic asymmetric and symmetric N=O stretches). This comprehensive spectroscopic dataset serves as a reliable reference for quality control, reaction monitoring, and further research involving this important chemical compound.

References

An In-depth Technical Guide to 2-Methyl-3,5-dinitrobenzoic Acid: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,5-dinitrobenzoic acid, also known as 3,5-dinitro-o-toluic acid, is a nitrated aromatic carboxylic acid with the chemical formula C₈H₆N₂O₆.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and isocoumarins, which are a class of natural products with diverse biological activities.[2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in readily available contemporary literature. However, its early characterization is cataloged in the comprehensive German chemical encyclopedia, Beilstein's Handbuch der Organischen Chemie.[3] The Beilstein references for this compound are found in volume 9, page 474 of the main series (H), volume 9, page 323 of the second supplement (II), and volume 9, page 2316 of the third supplement (III).[3] This places its initial documentation and characterization within the early to mid-20th century, a period of intense exploration in nitration chemistry and the synthesis of aromatic compounds. The development of potent nitrating agents, such as mixed nitric and sulfuric acids, was crucial for the synthesis of such highly functionalized molecules.

The broader context of dinitrobenzoic acids reveals their importance in early organic chemistry. For instance, the related compound 3,5-dinitrobenzoic acid was prepared by the nitration of benzoic acid and found use in the characterization of alcohols through the formation of crystalline ester derivatives. This historical application underscores the utility of dinitroaromatic compounds in classical organic analysis.

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is the nitration of o-toluic acid (2-methylbenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The methyl and carboxylic acid groups on the aromatic ring direct the incoming nitro groups to the meta positions relative to the carboxyl group and ortho/para to the methyl group, resulting in the desired 2-methyl-3,5-dinitro substitution pattern.

Experimental Protocol: Nitration of o-Toluic Acid[2]

This protocol is based on a reported laboratory-scale synthesis.

Materials:

  • o-Toluic acid (13.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄) (110.4 g, 11.2 mol)

  • Concentrated Nitric Acid (HNO₃) (initially 28.0 g, 0.7 mol, then an additional 21.0 g, 0.69 mol)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a stirrer, dissolve o-toluic acid in concentrated sulfuric acid and cool the solution in an ice bath to 0 °C (273 K).

  • Slowly add concentrated nitric acid dropwise to the chilled solution while maintaining constant stirring.

  • After the addition is complete, continue stirring the reaction mixture for 15 minutes.

  • Remove the ice bath and allow the mixture to stir overnight at room temperature.

  • Reflux the reaction mixture at 100 °C (373 K) for 4 hours.

  • Cool the mixture to room temperature and add more concentrated nitric acid.

  • Reflux the mixture for an additional 3 hours.

  • After cooling to room temperature, pour the reaction mixture onto ice.

  • Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual sulfates and nitrates.

  • The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

  • The use of a mixture of concentrated sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated aromatic ring.

  • The initial cooling of the reaction mixture helps to control the exothermic nitration reaction and prevent unwanted side products.

  • The subsequent refluxing at elevated temperatures is necessary to drive the dinitration to completion, as the introduction of the first nitro group deactivates the ring towards further electrophilic substitution.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the solid product, which has low solubility in the aqueous acidic medium.

Synthesis Pathway Diagram

Synthesis o_toluic_acid o-Toluic Acid product This compound o_toluic_acid->product Nitration reagents HNO₃, H₂SO₄ reagents->o_toluic_acid

Caption: Synthesis of this compound from o-toluic acid.

Physicochemical Properties and Characterization

This compound is typically a light yellow, fine crystalline powder.[3] It is soluble in water and can be purified by crystallization from water or aqueous ethanol.[3]

PropertyValueSource
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.14 g/mol [1]
Appearance White to pale cream or pale yellow crystals or crystalline powder[4]
Melting Point 204-210 °C[4]
CAS Number 28169-46-2[1]
Spectroscopic Data

While a complete set of publicly available, high-resolution spectra for this compound is scarce, data for the closely related 3,5-dinitrobenzoic acid provides a useful reference for the expected spectral features.

¹H NMR Spectroscopy (Reference: 3,5-Dinitrobenzoic acid in DMSO-d₆): [5]

  • Aromatic protons typically appear as a singlet or a complex multiplet in the downfield region (around 9.0 ppm) due to the strong electron-withdrawing effect of the two nitro groups and the carboxylic acid group.

  • The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (around 13.6 ppm).

  • For this compound, one would expect to see a singlet for the methyl group in the upfield region (around 2.5 ppm) and two distinct aromatic proton signals.

¹³C NMR Spectroscopy:

  • The carbon spectrum will show distinct signals for the aromatic carbons, the carboxylic acid carbon, and the methyl carbon.

  • The carbons attached to the nitro groups will be significantly deshielded and appear downfield.

  • The carboxylic acid carbonyl carbon will also be in the downfield region.

Infrared (IR) Spectroscopy:

  • Characteristic strong absorption bands for the nitro groups (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).

  • A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid will be present in the region of 3300-2500 cm⁻¹.

  • A strong carbonyl (C=O) stretching vibration for the carboxylic acid will appear around 1700 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.14 g/mol ).

  • Fragmentation patterns will likely involve the loss of the nitro groups (NO₂), the hydroxyl group (OH), and the carboxyl group (COOH).

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules.

Synthesis of Isocoumarins

This compound is a key precursor for the synthesis of substituted homophthalic acids, which are, in turn, used to construct the isocoumarin scaffold.[2] Isocoumarins are a class of lactones that exhibit a wide range of biological activities, including anti-cancer and anti-tumor properties.[6] The synthesis of isocoumarin derivatives is an active area of research in medicinal chemistry and drug discovery.

Workflow for Isocoumarin Synthesis

Isocoumarin_Synthesis start This compound intermediate1 Substituted Homophthalic Acid Intermediate start->intermediate1 Multi-step Conversion product Isocoumarin Derivative intermediate1->product Lactonization

Caption: General workflow for the synthesis of isocoumarins.

Synthesis of Heterocyclic Derivatives

The presence of the nitro groups and the carboxylic acid functionality makes this compound a versatile starting material for the synthesis of various heterocyclic compounds.[3] The nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group can be converted into other functional groups, such as esters or amides, to further elaborate the molecular structure.

Conclusion

This compound, a dinitrated derivative of o-toluic acid, has a history rooted in the extensive exploration of aromatic chemistry in the early 20th century. While its discovery is not attributed to a single, widely cited publication, its inclusion in the authoritative Beilstein database attests to its early characterization. Today, it remains a relevant and valuable building block in organic synthesis, particularly for the construction of biologically active isocoumarins and other complex heterocyclic systems. The synthetic protocols for its preparation are well-established, and its physicochemical properties are reasonably well-documented. For researchers in medicinal chemistry and materials science, this compound offers a versatile platform for the development of novel molecular architectures.

References

Introduction: The Synthetic Versatility of a Dinitrated Aromatic Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Reactions of 2-Methyl-3,5-dinitrobenzoic Acid

This compound, also known as 3,5-Dinitro-o-toluic acid, is a highly functionalized aromatic compound with the chemical formula C₈H₆N₂O₆.[1] It presents as a light yellow to pale cream crystalline powder.[2][3] This molecule serves as a pivotal intermediate in synthetic organic chemistry, particularly in the creation of complex heterocyclic derivatives and isoquinolones.[2][3] Its utility stems from the distinct reactivity of its three primary functional groups: a carboxylic acid, and two electron-withdrawing nitro groups attached to a toluene backbone. Understanding the key chemical transformations of these groups is essential for leveraging this compound in research, particularly in the fields of medicinal chemistry and materials science, where it can be a precursor for isocoumarins, which have shown anti-cancer and anti-tumor activities.[4][5]

This guide provides a detailed exploration of the principal reactions of this compound, offering field-proven insights into experimental design, mechanistic causality, and detailed protocols for its synthesis and subsequent transformations.

PropertyValueReference
IUPAC Name This compound[1]
Alternate Names 3,5-Dinitro-o-toluic acid[1][2]
CAS Number 28169-46-2[1]
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.14 g/mol [1]
Melting Point 204-210 °C[3]
Appearance Light yellow fine crystalline powder[2][3]

Part 1: Synthesis of the Core Moiety via Aromatic Nitration

The most common and effective route to synthesize this compound is through the direct nitration of o-toluic acid. This electrophilic aromatic substitution reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Causality of Experimental Design

The combination of concentrated sulfuric acid and nitric acid is crucial as it generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The reaction temperature is carefully controlled, often starting at ice-chilled temperatures, to manage the highly exothermic nature of the nitration process. Subsequent heating is applied to overcome the activation energy required to introduce the second nitro group, which is more difficult due to the deactivating effect of the first nitro group and the carboxylic acid moiety. The methyl group and the carboxylic acid group on the starting material (o-toluic acid) direct the incoming nitro groups to the 3 and 5 positions.

Caption: Synthesis of this compound via nitration.

Experimental Protocol: Nitration of o-Toluic Acid[4][6]
  • Preparation: In a flask suitable for reflux, dissolve o-toluic acid (e.g., 13.6 g, 0.1 mol) in concentrated sulfuric acid (e.g., 110.4 g) with constant stirring in an ice bath to maintain a temperature of 0 °C (273 K).[4]

  • First Nitration: Slowly add concentrated nitric acid (e.g., 28.0 g) dropwise to the chilled solution. Maintain vigorous stirring and ensure the temperature does not rise significantly.

  • Stirring and Reflux: After the addition is complete, stir the mixture for 15 minutes at low temperature, then allow it to stir overnight at room temperature.[4] Following this, heat the mixture to reflux (at 373 K) for 4 hours.[4]

  • Second Nitration: Cool the reaction mixture back to room temperature. Carefully add a second portion of nitric acid (e.g., 21.0 g) and reflux for an additional 3 hours.[4]

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Purification: The resulting precipitate is collected by vacuum filtration. The crude solid is washed thoroughly with distilled water until the washings are free of sulfates and nitrates. Recrystallization from a methanol/water mixture (1:1) yields the purified product as yellow needles.[4]

Part 2: Key Reactions of the Functional Groups

The synthetic potential of this compound is realized through reactions targeting its carboxylic acid and nitro functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for derivatization, primarily through conversion to more reactive species like acid chlorides or through esterification.

The conversion of the carboxylic acid to its corresponding acyl chloride dramatically increases its reactivity towards nucleophiles, making it a key intermediate for acylation reactions. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation.[6]

Mechanistic Insight: The reaction begins with a nucleophilic attack by the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[6] This forms a chlorosulfite ester intermediate. Subsequently, a chloride ion, generated in the first step, acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[6][7]

Caption: Conversion of the carboxylic acid to its acid chloride.

Experimental Protocol: Acyl Chloride Formation [6][8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place this compound.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A small amount of a catalyst like dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-Methyl-3,5-dinitrobenzoyl chloride can often be used directly or purified further by vacuum distillation or recrystallization.

Esterification, such as the formation of methyl 2-methyl-3,5-dinitrobenzoate, is a fundamental reaction for modifying the properties of the parent acid or for protecting the carboxyl group. The Fischer-Speier esterification method is a direct and common approach.

Mechanistic Insight: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[9] This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., methanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Caption: Fischer esterification of this compound.

Experimental Protocol: Methyl Ester Formation [9]

  • Setup: Dissolve this compound (e.g., 1 g, 4.4 mmol) in an excess of methanol (e.g., 20 ml) in a round-bottom flask.[9]

  • Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 5 ml).[9]

  • Reaction: Heat the solution to reflux for several hours (e.g., 5 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Isolation: Upon completion, cool the reaction mixture. The product may crystallize upon cooling. Alternatively, pour the mixture into water to precipitate the crude ester.

  • Purification: Filter the solid product and wash it sequentially with methanol and water.[9] Further purification can be achieved by recrystallization from a suitable solvent like chloroform to afford colorless needles.[9]

Reactions of the Nitro Groups

The reduction of the two nitro groups to primary amines is one of the most significant transformations of this molecule, opening pathways to a vast array of diamino-aromatic compounds.

The conversion of aromatic nitro compounds to their corresponding anilines is a cornerstone of synthetic chemistry. A variety of reducing systems can accomplish this, with the choice often depending on the presence of other functional groups and desired selectivity.

Causality of Reagent Choice:

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and often high-yielding method but can be non-selective, potentially reducing other functional groups.[10]

  • Metals in Acid (Fe/HCl, Sn/HCl, Zn/HCl): These are classic, robust methods for nitro group reduction.[11] Iron in acidic conditions is a mild and cost-effective choice.[10] Zinc or tin(II) chloride can also be used effectively.[10]

  • Hydrazine-based systems: Using reagents like hydrazine glyoxylate in the presence of zinc or magnesium powder can offer a rapid and selective reduction at room temperature.

Caption: Reduction of nitro groups to primary amines.

Experimental Protocol: Reduction using Iron and HCl [10][11]

  • Setup: Suspend this compound in a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: Add an excess of iron powder (Fe) to the suspension. Heat the mixture to reflux.

  • Reaction: While refluxing, add concentrated hydrochloric acid (HCl) portion-wise. The reaction is often exothermic and should be controlled carefully. Continue heating until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Cool the reaction mixture and make it basic by adding a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate iron hydroxides.

  • Isolation: Filter the hot solution through a pad of celite to remove the iron salts. The filtrate contains the product.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diamino product can be purified by recrystallization from an appropriate solvent system.

References

A Technical Guide to the Potential Research Applications of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Methyl-3,5-dinitrobenzoic acid, a seemingly niche aromatic nitro compound, holds considerable untapped potential as a versatile building block in modern chemical and pharmaceutical research. This guide moves beyond its established identity as a synthetic intermediate to explore its prospective applications in drug discovery, materials science, and analytical chemistry. We will delve into its synthesis and chemical properties, providing a foundation for understanding its reactivity. The core of this document will focus on actionable research directions, including its use in the synthesis of bioactive heterocyclic scaffolds like isoquinolones, and as a platform for developing novel therapeutic agents by leveraging the unique electronic properties of its dinitro-substituted core. Detailed experimental protocols and mechanistic insights are provided to empower researchers to explore the full potential of this intriguing molecule.

Introduction: Re-evaluating a Classical Reagent

This compound (DMBA), cataloged under CAS number 28169-46-2, is a crystalline organic compound that has traditionally been utilized in specific synthetic pathways.[1][2] However, a deeper analysis of its structural and electronic characteristics suggests a much broader scope of application, particularly in fields driven by molecular innovation. The presence of two electron-withdrawing nitro groups, a carboxylic acid handle for derivatization, and a methyl group for steric and electronic modulation, makes DMBA a molecule of significant interest for contemporary research challenges.

This whitepaper will provide a comprehensive overview of DMBA, starting with its fundamental chemical properties and synthesis. It will then transition into a detailed exploration of its potential research applications, with a strong emphasis on practical methodologies and the underlying scientific rationale. The aim is to equip researchers, particularly those in drug development and medicinal chemistry, with the knowledge and tools to harness the capabilities of this versatile chemical entity.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's properties is paramount to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O₆[2]
Molecular Weight 226.14 g/mol [2]
Appearance Light yellow to pale cream crystalline powder[3]
Melting Point 204-210 °C[3]
Solubility Soluble in water and aqueous ethanol[1][3]

The dinitro substitution pattern significantly influences the electronic nature of the benzene ring, making the carboxylic acid group more acidic than that of benzoic acid itself. This enhanced acidity is a key feature to consider in reaction design.

Synthesis of this compound

The synthesis of DMBA is typically achieved through the nitration of o-toluic acid. A detailed and validated experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Methanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (11.2 mol) with constant stirring.[4]

  • Slowly add nitric acid (0.7 mol) dropwise to the chilled solution, maintaining the temperature at or below 10°C.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[4]

  • The following day, heat the mixture under reflux at 100°C for 4 hours.[4]

  • Cool the reaction mixture to room temperature and add an additional portion of nitric acid (0.69 mol).[4]

  • Reflux the mixture for an additional 3 hours.[4]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.[4]

  • Filter the resulting precipitate and wash thoroughly with distilled water to remove any residual acid.[4][5]

  • Recrystallize the crude product from a 1:1 methanol/water mixture to obtain yellow needles of this compound.[4]

Causality of Experimental Choices: The use of a mixture of concentrated sulfuric and nitric acids is a classic and effective method for aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The stepwise heating and addition of nitric acid ensure a high degree of dinitration.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for creating novel molecules with diverse functionalities.

Intermediate in the Synthesis of Bioactive Heterocycles

One of the most promising applications of DMBA is as a precursor for the synthesis of complex heterocyclic compounds, which are a cornerstone of modern drug discovery.[6]

3.1.1. Synthesis of Isoquinolones

Isoquinolones and their derivatives are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer and antitumor properties.[4][5] DMBA serves as a key starting material for substituted homophthalic acids, which are direct precursors to isocoumarins and isoquinolones.[4][5]

The general synthetic strategy involves the transformation of the methyl and carboxylic acid groups of DMBA into a framework suitable for cyclization. A plausible synthetic workflow is outlined below.

G DMBA This compound Reduction Reduction of Nitro Groups DMBA->Reduction Protection Protection of Amino Groups Reduction->Protection Oxidation Oxidation of Methyl Group Protection->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Isoquinolone Substituted Isoquinolone Cyclization->Isoquinolone

Caption: Proposed synthetic workflow for isoquinolone synthesis from DMBA.

Experimental Workflow: Towards Isoquinolone Synthesis

  • Reduction of Nitro Groups: The two nitro groups on the DMBA ring can be selectively reduced to amino groups using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step is crucial as the resulting amino groups can be further functionalized or participate in cyclization reactions.

  • Protection of Amino Groups: To prevent unwanted side reactions in subsequent steps, the newly formed amino groups can be protected, for example, by acetylation with acetic anhydride.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or an aldehyde using a suitable oxidizing agent like potassium permanganate or chromium trioxide. This introduces a second carboxylic acid or an equivalent functional group, which is necessary for the subsequent cyclization.

  • Intramolecular Cyclization: The resulting dicarboxylic acid or amino-acid derivative can then be induced to undergo intramolecular cyclization to form the isoquinolone ring system. The specific conditions for this step will depend on the nature of the substituents.

Platform for Novel Drug Candidates

The inherent structural features of DMBA make it an attractive starting point for the design of new therapeutic agents.

3.2.1. Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The electron-deficient nature of the aromatic ring in DMBA could be exploited to design novel antibacterial and antifungal compounds.[7] Derivatives of benzoic acid have demonstrated antibacterial activity against a range of pathogens.[8][9]

Experimental Protocol: Screening for Antimicrobial Activity

  • Synthesis of Derivatives: A library of DMBA derivatives can be synthesized by modifying the carboxylic acid group to form esters, amides, or hydrazides.

  • Minimum Inhibitory Concentration (MIC) Assay: The synthesized compounds can be screened for their antimicrobial activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using a standard broth microdilution method to determine the MIC.

  • Structure-Activity Relationship (SAR) Studies: By comparing the antimicrobial activity of the different derivatives, a structure-activity relationship can be established to guide the design of more potent compounds.

G DMBA This compound Derivatization Derivatization (Amides, Esters, etc.) DMBA->Derivatization Screening Antimicrobial Screening (MIC Assay) Derivatization->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the development of antimicrobial agents from DMBA.

3.2.2. Anticancer Agents

Benzoic acid derivatives have been investigated for their potential as anticancer agents.[10][11][12] The dinitro substitution on the DMBA scaffold presents an interesting opportunity for the development of novel anticancer drugs. The nitro groups can be reduced to amino groups, providing a handle for the attachment of various pharmacophores. Furthermore, isocoumarins, which can be synthesized from DMBA, have shown anticancer and anti-tumor activities.[4][5]

Proposed Research Direction:

  • Synthesis of DMBA-based Kinase Inhibitors: The DMBA core could be used as a scaffold to design inhibitors of protein kinases, which are important targets in cancer therapy. The carboxylic acid group can be used to link the DMBA core to a hinge-binding motif, while the rest of the molecule can be functionalized to interact with other regions of the kinase active site.

  • Development of Hypoxia-Activated Prodrugs: The nitro groups of DMBA could potentially be exploited for the development of hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro groups can be reduced to cytotoxic species, leading to selective killing of cancer cells.

Conclusion and Future Outlook

This compound is more than just a simple synthetic intermediate. Its unique combination of functional groups and its inherent electronic properties make it a valuable and underexplored platform for innovation in medicinal chemistry and materials science. This guide has provided a framework for researchers to begin exploring the potential of this versatile molecule. The detailed synthetic protocols and proposed research applications are intended to serve as a starting point for further investigation. As the demand for novel bioactive compounds and advanced materials continues to grow, a fresh look at established reagents like this compound may prove to be a fruitful endeavor.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Methyl-3,5-dinitrobenzoic acid (CAS No. 28169-46-2) in a research and development laboratory setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure the well-being of laboratory personnel and the integrity of experimental work. The information herein is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety through understanding.

Understanding the Hazard Profile

This compound is a nitroaromatic compound, a class of molecules that requires careful and informed handling due to inherent chemical hazards. Its molecular structure, featuring two nitro groups and a carboxylic acid function on a toluene backbone, dictates its reactivity and toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.

PropertyValueSource(s)
CAS Number 28169-46-2[1]
Molecular Formula C₈H₆N₂O₆[2]
Molecular Weight 226.14 g/mol [3]
Appearance Light yellow to pale cream crystalline powder[4]
Melting Point 204-210°C[5]
Solubility Soluble in water
Toxicological Hazards

The primary health risks associated with this compound are categorized based on GHS classifications derived from safety data sheets.

Hazard ClassificationGHS CategoryDescriptionSource(s)
Acute Oral Toxicity Category 4Harmful if swallowed.[6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[6]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[6]

The irritant nature of this compound is a result of its chemical reactivity with biological tissues. Upon contact with the skin, it can disrupt the lipid barrier and interact with skin proteins, triggering an inflammatory response.[7][8] This response involves the release of inflammatory mediators that cause redness, itching, and discomfort.[7] Inhalation of the dust can similarly irritate the mucosal membranes of the respiratory tract.

Physical and Reactivity Hazards

The presence of two nitro groups on the aromatic ring makes this compound an energetic material, a characteristic shared with many polynitroaromatic compounds.

  • Explosive Potential: Polynitroaromatic compounds can be sensitive to shock, friction, or heat, and may decompose explosively, particularly under confinement.[6] While not classified as a primary explosive, it should be treated with the caution afforded to all energetic materials.

  • Incompatibilities: This compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[10] Contact with strong bases can lead to vigorous, exothermic reactions.

Risk Assessment and Control Hierarchy

A systematic approach to risk management is crucial. The hierarchy of controls should be applied to minimize exposure and ensure safe handling.

Risk_Control_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Signage) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective Spill_Response_Workflow cluster_1 Spill Response Protocol A Spill Occurs B Alert Personnel & Isolate Area A->B C Don Appropriate PPE B->C D Gently Cover with Inert Absorbent C->D E Collect Material into Waste Container D->E F Decontaminate Spill Area E->F G Seal & Label Hazardous Waste F->G H Report Incident G->H

References

A Senior Application Scientist's Guide to Sourcing 2-Methyl-3,5-dinitrobenzoic Acid for Pharmaceutical Research & Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of a Niche Intermediate

In the landscape of pharmaceutical synthesis, the journey from concept to a viable Active Pharmaceutical Ingredient (API) is paved with critical chemical intermediates. These molecules are the foundational building blocks upon which complex, biologically active structures are assembled. 2-Methyl-3,5-dinitrobenzoic acid (CAS No. 28169-46-2) is one such pivotal intermediate. While not a household name, its functionalized aromatic core is invaluable for chemists developing novel therapeutics, particularly in the synthesis of complex heterocyclic systems like isoquinolones and isocoumarins.[1][2][3][4] The strategic placement of its nitro groups and carboxylic acid moiety allows for a wide range of chemical modifications, making it a versatile tool in the drug discovery arsenal.[5]

However, the utility of this intermediate is directly proportional to its purity and consistency. For researchers, scientists, and drug development professionals, selecting a commercial supplier is not merely a transactional step but a critical decision that impacts experimental reproducibility, scalability, and the integrity of the final API. This guide provides an in-depth technical overview of the commercial supplier landscape for this compound, focusing on the critical aspects of quality control, supplier validation, and procurement strategy to ensure the success of your research and development endeavors.

Chemical Profile & Core Properties

A foundational understanding of the molecule's properties is essential before procurement.

PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms 3,5-Dinitro-o-toluic acid, 3,5-Dinitro-2-methylbenzoic acid[2][7][8]
CAS Number 28169-46-2[6][8]
Molecular Formula C₈H₆N₂O₆[6][7][8]
Molecular Weight 226.14 g/mol [6][7][8]
Appearance White to pale cream or light yellow crystalline powder[2][3]
Melting Point 204-210°C[3]
Solubility Soluble in water; crystallizes from aqueous ethanol[2][4]

The Commercial Supplier Landscape: A Comparative Analysis

The market for specialty chemicals like this compound is populated by a range of suppliers, from large global distributors to smaller, specialized manufacturers. The choice of supplier often depends on the scale of the research (R&D vs. bulk manufacturing), required purity, and available documentation. Below is a comparative summary of prominent suppliers.

SupplierPurity SpecificationAvailable QuantitiesKey Documentation/Notes
Thermo Scientific (Alfa Aesar) ≥97.0% (by Aqueous Titration & Silylated GC)25 g, 100 g, 500 gProvides detailed specifications, including multiple assay methods.[3]
ChemScene ≥98%Varies (custom synthesis available)Offers a range of services including commercial production and custom synthesis.[8]
Biosynth Not explicitly statedVaries (quotation based)Primarily positioned as a reference standard for pharmaceutical testing.[7]
Various Marketplace Suppliers (e.g., ChemicalBook, Molbase) Typically 99% or higherKG to BulkLists numerous suppliers, often from Asia. Requires careful vetting of individual manufacturers.[2][9]

Note: This table is illustrative. Availability and specifications are subject to change and should be verified directly with the supplier.

Quality Control & Validation: A Self-Validating System

The adage "garbage in, garbage out" is particularly true in multi-step organic synthesis. Impurities in a starting material can lead to side reactions, difficult purifications, and lower yields, compromising the entire synthetic route. Therefore, a robust quality control (QC) framework is non-negotiable.

Causality Behind Key Specifications
  • Assay (Purity): The percentage of the desired compound in the material. For this acidic compound, an aqueous acid-base titration is a common and reliable method to quantify the carboxylic acid functional group, providing a direct measure of the active molecule.[3] Gas Chromatography (GC), especially after derivatization (silylation), can confirm purity and identify volatile impurities.[3]

  • Melting Point: A narrow melting point range close to the literature value (204-210°C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting range.

  • Appearance: While subjective, a uniform color (e.g., white to pale yellow) and crystalline form can be a first-pass indicator of consistency between lots.

Experimental Protocol: Purity Determination by Acid-Base Titration

This protocol describes a standard method for verifying the purity of this compound, a critical step for validating a new supplier or batch.

Principle: This method relies on the fundamental acid-base neutralization reaction. The carboxylic acid proton of the analyte is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), to a phenolphthalein endpoint. The purity is calculated based on the stoichiometry of the reaction.

Materials:

  • This compound (sample)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (reagent grade)

  • Deionized water

  • Analytical balance

  • 50 mL burette

  • 250 mL Erlenmeyer flask

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-250 mg of this compound into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Dissolution: Add approximately 50 mL of ethanol to the flask and swirl to dissolve the sample completely. If needed, add a small amount of deionized water to aid dissolution.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration Setup: Rinse and fill a 50 mL burette with the standardized 0.1 M NaOH solution. Record the initial burette volume.

  • Titration: Titrate the sample solution with the NaOH solution, swirling the flask constantly. The endpoint is reached when the solution turns a faint but persistent pink color that lasts for at least 30 seconds.

  • Record Volume: Record the final burette volume.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (W_sample × 1000) × 100

    Where:

    • V_NaOH = Volume of NaOH used (mL)

    • M_NaOH = Molarity of standardized NaOH solution (mol/L)

    • MW_acid = Molecular weight of this compound (226.14 g/mol )

    • W_sample = Weight of the sample (g)

Trustworthiness through Self-Validation: Performing this straightforward titration in-house provides an independent verification of the supplier's Certificate of Analysis (CoA), creating a self-validating system for incoming material quality.

Strategic Procurement Workflow for R&D Professionals

Selecting a supplier should be a systematic process rather than an arbitrary choice. The following workflow, represented as a diagram, outlines a logical progression from initial identification to final procurement, ensuring that quality and documentation are prioritized.

Caption: A systematic workflow for selecting and qualifying a chemical supplier.

Safety, Handling, and Synthetic Context

Essential Safety Precautions

As with any dinitroaromatic compound, proper handling is crucial. The Safety Data Sheet (SDS) is the primary source of information. Key hazards include:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[10]

  • Skin Irritation (Category 2) : Causes skin irritation.[10]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[10]

  • Respiratory Irritation : May cause respiratory irritation.[10]

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[10]

  • Avoid breathing dust.

  • Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Synthetic Origin and Potential Impurities

This compound is typically synthesized via the nitration of o-toluic acid using a mixture of nitric and sulfuric acids.[1][11] This synthetic route informs the potential impurity profile. Researchers should be aware of:

  • Unreacted Starting Material: Residual o-toluic acid.

  • Regioisomers: Other dinitrated or mononitrated isomers of o-toluic acid.

  • Residual Acids: Traces of sulfuric and nitric acid if not washed thoroughly.

Understanding these potential impurities is vital when developing analytical methods for quality control and when troubleshooting downstream reactions.

Conclusion

For the researcher, scientist, or drug development professional, this compound is more than just a chemical on a shelf; it is a key enabler of innovation. The success of complex synthetic campaigns hinges on the quality of such foundational materials. By adopting a rigorous, systematic approach to supplier selection—one that emphasizes independent verification of quality through protocols like acid-base titration and careful review of documentation—research teams can mitigate risks, ensure experimental reproducibility, and accelerate the path to discovery. The commercial suppliers listed provide a starting point, but the ultimate responsibility for quality assurance lies with the end-user, who must act as the final gatekeeper of quality.

References

A Technical Guide to the Synthesis of Substituted Homophthalic Acids from 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

Substituted homophthalic acids and their corresponding anhydrides are pivotal building blocks in modern medicinal chemistry, serving as key precursors to a variety of biologically active heterocyclic scaffolds, including isocoumarins and tetrahydroisoquinolones. This technical guide provides a comprehensive overview of the synthesis and strategic utilization of 2-methyl-3,5-dinitrobenzoic acid as a versatile starting material for accessing these valuable intermediates. We will detail the synthesis of the precursor, propose a robust, mechanistically-grounded pathway for its conversion to a dinitro-substituted homophthalic acid, and explore the subsequent application of this product in advanced heterocyclic synthesis. This document is intended to serve as a practical resource for researchers engaged in organic synthesis and drug discovery, offering field-proven insights and detailed experimental frameworks.

The Strategic Importance of Homophthalic Acid Scaffolds

Homophthalic acids (2-carboxyphenylacetic acids) and their derivatives are not merely laboratory curiosities; they are foundational components in the synthesis of complex molecules with significant therapeutic potential. Their true value is realized upon conversion to key heterocyclic systems:

  • Isocoumarins: These natural products and their synthetic analogs exhibit a wide spectrum of biological activities, including anti-cancer and anti-tumor properties.[1][2] The homophthalic acid moiety provides the necessary carbon framework for constructing the characteristic inverted lactone ring of isocoumarins.[1]

  • Tetrahydroisoquinolones (THIQs): The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological functions.[3] Homophthalic anhydrides, readily formed from the corresponding acids, are highly reactive partners in the Castagnoli-Cushman Reaction (CCR), a powerful multicomponent reaction that delivers densely functionalized THIQs with excellent diastereoselectivity.[3]

The strategic placement of substituents on the aromatic ring of the homophthalic acid allows for fine-tuning the electronic and steric properties of the final therapeutic agent. This compound serves as an ideal precursor, embedding strongly electron-withdrawing nitro groups that not only influence reactivity but also provide synthetic handles for further functionalization.[1][2]

Synthesis of the Precursor: this compound

The journey begins with the reliable synthesis of the precursor. While several routes exist, the direct nitration of o-toluic acid provides a high-yielding and scalable method.[1][2]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference(s)
CAS Number 28169-46-2[2]
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.15 g/mol [1][2]
Appearance Light yellow fine crystalline powder / Yellow needles[1][2]
Melting Point 204-210 °C-

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound reagents o-Toluic Acid HNO₃ (fuming) H₂SO₄ (conc.) reaction_vessel Reaction Vessel (Ice bath, then reflux) reagents->reaction_vessel Nitration workup Quench on Ice Filter Precipitate Wash with H₂O reaction_vessel->workup Isolation purification Recrystallization (Methanol/Water) workup->purification Purification product Product: This compound (Yield: 92%) purification->product G start This compound step1 Step 1: Side-Chain Bromination (Wohl-Ziegler Reaction) start->step1 intermediate1 2-(Bromomethyl)-3,5-dinitrobenzoic Acid step1->intermediate1 Reagents: NBS, AIBN step2 Step 2: Cyanation (Nucleophilic Substitution) intermediate1->step2 intermediate2 2-(Cyanomethyl)-3,5-dinitrobenzoic Acid (A Dinitrophenylacetonitrile derivative) step2->intermediate2 Reagent: NaCN step3 Step 3: Nitrile Hydrolysis (Acid or Base Catalyzed) intermediate2->step3 product 4,6-Dinitrohomophthalic Acid step3->product Reagents: H₃O⁺ or OH⁻, then H₃O⁺ G cluster_ccr Castagnoli-Cushman Reaction start 4,6-Dinitrohomophthalic Acid step1 Cyclodehydration start->step1 Reagent: Acetic Anhydride anhydride 4,6-Dinitrohomophthalic Anhydride step1->anhydride ccr_step [4+2] Cyclocondensation anhydride->ccr_step Reactant imine Imine (R₁-CH=N-R₂) (often formed in situ) imine->ccr_step Reactant product Substituted Tetrahydroisoquinolone (THIQ) ccr_step->product

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoquinolones Utilizing 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a strategic synthetic pathway for the preparation of substituted isoquinolones, a pivotal scaffold in medicinal chemistry, starting from 2-Methyl-3,5-dinitrobenzoic acid. Isoquinolone derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a scientifically grounded, multi-step protocol, beginning with the synthesis of the starting material, its conversion to a key homophthalic acid intermediate, and subsequent cyclization to the target isoquinolone framework. The experimental choices and reaction mechanisms are explained in detail to provide a thorough understanding of the synthetic strategy.

Introduction: The Significance of the Isoquinolone Scaffold

The isoquinoline nucleus is a privileged structural motif embedded in numerous natural products and synthetic compounds with profound biological activities.[1][4] Its derivatives have found applications as therapeutic agents in diverse areas such as oncology, infectious diseases, and neurology.[5][6] The isoquinolone core, a lactam analog of isoquinoline, is a key component of several natural products and serves as a versatile building block in the total synthesis of complex molecules.[7] The development of robust and efficient synthetic routes to access functionally diverse isoquinolones is, therefore, a critical endeavor in modern medicinal chemistry. This guide focuses on a rational design for their synthesis, leveraging the unique reactivity of this compound.

Synthetic Strategy: A Multi-Step Approach

The synthesis of isoquinolones from this compound is proposed via a multi-step pathway that proceeds through a substituted homophthalic acid intermediate. This strategy is predicated on the established role of homophthalic acids as precursors to isoquinolones and isocoumarins. The title compound, this compound, serves as a precursor for substituted homophthalic acid.[1]

The overall workflow can be visualized as follows:

Synthetic_Workflow A This compound (Starting Material) B Dinitrohomophthalic Acid Derivative (Key Intermediate) A->B Functionalization of Methyl Group C Substituted Isoquinolone (Target Compound) B->C Cyclization with an Amine Source Intermediate_Synthesis start This compound intermediate 2-Cyano-4,6-dinitro-phenylacetic acid start->intermediate   step1 1. Bromination (NBS, AIBN) 2. Cyanation (NaCN) product 4,6-Dinitrohomophthalic acid intermediate->product   step2 Acid Hydrolysis

References

Application Note: Strategic Synthesis of Bioactive Heterocyclic Scaffolds from 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the synthesis of valuable heterocyclic derivatives, specifically benzimidazoles and quinoxalines, using 2-Methyl-3,5-dinitrobenzoic acid as a versatile starting material. The protocols detailed herein are designed for practical laboratory application, emphasizing robust and efficient transformations. The core strategy involves a critical two-step sequence: the reduction of the dinitroaromatic system to a key diamine intermediate, followed by divergent, regioselective cyclization reactions. We explain the causality behind experimental choices, provide step-by-step protocols, and present expected analytical data, offering a complete blueprint for accessing these important molecular scaffolds relevant to pharmaceutical research.

Introduction: The Utility of a Dinitroaromatic Precursor

This compound is a readily accessible aromatic compound.[1] While its dinitro substitution pattern makes it electron-deficient, the true synthetic potential is unlocked upon reduction of the nitro groups. This transformation generates 3,5-diamino-2-methylbenzoic acid, a trifunctional intermediate possessing two nucleophilic amine groups positioned ortho and para to a methyl group. The strategic arrangement of these amino groups provides a powerful platform for the construction of fused heterocyclic systems.

Benzimidazoles and quinoxalines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with applications as antiviral, anticancer, anthelmintic, and antihypertensive agents.[2][3] This guide provides validated, field-tested protocols for transforming this compound into these high-value heterocyclic systems.

Overall Synthetic Workflow

The synthetic strategy is modular, allowing for the preparation of a key intermediate that can be divergently converted into multiple heterocyclic families.

Synthetic_Workflow Start This compound Intermediate Key Intermediate: 3,5-Diamino-2-methylbenzoic acid Start->Intermediate Part 1: Reduction (e.g., H₂, Raney Ni) Benzimidazole Benzimidazole Derivatives Intermediate->Benzimidazole Part 2: Cyclization (+ Aldehyde) Quinoxaline Quinoxaline Derivatives Intermediate->Quinoxaline Part 3: Cyclization (+ 1,2-Diketone)

Caption: Overall workflow from the starting material to target heterocycles.

Part 1: Synthesis of the Key Intermediate: 3,5-Diamino-2-methylbenzoic acid

The foundational step in this synthetic sequence is the complete reduction of both nitro groups to primary amines. The choice of reducing agent is critical to ensure high yield and compatibility with the carboxylic acid moiety.

Causality and Method Selection: While several reagents can reduce aromatic nitro groups, such as tin(II) chloride (SnCl₂) or iron in acidic media, these methods often involve stoichiometric amounts of metal and can lead to tedious workups to remove metal salt byproducts.[4][5] Catalytic hydrogenation is a superior green chemistry approach, offering high atom economy and a cleaner reaction profile, with the catalyst being easily recoverable.[6][7] Raney Nickel is a cost-effective and highly active catalyst for this transformation. The reaction is performed under a positive pressure of hydrogen gas to ensure efficient reduction.

Protocol 1: Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add this compound (e.g., 10.0 g, 44.2 mmol) and methanol (150 mL).

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add Raney Nickel (approx. 1.0 g of 50% slurry, washed with methanol). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor. Purge the vessel with hydrogen gas three times. Pressurize the reactor to 4-5 MPa (580-725 psi) with hydrogen.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol (2 x 25 mL). Caution: Do not allow the catalyst-laden filter cake to dry, as it can ignite upon exposure to air. Keep it wet with water or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude 3,5-Diamino-2-methylbenzoic acid. It can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

ParameterValueReference
Starting Material This compound[1]
Reducing Agent H₂ gas with Raney Ni catalyst[6][7]
Solvent Methanol or Ethanol[6]
Pressure 2-5 MPa[6]
Temperature 80-150 °C[7]
Typical Yield >95%[7]

Table 1: Reaction parameters for the reduction of the dinitroaromatic precursor.

Part 2: Synthesis of Benzimidazole Derivatives

This protocol describes the synthesis of a 2-aryl-benzimidazole derivative via the condensation of the diamino intermediate with an aromatic aldehyde. This reaction, a variant of the Phillips benzimidazole synthesis, proceeds via the formation of a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent oxidation.[2]

Benzimidazole_Mechanism cluster_0 Mechanism of Benzimidazole Formation A Diamino Intermediate + Ar-CHO B Schiff Base Intermediate A->B + H₂O C Cyclized Dihydro-intermediate B->C Intramolecular Cyclization D Benzimidazole Product C->D - 2H (Oxidation)

Caption: Simplified mechanism for benzimidazole synthesis.

Protocol 2: Condensation with an Aldehyde

Materials:

  • 3,5-Diamino-2-methylbenzoic acid (from Part 1)

  • Benzaldehyde (or other aromatic aldehyde)

  • Ethanol

  • Ammonium chloride (NH₄Cl)

Causality and Method Selection: Direct condensation of an o-aryldiamine with an aldehyde can sometimes lead to complex mixtures. The use of a mild catalyst like ammonium chloride in a simple solvent like ethanol provides a green and economically viable method for promoting the desired cyclization and subsequent in-situ oxidation to the aromatic benzimidazole product.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-Diamino-2-methylbenzoic acid (1.0 g, 6.0 mmol) in ethanol (30 mL).

  • Reagent Addition: Add benzaldehyde (0.64 g, 6.0 mmol, 1.0 equiv.) and ammonium chloride (0.16 g, 3.0 mmol, 0.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then water to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Part 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are readily synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] This reaction is typically high-yielding and proceeds under mild conditions.

Quinoxaline_Mechanism cluster_1 Mechanism of Quinoxaline Formation X Diamino Intermediate + 1,2-Diketone Y Dihydroxy Intermediate X->Y Double Condensation Z Quinoxaline Product Y->Z - 2 H₂O

Caption: Simplified mechanism for quinoxaline synthesis.

Protocol 3: Condensation with a 1,2-Diketone

Materials:

  • 3,5-Diamino-2-methylbenzoic acid (from Part 1)

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Glacial Acetic Acid

Causality and Method Selection: This condensation is a robust and classical reaction for forming the pyrazine ring of the quinoxaline system.[3] Using a slight excess of a protic solvent like ethanol or acetic acid facilitates the condensation and subsequent dehydration steps, driving the reaction to completion. The choice of benzil as the diketone will yield a highly crystalline, easily purified diarylquinoxaline product.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 3,5-Diamino-2-methylbenzoic acid (1.0 g, 6.0 mmol) in ethanol (40 mL).

  • Reagent Addition: Add benzil (1.26 g, 6.0 mmol, 1.0 equiv.).

  • Reaction: Heat the mixture to reflux. The solids should dissolve as the reaction progresses. Continue refluxing for 2-4 hours, monitoring by TLC until the starting diamine is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The quinoxaline product will crystallize out of solution.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted benzil. The product is often pure enough for characterization, but can be recrystallized from ethanol if needed.

Data Presentation & Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundStructureExpected ¹H NMR (δ, ppm, DMSO-d₆)Expected ¹³C NMR (δ, ppm, DMSO-d₆)Expected MS (m/z)
Intermediate 3,5-Diamino-2-methylbenzoic acid~12.5 (s, 1H, COOH), 6.0-6.2 (m, 2H, Ar-H), 4.8-5.2 (br s, 4H, NH₂), 2.1 (s, 3H, CH₃)~170.1, 148.5, 147.9, 115.2, 108.9, 105.1, 104.5, 15.8[M+H]⁺: 167.08
Benzimidazole 2-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid derivative~13.0 (br s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.5-7.8 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃)~170.0, 152.0, 144.0, 135.0, 130.5, 129.8, 129.0, 126.5, 123.0, 119.0, 112.0, 16.5[M+H]⁺: 255.10
Quinoxaline 2,3-Diphenylquinoxaline-6-carboxylic acid derivative~13.5 (s, 1H, COOH), 8.3-8.5 (m, 2H, Ar-H), 7.4-7.7 (m, 10H, Ar-H), 2.7 (s, 3H, CH₃)~168.0, 154.0, 153.5, 142.0, 141.5, 140.0, 138.5, 130.0, 129.5, 129.0, 128.5, 125.0, 17.0[M+H]⁺: 341.13

Table 2: Expected analytical data for synthesized compounds (Note: Exact chemical shifts will vary based on substitution and solvent).

Conclusion

This compound is an excellent precursor for the efficient, multi-step synthesis of pharmacologically relevant heterocyclic compounds. The protocols outlined provide a clear and reliable pathway, beginning with a robust catalytic reduction to form a key diamino intermediate. This intermediate serves as a versatile branching point for the subsequent construction of substituted benzimidazoles and quinoxalines through well-established condensation chemistry. These application notes furnish researchers with the necessary tools to access these valuable molecular architectures for further investigation in drug discovery and materials science.

References

Application Note: The Intramolecular Cyclization of 2-Methyl-3,5-dinitrobenzoic Acid to an Isoquinolone Framework: A Mechanistic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of the proposed intramolecular cyclization of 2-Methyl-3,5-dinitrobenzoic acid to form a dinitro-substituted isoquinolone. While this specific transformation is not extensively documented in established literature, this application note constructs a scientifically grounded, hypothetical reaction mechanism. This is achieved by drawing parallels with well-understood principles of organic reactions involving nitro-activated aromatic systems. The following sections will detail the plausible mechanistic steps, suggest requisite experimental conditions, and provide a protocol for investigation. The critical role of the nitro groups in activating the molecule for cyclization is a central focus of this analysis.

Introduction: The Significance of the Isoquinolone Scaffold and the Synthetic Challenge

The isoquinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, making the development of novel and efficient synthetic routes to functionalized isoquinolones a significant goal in drug discovery.

The starting material, this compound, presents a unique substrate for a potential intramolecular cyclization. The two nitro groups, being powerful electron-withdrawing entities, are known to activate aromatic rings towards nucleophilic attack and can participate in various cyclization reactions.[1][2] This application note explores the theoretical framework for harnessing this inherent reactivity to forge the isoquinolone ring system.

Proposed Reaction Mechanism: A Multi-Step Intramolecular Transformation

The conversion of this compound to the corresponding isoquinolone is hypothesized to proceed through a series of steps initiated by the activation of the methyl group. The strongly electron-withdrawing nitro groups are crucial for this activation.

A plausible mechanistic pathway is as follows:

  • Enolate Formation: Under strongly basic conditions, the methyl group, activated by the ortho and para nitro groups, is deprotonated to form a resonance-stabilized carbanion (enolate).

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the carboxylic acid group. This forms a six-membered ring intermediate.

  • Dehydration: The tetrahedral intermediate then undergoes dehydration to yield the isoquinolone ring system.

  • Tautomerization: The initial product may exist in its enol form, which would then tautomerize to the more stable keto form of the isoquinolone.

The presence of the two nitro groups is essential for this proposed mechanism. They significantly increase the acidity of the methyl protons, facilitating the initial deprotonation, and they stabilize the intermediate carbanion through resonance.

Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3 & 4: Dehydration & Tautomerization Start This compound Base Strong Base (e.g., LDA, NaH) Start->Base Deprotonation Enolate Resonance-Stabilized Enolate Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Tautomerization Tautomerization Dehydration->Tautomerization Isoquinolone Dinitro-isoquinolone Tautomerization->Isoquinolone

Figure 1: Proposed reaction mechanism for isoquinolone formation.

Experimental Protocol: A Guide for Investigation

This protocol provides a starting point for researchers aiming to achieve the synthesis of the dinitro-isoquinolone from this compound. Optimization of reaction conditions will be necessary.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Thermo Scientific Chemicals[3]
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
Lithium diisopropylamide (LDA) solution2.0 M in THF/heptane/ethylbenzeneSigma-Aldrich
Hydrochloric Acid (HCl)1 M aq.Fisher Scientific
Ethyl AcetateACS GradeVWR Chemicals
Anhydrous Sodium SulfateACS GradeFisher Scientific

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Lithium diisopropylamide (LDA) solution (2.2 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Progression: The reaction is allowed to stir at -78 °C for 2 hours and then slowly warmed to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Safety Precautions

  • This compound is a dinitro-aromatic compound and should be handled with care, as such compounds can be explosive under certain conditions.

  • Strong bases like LDA are highly reactive and corrosive. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • The reaction should be conducted in a well-ventilated fume hood.

Conclusion

The proposed synthesis of a dinitro-isoquinolone from this compound represents a novel and challenging transformation. The success of this reaction hinges on the powerful activating effects of the nitro groups. The provided mechanistic hypothesis and experimental protocol offer a solid foundation for researchers to explore this potential synthetic route. Further investigation and optimization are required to validate this proposed pathway and to develop a robust and efficient method for the synthesis of these potentially valuable dinitro-isoquinolone derivatives.

References

Application Notes and Protocols: 2-Methyl-3,5-dinitrobenzoic Acid in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

2-Methyl-3,5-dinitrobenzoic acid is a unique chemical scaffold offering a gateway to a diverse range of complex heterocyclic compounds with significant biological potential. The strategic positioning of its carboxylic acid, methyl, and two nitro functionalities makes it a highly valuable starting material for the synthesis of novel isocoumarins, isoquinolones, and benzimidazole or benzoxazinone derivatives. The electron-withdrawing nature of the nitro groups activates the aromatic ring for certain transformations, while their reduction to primary amines opens up a vast landscape of synthetic possibilities for constructing bioactive cores.

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of promising bioactive compounds. We will delve into the rationale behind the synthetic strategies, offering insights into reaction mechanisms and practical considerations for laboratory execution.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 28169-46-2[1]
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.14 g/mol [1]
Appearance White to pale cream or pale yellow crystals or crystalline powder[1]
Melting Point 204-210 °C[1]
Solubility Soluble in water[1]
Storage Store at 10°C - 25°C[1]

Safety Precautions: this compound is a nitro-containing aromatic compound and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Pathways and Core Transformations

The journey from this compound to diverse bioactive scaffolds hinges on a few key transformations. The following diagram illustrates the primary synthetic routes that will be detailed in the subsequent protocols.

G A This compound B Homophthalic Acid Derivative (Isocoumarin Precursor) A->B Oxidation/Rearrangement D 2-Methyl-3,5-diaminobenzoic acid (Key Intermediate) A->D Nitro Group Reduction C Bioactive Isocoumarins B->C Cyclization E Bioactive Isoquinolones D->E Annulation Reactions F Bioactive Benzimidazoles/ Benzoxazinones D->F Condensation/Cyclization

Caption: Key synthetic transformations of this compound.

Part 1: Synthesis of Bioactive Isocoumarins

Isocoumarins are a class of naturally occurring lactones known for a wide range of biological activities, including anti-cancer and anti-tumor properties.[2] this compound serves as a valuable precursor for substituted homophthalic acids, which are key intermediates in isocoumarin synthesis.[2]

Protocol 1.1: Preparation of a Substituted Homophthalic Acid Derivative

This protocol outlines a plausible route to a homophthalic acid derivative from this compound, which is a critical step for the subsequent isocoumarin synthesis. This involves the oxidation of the methyl group to a methylene carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in a 1 M aqueous solution of NaOH.

  • Heat the solution to 80-90 °C.

  • Slowly add a solution of KMnO₄ (3-4 eq.) in distilled water portion-wise over 1-2 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction progresses.

  • After the addition is complete, continue heating for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the precipitated homophthalic acid derivative by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 1.2: Cyclization to a Dinitro-substituted Isocoumarin

This protocol describes the cyclization of the synthesized homophthalic acid derivative to the corresponding isocoumarin.

Materials:

  • Substituted homophthalic acid derivative from Protocol 1.1

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Dry ether

Procedure:

  • In a dry round-bottom flask, suspend the homophthalic acid derivative (1 eq.) in dry ether.

  • Add acetic anhydride (2-3 eq.) and a catalytic amount of pyridine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude isocoumarin.

  • Purify the product by column chromatography on silica gel to yield the pure dinitro-substituted isocoumarin.

Expected Biological Activity: Isocoumarin derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties.[3] The synthesized dinitro-substituted isocoumarins would be novel compounds requiring biological evaluation to determine their specific activities.

Part 2: Synthesis of the Key Intermediate: 2-Methyl-3,5-diaminobenzoic acid

The reduction of the two nitro groups of this compound to primary amines is a pivotal transformation, yielding the versatile intermediate 2-Methyl-3,5-diaminobenzoic acid. This intermediate opens the door to the synthesis of a variety of nitrogen-containing heterocycles.

Protocol 2.1: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a pressure vessel, dissolve this compound (1 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 wt%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Methyl-3,5-diaminobenzoic acid.

  • The product can be purified by recrystallization if necessary.

Protocol 2.2: Reduction with Tin(II) Chloride

This method is a classic and reliable alternative to catalytic hydrogenation.[4][5][6]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (concentrated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

  • Add a solution of SnCl₂·2H₂O (6-10 eq.) in concentrated HCl to the flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture by the slow addition of a concentrated NaOH solution until a pH of 8-9 is reached, which will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Methyl-3,5-diaminobenzoic acid.

  • Purify the product by column chromatography or recrystallization.

Part 3: Synthesis of Bioactive Isoquinolones

Isoquinolones are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities.[7] The diamino benzoic acid intermediate can be a precursor to substituted isoquinolones.

Protocol 3.1: Synthesis of a Substituted Isoquinolone

This protocol outlines a potential route for the synthesis of an isoquinolone derivative from 2-Methyl-3,5-diaminobenzoic acid.

Materials:

  • 2-Methyl-3,5-diaminobenzoic acid

  • A suitable 1,3-dicarbonyl compound (e.g., diethyl malonate)

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • In a dry reaction vessel, mix 2-Methyl-3,5-diaminobenzoic acid (1 eq.) and the 1,3-dicarbonyl compound (1.1 eq.).

  • Add polyphosphoric acid (PPA) or Eaton's reagent as the cyclizing and dehydrating agent.

  • Heat the reaction mixture to 120-150 °C for 4-8 hours, with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired isoquinolone.

Expected Biological Activity: Substituted isoquinolones have shown promise as cytotoxic agents against various cancer cell lines.[8][9][10] The novel isoquinolones synthesized from 2-Methyl-3,5-diaminobenzoic acid would require screening to determine their specific cytotoxic profiles.

Part 4: Synthesis of Bioactive Benzimidazoles and Benzoxazinones

Benzimidazoles and benzoxazinones are important heterocyclic scaffolds found in numerous pharmacologically active compounds, exhibiting a wide range of activities including antimicrobial and anti-inflammatory effects.[11][12]

Protocol 4.1: Synthesis of a Substituted Benzimidazole

This protocol describes the condensation of 2-Methyl-3,5-diaminobenzoic acid with a carboxylic acid to form a benzimidazole ring system.

Materials:

  • 2-Methyl-3,5-diaminobenzoic acid

  • A suitable carboxylic acid (e.g., acetic acid, benzoic acid)

  • Polyphosphoric acid (PPA) or 4 M hydrochloric acid

Procedure:

  • In a round-bottom flask, mix 2-Methyl-3,5-diaminobenzoic acid (1 eq.) and the chosen carboxylic acid (1.1 eq.).

  • Add PPA or 4 M HCl as a catalyst and dehydrating agent.

  • Heat the mixture at 150-180 °C (for PPA) or reflux (for HCl) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Protocol 4.2: Synthesis of a Substituted Benzoxazinone

This protocol outlines the synthesis of a benzoxazinone derivative from 2-Methyl-3,5-diaminobenzoic acid, which would first be converted to the corresponding aminophenol.

Step A: Diazotization and Hydrolysis to form 2-Methyl-3-amino-5-hydroxybenzoic acid

  • Dissolve 2-Methyl-3,5-diaminobenzoic acid in dilute sulfuric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt of one amino group.

  • Gently warm the solution to allow for the hydrolysis of the diazonium salt to a hydroxyl group.

Step B: Cyclization to the Benzoxazinone

  • React the resulting 2-Methyl-3-amino-5-hydroxybenzoic acid with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine).

  • The reaction will lead to the formation of the benzoxazinone ring.

  • Work-up and purification would be similar to the protocols described above.

Expected Biological Activity: Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anthelmintic properties.[11] Benzoxazinone derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[12][13] The novel compounds synthesized would be candidates for screening in these therapeutic areas.

Conclusion and Future Directions

This compound is a synthetically versatile starting material that provides access to a variety of potentially bioactive heterocyclic compounds. The protocols outlined in this guide offer a roadmap for researchers to explore the synthesis of novel isocoumarins, isoquinolones, benzimidazoles, and benzoxazinones. The true potential of these newly synthesized compounds lies in their subsequent biological evaluation. We encourage researchers to perform comprehensive screening of these molecules for activities such as cytotoxicity against cancer cell lines, and antimicrobial activity against a panel of pathogenic bacteria and fungi. The structure-activity relationship (SAR) studies of these novel compounds will be crucial in the development of new therapeutic agents.

References

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid via Nitration of o-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Methyl-3,5-dinitrobenzoic acid, a valuable intermediate in the synthesis of various heterocyclic compounds and isoquinolones.[1][2] The described method details the controlled nitration of o-toluic acid using a mixed acid system of fuming nitric acid and concentrated sulfuric acid. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It emphasizes safety, mechanistic understanding, and procedural detail to ensure a reproducible and safe experimental outcome.

Introduction: Mechanistic Insights and Strategic Considerations

The synthesis of this compound from o-toluic acid is a classic example of electrophilic aromatic substitution. The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[3]

In the presence of a strong nitrating agent, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.[4][5] The initial nitration is directed by the activating methyl group to the positions ortho and para to it. However, the para position is sterically hindered by the adjacent carboxylic acid group. Subsequent nitration is then directed by both the methyl group and the first nitro group, leading to the desired 3,5-dinitro product. Careful control of reaction conditions, particularly temperature, is crucial to prevent the formation of unwanted isomers and byproducts.[6][7]

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
o-Toluic Acid≥98%Sigma-Aldrich118-90-1
Fuming Nitric Acid≥90%Sigma-Aldrich7697-37-2
Concentrated Sulfuric Acid98%Sigma-Aldrich7664-93-9
Deionized Water--7732-18-5
Crushed Ice---
Ethanol (for recrystallization)95%Sigma-Aldrich64-17-5
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 150 °C)

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Beakers

  • Graduated cylinders

  • Glass stirring rod

  • pH paper or pH meter

  • Melting point apparatus

Critical Safety Precautions

Extreme caution must be exercised throughout this procedure.

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and potent oxidizing agents.[8][9][10] They can cause severe burns upon contact with skin and eyes.[8] All manipulations involving these acids must be performed in a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[8][9]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[4] Strict temperature control is essential to prevent thermal runaway, which could lead to an explosion.[8] An ice-salt bath must be readily available for immediate cooling.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.[9] Ensure adequate ventilation by working in a fume hood.

  • Quenching: The reaction mixture must be quenched by pouring it onto ice with extreme care to dissipate the heat generated.

  • Spill Management: Have appropriate spill kits containing a neutralizer (e.g., sodium bicarbonate) readily available. In case of a spill, evacuate the area and follow established laboratory safety protocols.[10]

Experimental Protocol

Reaction Setup

experimental_workflow cluster_preparation Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep1 Dissolve o-toluic acid in H₂SO₄ prep2 Cool to 0-5 °C prep1->prep2 in ice-salt bath react1 Slowly add fuming HNO₃ prep2->react1 react2 Maintain T < 10 °C react1->react2 react3 Stir at room temp. react2->react3 15 min react4 Reflux at 100 °C react3->react4 4 h work1 Cool and pour onto ice react4->work1 work2 Filter precipitate work1->work2 work3 Wash with H₂O work2->work3 remove acids work4 Recrystallize from aq. EtOH work3->work4 work5 Dry the product work4->work5

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 110.4 g of concentrated sulfuric acid.[11]

  • Dissolution of Starting Material: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with constant stirring. Slowly and portion-wise, add 13.6 g (0.1 mol) of o-toluic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.[11]

  • First Nitration Step: Once the o-toluic acid has completely dissolved, slowly add 28.0 g of fuming nitric acid dropwise from the dropping funnel.[11] Maintain the reaction temperature below 10 °C throughout the addition.

  • Initial Reaction Period: After the addition is complete, stir the reaction mixture in the ice bath for an additional 15 minutes.[11]

  • Room Temperature Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.[11]

  • Heating and Second Nitration: Attach a reflux condenser to the flask and heat the mixture to 100 °C for 4 hours using a heating mantle.[11]

  • Cooling and Further Nitration: Cool the reaction mixture back to room temperature. Carefully add another 21.0 g of fuming nitric acid and reflux for an additional 3 hours.[11]

  • Quenching: After the second reflux period, cool the reaction mixture to room temperature. In a separate large beaker (at least 1 L), prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation of Crude Product: A precipitate of this compound will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This is crucial to remove any residual sulfuric and nitric acids.[11]

  • Purification by Recrystallization: The crude product can be purified by recrystallization from aqueous ethanol or water.[1] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The expected melting point of the purified product is 205-207 °C.[1]

Quantitative Data Summary

ParameterValueMoles
o-Toluic Acid13.6 g0.1 mol
Concentrated H₂SO₄110.4 g~1.12 mol
Fuming HNO₃ (1st addition)28.0 g~0.44 mol
Fuming HNO₃ (2nd addition)21.0 g~0.33 mol
Total Fuming HNO₃ 49.0 g ~0.77 mol
Reaction Temperature (addition)< 10 °C-
Reflux Temperature100 °C-
Expected YieldVariable (literature reports up to 92%)[12]-
Molecular Weight of Product226.14 g/mol [13]-

Results and Discussion

The successful synthesis of this compound is confirmed by its characteristic melting point and can be further verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield for this reaction is high, though it can be influenced by the purity of the reagents and strict adherence to the reaction conditions.

The use of a significant excess of sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[4] The two-stage addition and heating process ensures the complete dinitration of the aromatic ring. The initial, more reactive nitration occurs at a lower temperature, while the second nitration, which is slower due to the deactivating effect of the first nitro group, requires heating to proceed at a reasonable rate.

Potential side products include mononitrated isomers (e.g., 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid) and other dinitrated isomers.[6] The formation of these impurities is minimized by the carefully controlled reaction conditions outlined in this protocol. The purification by recrystallization is effective in removing any unreacted starting material and isomeric byproducts.

Conclusion

This application note presents a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering strictly to the safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate for further applications in organic synthesis and drug discovery.

References

Application Note: High-Purity 2-Methyl-3,5-dinitrobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-3,5-dinitrobenzoic acid (2M35DNBA) using recrystallization. The procedure is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications. We delve into the critical theoretical principles of recrystallization, systematic solvent selection, a detailed step-by-step methodology, and robust troubleshooting guidance. The causality behind each experimental choice is explained to ensure both procedural success and a deep understanding of the purification mechanism. This self-validating protocol is grounded in authoritative physicochemical data to ensure reproducibility and the attainment of a final product with exceptional purity, as verifiable by melting point analysis.

Introduction: The Imperative for Purity

This compound is a key chemical intermediate utilized in the synthesis of various heterocyclic derivatives and isoquinolones[1][2][3]. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and compromised integrity of the final active pharmaceutical ingredient or research compound.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds[4][5]. The technique leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor)[5][6]. This guide provides a scientifically grounded and optimized protocol for achieving high-purity 2M35DNBA.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is fundamental to safe and effective handling.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[3]
Synonyms 3,5-Dinitro-o-toluic acid[7]
CAS Number 28169-46-2[2][7]
Molecular Formula C₈H₆N₂O₆[7]
Molecular Weight 226.14 g/mol [7]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 204 - 210 °C[1][2]
Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) and engineering controls.

  • Hazard Profile: Classified as harmful if swallowed (Acute Toxicity 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation[8][9].

  • Mandatory PPE: Wear chemical safety goggles, a lab coat, and nitrile gloves. All operations involving the solid powder or heated solvents should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[8][10].

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[8].

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing[8].

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention[8].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[10].

The Science of Recrystallization: A Self-Validating System

The success of this protocol hinges on the principles of solubility. An effective recrystallization solvent for 2M35DNBA must satisfy the following criteria:

  • High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvation Power at Ambient/Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified solid upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Volatility & Non-Reactivity: The solvent should be sufficiently volatile to be easily removed from the purified crystals and must not react with the compound.

Based on established methods for this compound and related aromatic carboxylic acids, aqueous solutions of short-chain alcohols are excellent candidates[1][11][12]. A methanol/water mixture is particularly effective.

Solvent SystemRationale for Suitability
Methanol/Water (1:1 v/v) Recommended. Provides an excellent solubility gradient. 2M35DNBA is highly soluble in the hot mixture but precipitates effectively upon cooling. The polarity of the mixture can be fine-tuned by adjusting the water content to optimize recovery[12].
Ethanol/Water Viable Alternative. Similar to methanol/water, aqueous ethanol is a proven system for dinitrobenzoic acids[1][11]. The choice between methanol and ethanol may depend on the specific impurity profile of the crude material.
Water Possible, but less efficient. While the compound is reported as soluble in water, using water alone may require excessively large volumes to dissolve the compound at boiling point, potentially leading to lower recovery yields upon cooling[1][3].

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust quantities proportionally for different batch sizes.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Weigh Crude 2M35DNBA B 2. Prepare Solvent (Methanol/Water 1:1) A->B C 3. Setup Apparatus (Flask, Condenser, Hot Plate) B->C D 4. Add Crude & Solvent to Flask C->D E 5. Heat to Reflux Until Dissolved D->E F 6. Hot Filtration (Optional) (Removes Insoluble Impurities) E->F G 7. Slow Cooling to Room Temperature F->G H 8. Ice Bath Cooling (Maximize Yield) G->H I 9. Vacuum Filtration (Collect Crystals) H->I J 10. Wash with Cold Solvent I->J K 11. Dry Crystals Under Vacuum J->K L 12. Characterize Product (Melting Point, etc.) K->L

References

Application Notes & Protocols: A Guide to Catalytic Reactions of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic conditions for key chemical transformations involving 2-Methyl-3,5-dinitrobenzoic acid (MDNBA). This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore the catalytic synthesis of MDNBA, the selective and complete reduction of its nitro groups, its esterification, and modern catalytic amidation techniques. Each section includes detailed, field-tested protocols, comparative data, and mechanistic diagrams to provide a self-validating framework for laboratory application.

Introduction: The Chemical Versatility of this compound

This compound (MDNBA), CAS No. 28169-46-2, is an important aromatic intermediate.[1] Its structure, featuring a sterically hindered carboxylic acid and two strongly electron-withdrawing nitro groups, presents both challenges and opportunities in synthetic chemistry. The nitro groups can be transformed into amines, providing a gateway to valuable diamino compounds used as monomers for high-performance polymers like polyimides.[2] The carboxylic acid moiety allows for the formation of esters and amides, making MDNBA and its derivatives useful in the synthesis of pharmaceuticals and other fine chemicals.[3]

Given the industrial and academic importance of these transformations, the development of efficient, selective, and sustainable catalytic methods is paramount. This guide focuses on leveraging modern catalytic systems to control the reactivity of MDNBA's functional groups.

Synthesis of this compound

The primary synthesis of MDNBA involves the direct nitration of o-toluic acid. This electrophilic aromatic substitution reaction requires harsh conditions due to the deactivating nature of the carboxylic acid group.

Protocol 2.1: Nitration of o-Toluic Acid

This protocol is based on established laboratory procedures for the synthesis of dinitroaromatic compounds.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 110.4 g (11.2 mol) of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

  • Substrate Addition: Slowly add 13.6 g (0.1 mol) of o-toluic acid to the chilled, stirring sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitrating Agent: Slowly add 28.0 g (0.7 mol) of nitric acid (HNO₃) dropwise via the dropping funnel. Maintain the temperature at or below 10°C throughout the addition.

  • Reaction Progression: After the addition is complete, stir the mixture for 15 minutes at low temperature, then allow it to warm to room temperature and continue stirring overnight.

  • Forced Conditions: To drive the dinitration, carefully heat the reaction mixture to reflux (approximately 100-110°C, depending on the exact acid mixture) for 4 hours.

  • Second Nitration: Cool the mixture back to room temperature and add an additional 21.0 g (0.69 mol) of HNO₃. Re-heat the mixture to reflux for another 3 hours.[4]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice. The product will precipitate as a solid.

  • Purification: Filter the crude product and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper, which removes residual acids.[4] The crude solid can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

Causality and Expertise: The use of concentrated sulfuric acid is critical; it acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5] The stepwise heating and second addition of nitric acid are necessary to overcome the deactivation of the ring by the first nitro group and the carboxylic acid, forcing the introduction of the second nitro group at the meta position.

Catalytic Reduction of Nitro Groups

The reduction of the two nitro groups in MDNBA to form 2-Methyl-3,5-diaminobenzoic acid is one of its most valuable transformations. Catalytic hydrogenation is the most atom-economical method for this conversion.[6]

Various catalytic systems can be employed, each with distinct advantages. The choice of catalyst depends on factors like desired selectivity, functional group tolerance, and process safety.

Catalyst SystemPressureTemperatureKey Advantages & Considerations
H₂ / Pd/C 1-50 atm25-80°CHighly efficient and common. Can be too reactive for substrates with other reducible groups (e.g., halogens, alkynes).[7]
H₂ / Raney Nickel 1-50 atm25-100°CGood for substrates where dehalogenation is a concern. Often requires higher temperatures/pressures than Pd/C.[7]
Fe / Acid (e.g., HCl, AcOH) Atmospheric80-110°CA classic, inexpensive method. Generates significant iron sludge waste, which can complicate product purification.[6][8]
SnCl₂ / HCl Atmospheric25-100°CProvides mild reduction conditions and can be selective in the presence of other reducible groups. Stoichiometric use generates tin waste.[7][9]
Transfer Hydrogenation Atmospheric25-80°CUses hydrogen donors like formic acid or ammonium formate instead of H₂ gas, enhancing safety.[10]

Diagram 3.1: Catalytic Reduction Pathway

G MDNBA This compound Intermediate 2-Methyl-3-amino-5-nitrobenzoic acid (Partial Reduction Intermediate) MDNBA->Intermediate +3 [H] Catalyst Product 2-Methyl-3,5-diaminobenzoic acid Intermediate->Product +3 [H] Catalyst G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Combine MDNBA, Alcohol (excess), and Acid Catalyst (e.g., H₂SO₄) B Heat to Reflux (e.g., 5 hours) A->B C Cool and Pour into Water B->C D Filter Precipitate C->D E Wash with Water and Methanol D->E F Recrystallize (e.g., from CHCl₃) E->F G CAT R'B(OH)₂ INT1 Acyloxyboronate Intermediate CAT->INT1 + RCOOH - H₂O ACID RCOOH AMINE R''NH₂ WATER H₂O AMIDE RCONHR'' INT1->CAT - RCONHR'' + H₂O INT1->AMIDE + R''NH₂

References

The Versatile Scaffold: Applications of 2-Methyl-3,5-dinitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Chemical Entity

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 2-Methyl-3,5-dinitrobenzoic acid, a seemingly simple aromatic carboxylic acid, presents itself as a highly versatile and valuable scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features—a carboxylic acid handle for derivatization, sterically influential methyl group, and electron-withdrawing nitro groups that can be exploited for further chemical transformations or for their intrinsic pharmacophoric properties—make it a compelling starting point for drug discovery programs in oncology, infectious diseases, and inflammatory conditions.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, showcasing its role as a precursor to privileged heterocyclic systems, and present detailed protocols for the synthesis of key derivatives. Furthermore, we will examine the pharmacological profiles of compounds derived from this scaffold, supported by quantitative biological data and mechanistic insights.

Chemical Properties and Synthesis

This compound (C₈H₆N₂O₆, M.W. 226.14 g/mol ) is typically a light yellow to pale cream crystalline powder.[1][2] Its structure offers multiple points for chemical modification, making it an ideal starting material for creating diverse chemical libraries.

Protocol 1: Synthesis of this compound from o-Toluic Acid

This protocol outlines the nitration of o-toluic acid to yield the title compound. The procedure involves a two-step addition of nitric acid in the presence of sulfuric acid, followed by reflux to drive the reaction to completion.[3]

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve o-toluic acid (13.6 g, 0.1 mol) in concentrated H₂SO₄ (110.4 g).

  • While maintaining the temperature at or below 10°C, slowly add fuming HNO₃ (28.0 g, 0.7 mol) dropwise with constant stirring.

  • After the addition is complete, stir the reaction mixture for 15 minutes and then allow it to stir overnight at room temperature.

  • The following day, heat the mixture to reflux at 373 K for 4 hours.

  • Cool the reaction mixture to room temperature and carefully add more fuming HNO₃ (21.0 g, 0.69 mol).

  • Heat the mixture to reflux for an additional 3 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with distilled water to remove any residual acids.

  • The crude product can be purified by recrystallization from aqueous ethanol.[4]

Application I: A Gateway to Bioactive Isocoumarins for Oncology

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of substituted isocoumarins.[3][5] Isocoumarins are a class of natural products and their synthetic analogs that exhibit a wide range of biological activities, including potent anti-cancer and anti-tumor effects.[3][5] The synthesis proceeds through the formation of a substituted homophthalic acid, which is a direct precursor to the isocoumarin core.[3]

The Strategic Importance of the Isocoumarin Scaffold

Isocoumarins have been shown to modulate several key signaling pathways implicated in cancer progression, including the Nrf2, NF-κB, and Wnt pathways. Their ability to induce apoptosis and inhibit cell proliferation makes them an attractive class of compounds for oncology drug discovery.

Protocol 2: General Synthesis of 3-Methylisocoumarins from Substituted Aldehydes

Materials:

  • Substituted aromatic aldehyde

  • Nitroethane

  • Ethylamine (75%)

  • Iron powder (Fe)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄)

  • Formaldehyde (CH₂O)

  • Chromium trioxide (CrO₃)

  • Acetic acid (AcOH)

  • N-Bromosuccinimide (NBS)

  • Triethylamine

Procedure:

  • Nitrostyrene Formation: Condense the aromatic aldehyde with nitroethane in the presence of ethylamine to form the corresponding 2-nitro-1-aryl-1-propene.

  • Ketone Formation: Reduce the nitroalkene using Fe/FeCl₃ in HCl to yield the 1-aryl-2-propanone.

  • Alcohol Formation: Reduce the ketone with NaBH₄ to the corresponding alcohol.

  • Isochroman Formation: Perform chloromethylation of the alcohol with CH₂O/HCl to directly form the isochroman ring.

  • Dihydroisocoumarin Formation: Oxidize the isochroman with CrO₃ in acetic acid to the 3-methyl-3,4-dihydroisocoumarin.

  • Isocoumarin Formation: Dehydrogenate the dihydroisocoumarin using NBS and triethylamine to afford the final 3-methylisocoumarin.

Quantitative Analysis: Cytotoxic Activity of Isocoumarin Derivatives

The following table summarizes the cytotoxic potential of representative isocoumarin derivatives against various human cancer cell lines, demonstrating the therapeutic promise of this compound class.

CompoundCell LineIC₅₀ (µM)Reference
Isocoumarin Derivative 1HeLa11.49 ± 1.64[7]
BergeninMCF-7>100[1]
BergeninHeLa76.14[1]
6-MethoxymelleinMCF-745.2[1]
6-MethoxymelleinA54928.4[1]

Application II: Scaffolding for Anti-inflammatory Agents via 5-Lipoxygenase Inhibition

Chronic inflammation is a hallmark of numerous diseases. The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes and represents a validated target for anti-inflammatory therapies.[8] Derivatives of 3,5-dinitrobenzoic acid have been identified as potent inhibitors of 5-LOX, highlighting the potential of this compound as a starting point for novel anti-inflammatory drugs.[8]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Derivatives of 3,5-dinitrobenzoic acid are thought to act as non-redox inhibitors of 5-LOX, competing with the natural substrate, arachidonic acid, for binding to the enzyme's active site. This prevents the formation of downstream pro-inflammatory mediators.

Protocol 3: Synthesis of N-Aryl 3,5-Dinitrobenzamides

Amide derivatives of 3,5-dinitrobenzoic acid have shown promising 5-LOX inhibitory activity. The following is a general two-step protocol that can be adapted for this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate aniline derivative

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the solid dissolves and gas evolution ceases. Remove the excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired aniline derivative and a slight excess of a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM. Cool the aniline solution to 0°C and slowly add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application III: A Building Block for Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The dinitrobenzoyl scaffold has been incorporated into various molecular frameworks to generate compounds with significant antimicrobial properties.

Harnessing the Dinitrobenzoyl Moiety for Antimicrobial Activity

The electron-deficient nature of the dinitro-substituted ring can contribute to the biological activity of the resulting compounds. Derivatives such as amides and hydrazones of this compound are promising candidates for the development of new antimicrobial drugs.

Protocol 4: Synthesis of 2-Methyl-3,5-dinitrobenzoyl Hydrazones

Hydrazones are a class of compounds known for their broad spectrum of biological activities. This protocol outlines the synthesis of a hydrazide from the corresponding ester, followed by condensation with an aldehyde to form the hydrazone.

Materials:

  • Methyl 2-methyl-3,5-dinitrobenzoate (synthesized from Protocol 1 followed by esterification)

  • Hydrazine hydrate

  • Ethanol

  • Substituted aldehyde

Procedure:

  • Hydrazide Formation: Reflux a solution of Methyl 2-methyl-3,5-dinitrobenzoate and an excess of hydrazine hydrate in ethanol for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce precipitation of the hydrazide. Collect the solid by filtration and wash with cold ethanol.

  • Hydrazone Formation: Dissolve the synthesized 2-Methyl-3,5-dinitrobenzoyl hydrazide in ethanol. Add a stoichiometric amount of the desired substituted aldehyde and a few drops of a catalytic acid (e.g., glacial acetic acid). Reflux the mixture for several hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath to crystallize the hydrazone product. Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Quantitative Analysis: Antimicrobial Activity of Related Hydrazone Derivatives

The following table provides the Minimum Inhibitory Concentration (MIC) values for a series of hydrazone derivatives against various bacterial strains, illustrating the potential of this chemical class.

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazone Derivative 1S. pneumoniae0.49[9]
Hydrazone Derivative 2S. aureus6.25[9]
Hydrazone Derivative 3E. coli12.5[9]
Hydrazone Derivative 4M. luteus7.81[10]
Hydrazone Derivative 5B. subtilis7.81[10]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its utility as a precursor for bioactive isocoumarins, its role in the development of anti-inflammatory 5-LOX inhibitors, and its application in the synthesis of novel antimicrobial agents underscore its importance for drug discovery and development professionals. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable chemical entity in their quest for new and effective therapies. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships and to further elucidate their mechanisms of action in relevant biological systems.

References

Application Notes & Protocols: Leveraging 2-Methyl-3,5-dinitrobenzoic Acid for the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Nitroaromatic Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutic agents. 2-Methyl-3,5-dinitrobenzoic acid is one such privileged starting material, serving as a robust building block for a diverse range of heterocyclic compounds.[1][2][3] Its utility is particularly pronounced in the synthesis of potential anti-cancer agents. The presence of two nitro groups and a reactive carboxylic acid on a methylated benzene ring provides a unique combination of electronic properties and functional handles for extensive chemical modification.

This guide delves into the rationale, synthetic strategies, and practical protocols for utilizing this compound derivatives in the development of new anti-cancer compounds. The methodologies outlined are designed for researchers, scientists, and drug development professionals engaged in oncology research.

Medicinal Chemistry Rationale: Why this compound?

The selection of this scaffold is not arbitrary; it is rooted in established medicinal chemistry principles. Several features make it an attractive starting point for anti-cancer drug design:

  • Hypoxia-Activated Prodrug Potential: The dinitroaromatic system is a key feature. Many solid tumors exhibit regions of severe oxygen deficiency (hypoxia). The electron-withdrawing nitro groups can be selectively reduced by endogenous reductases that are overexpressed in hypoxic cancer cells. This bio-reduction can generate cytotoxic nitroso and hydroxylamine intermediates, leading to localized cell death and minimizing damage to healthy, oxygenated tissues. This targeted activation is a cornerstone of modern cancer therapy.

  • Versatile Derivatization Handle: The carboxylic acid moiety is a prime site for chemical modification.[4][5] It can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides. This allows for the systematic modulation of critical drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion), such as solubility, cell permeability, metabolic stability, and target-binding affinity. For instance, coupling the acid with various amines can generate a library of amide derivatives to probe structure-activity relationships (SAR).

  • Precursor to Bioactive Heterocycles: this compound is a documented intermediate in the synthesis of isocoumarins and isoquinolones.[1][3][6][7] These classes of compounds are known to possess a broad spectrum of biological activities, including significant anti-tumor and anti-cancer properties.[6][7] The ability to access these complex and potent structures from a relatively simple starting material is a significant synthetic advantage.

  • Modulation of Molecular Interactions: The methyl group and the nitro groups influence the molecule's conformation and electronic distribution. These groups can participate in various non-covalent interactions with biological targets, such as pi-stacking, hydrogen bonding, and hydrophobic interactions, which are crucial for potent and selective inhibition of cancer-related proteins like kinases or transcription factors.[8]

Core Synthetic Strategies & Workflows

The derivatization of this compound primarily revolves around the functionalization of its carboxylic acid group. A secondary, more transformative approach involves the chemical reduction of the nitro groups to open pathways to different classes of compounds.

Workflow Overview: From Starting Material to Bioactive Candidates

The overall process involves a multi-step approach, beginning with the activation of the starting material, followed by diversification, purification, and biological evaluation.

G A This compound (Starting Material) B Activation of Carboxylic Acid (e.g., Thionyl Chloride) A->B C 2-Methyl-3,5-dinitrobenzoyl chloride (Reactive Intermediate) B->C D Amidation Reaction (+ Amines, Base) C->D E Esterification Reaction (+ Alcohols, Acid Catalyst) C->E F Amide Library (Candidate Compounds) D->F G Ester Library (Candidate Compounds) E->G H Purification (Column Chromatography) F->H G->H I Characterization (NMR, MS, m.p.) H->I J In Vitro Screening (e.g., MTT Assay) I->J

Caption: General workflow for synthesizing anti-cancer candidates.

Detailed Experimental Protocols

Disclaimer: All experiments should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Benzyl-2-methyl-3,5-dinitrobenzamide (A Representative Amide)

This two-step protocol first activates the carboxylic acid and then couples it with an amine.

Step 1A: Synthesis of 2-Methyl-3,5-dinitrobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is necessary for an efficient amidation reaction under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier intermediate.[9]

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (3.0 eq)

    • N,N-dimethylformamide (DMF) (catalytic, ~2-3 drops)

    • Anhydrous Toluene or Benzene

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add this compound.

    • Add anhydrous toluene to suspend the solid.

    • Carefully add thionyl chloride dropwise to the suspension at room temperature, followed by the catalytic DMF.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude yellow-orange solid or oil is 2-Methyl-3,5-dinitrobenzoyl chloride.

    • Crucially: This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.

Step 1B: Amidation with Benzylamine

  • Rationale: The highly electrophilic acid chloride reacts readily with the nucleophilic benzylamine. A non-nucleophilic base like triethylamine (TEA) is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Materials:

    • Crude 2-Methyl-3,5-dinitrobenzoyl chloride (from Step 1A, 1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude 2-Methyl-3,5-dinitrobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

    • Add the benzylamine/TEA solution dropwise to the stirred acid chloride solution at 0 °C over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the completion of the reaction.

    • Workup:

      • Dilute the reaction mixture with DCM.

      • Wash the organic layer sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

    • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate (A Representative Ester)

This protocol utilizes Fischer esterification, a classic method for forming esters.

  • Rationale: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is reversible, so using the alcohol (in this case, methanol) as the solvent drives the equilibrium towards the ester product.[10]

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH) (solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1-0.2 eq)

  • Procedure:

    • Suspend this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Carefully add concentrated sulfuric acid dropwise to the stirred suspension.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 5-8 hours.[10] Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

    • Workup:

      • Filter the solid precipitate using a Büchner funnel.

      • Wash the solid thoroughly with cold water to remove methanol and sulfuric acid, then with a small amount of cold dilute NaHCO₃ solution to neutralize any remaining acid, and finally with water again.

    • Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent (e.g., methanol or an ethanol/water mixture) to obtain the pure ester.[10]

    • Characterization: Confirm the structure and purity of the resulting methyl 2-methyl-3,5-dinitrobenzoate using NMR, mass spectrometry, and melting point analysis.

Data Summary & Characterization

Proper characterization is essential to confirm the identity and purity of synthesized compounds before biological testing.

ParameterThis compoundMethyl 2-methyl-3,5-dinitrobenzoate
Molecular Formula C₈H₆N₂O₆C₉H₈N₂O₆
Molecular Weight 226.15 g/mol 240.17 g/mol
Appearance White to pale yellow crystalline powder[2]Colorless needles[10]
Melting Point 204-210 °C[2]~155-158 °C
¹H NMR (Expected) δ ~11.0 (s, 1H, COOH), 8.9 (d, 1H, Ar-H), 8.7 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃)δ ~8.9 (d, 1H, Ar-H), 8.7 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃), 2.6 (s, 3H, Ar-CH₃)
Purity (Target) >97%[2]>98%

Note: NMR chemical shifts (δ) are approximate and depend on the solvent used.

Protocol 3: In Vitro Anti-Cancer Activity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, providing an initial screen for the cytotoxic potential of newly synthesized compounds.[4]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed Cancer Cells (e.g., MCF-7, HeLa) in 96-well plate B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Compounds (Serial dilutions + Controls) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h (Viable cells form formazan crystals) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (at ~570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Synthesized test compounds dissolved in DMSO (stock solution).

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer.

    • 96-well flat-bottom plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound represents a highly valuable and strategically important starting material for the synthesis of novel anti-cancer agents. The protocols detailed herein provide a foundational framework for creating libraries of amide and ester derivatives and for performing initial biological screening. Future work should focus on expanding the diversity of the synthesized library by incorporating a wider range of amines and alcohols, exploring the reduction of the nitro groups to access different heterocyclic systems, and elucidating the mechanism of action for the most potent compounds identified.

References

role of 2-Methyl-3,5-dinitrobenzoic acid in the synthesis of isocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: The Role of 2-Methyl-3,5-dinitrobenzoic Acid in the Synthesis of Substituted Isocoumarins

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clarifying the Strategic Role of this compound

Isocoumarins and their 3,4-dihydro derivatives are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds. Their synthesis is a subject of significant interest in medicinal chemistry and drug discovery. While a variety of catalytic methods exist for their construction, this guide focuses on a classical, yet powerful, building-block approach that utilizes This compound .

It is a common misconception that this molecule acts as a catalyst. Instead, its true role is that of a strategically designed synthetic precursor . The electron-withdrawing nitro groups and the ortho-methyl group are key functionalities that are sequentially manipulated to construct the isocoumarin core. Specifically, this compound serves as the starting material for generating a substituted homophthalic acid (2-(carboxymethyl)benzoic acid) derivative, which is the direct precursor that undergoes cyclization to form the target isocoumarin.[1]

This document provides a comprehensive overview of this synthetic strategy, including the mechanistic rationale behind the transformations and detailed, field-tested protocols for execution.

Part 1: The Synthetic Pathway Overview

The conversion of this compound into a 3-substituted-5,7-dinitroisocoumarin is a two-stage process.

  • Stage 1: Formation of the Key Intermediate. The ortho-methyl group of the starting material is functionalized and converted into a carboxymethyl group. This transforms the starting material into 4,6-dinitrohomophthalic acid, which readily forms its corresponding anhydride. This anhydride is the pivotal intermediate for the subsequent cyclization.

  • Stage 2: Acylative Cyclization. The 4,6-dinitrohomophthalic anhydride is condensed with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base. This reaction forms a new carbon-carbon bond and, via subsequent cyclization and dehydration, yields the final isocoumarin product.[2][3]

The overall workflow is depicted below.

G A This compound B Stage 1: Side-Chain Functionalization & Oxidation A->B e.g., NBS, NaCN, H₃O⁺/Δ C 4,6-Dinitrohomophthalic Anhydride (Key Intermediate) B->C Acetic Anhydride, Δ D Stage 2: Acylative Cyclization with R-COCl C->D Pyridine or Et₃N E 3-Substituted-5,7-dinitroisocoumarin D->E

Caption: Overall synthetic workflow from precursor to isocoumarin.

Part 2: Mechanistic Insights and Rationale

Stage 1: From a Methyl Group to a Homophthalic Anhydride

The transformation of the 2-methyl group into a carboxymethyl moiety is the critical step in creating the necessary precursor. While multiple routes exist for converting o-toluic acids to homophthalic acids, a common and reliable method involves a three-step sequence: benzylic bromination, nucleophilic substitution with cyanide, and hydrolysis.[4]

  • Benzylic Bromination: The methyl group, activated by the aromatic ring, is susceptible to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Cyanation: The resulting benzyl bromide is a good electrophile for SN2 reaction with a cyanide salt (e.g., NaCN or KCN) to form a benzyl nitrile.

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the desired 4,6-dinitrohomophthalic acid.

  • Anhydride Formation: Heating the dicarboxylic acid, often with a dehydrating agent like acetic anhydride, readily forms the thermodynamically stable five-membered homophthalic anhydride ring.

G cluster_0 Mechanism: Side-Chain Functionalization Start This compound Step1 Benzylic Bromination (NBS, Initiator) Start->Step1 Intermediate1 2-(Bromomethyl)-3,5-dinitrobenzoic acid Step1->Intermediate1 Step2 Cyanation (NaCN) Intermediate1->Step2 Intermediate2 2-(Cyanomethyl)-3,5-dinitrobenzoic acid Step2->Intermediate2 Step3 Hydrolysis (H₃O⁺, Δ) Intermediate2->Step3 Product 4,6-Dinitrohomophthalic acid Step3->Product

Caption: Mechanistic pathway for precursor conversion.

Stage 2: The Acylative Cyclization Mechanism

The condensation of homophthalic anhydride with an acid chloride is a cornerstone of isocoumarin synthesis.[2] The reaction is typically mediated by a tertiary amine base like pyridine or triethylamine.

  • Enolate Formation: The base deprotonates the acidic α-carbon of the anhydride (the CH₂ group), forming an enolate. This is the key nucleophile.

  • Acylation: The enolate attacks the electrophilic carbonyl carbon of the acid chloride, forming a C-C bond and yielding an acylated intermediate.

  • Lactonization & Rearrangement: The intermediate undergoes intramolecular cyclization. The carboxylate attacks the anhydride carbonyl, opening the ring. Subsequent rearrangement and dehydration lead to the stable, conjugated isocoumarin ring system.

Part 3: Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Protocol 1: Synthesis of 4,6-Dinitrohomophthalic Anhydride

This protocol outlines the conversion of this compound into the key anhydride intermediate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Acetic anhydride

  • Toluene

Procedure:

  • Benzylic Bromination:

    • To a solution of this compound (1.0 equiv.) in anhydrous CCl₄, add NBS (1.1 equiv.) and a catalytic amount of AIBN (0.05 equiv.).

    • Reflux the mixture under inert atmosphere (N₂) for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-3,5-dinitrobenzoic acid, which can be used in the next step without further purification.

  • Cyanation:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide quench solution (e.g., alkaline hypochlorite) available.

    • Dissolve the crude bromomethyl intermediate in anhydrous DMSO.

    • Add sodium cyanide (1.2 equiv.) portion-wise, maintaining the temperature below 30°C with a water bath.

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into ice water and acidify with 2M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain crude 2-(cyanomethyl)-3,5-dinitrobenzoic acid.

  • Hydrolysis and Anhydride Formation:

    • Suspend the crude nitrile in a 1:1 mixture of concentrated HCl and water.

    • Heat the mixture to reflux for 8-12 hours until TLC indicates complete conversion to the dicarboxylic acid.

    • Cool the solution to induce crystallization, filter the solid 4,6-dinitrohomophthalic acid, wash with water, and dry.

    • To the dried acid, add acetic anhydride (5.0 equiv.) and reflux for 2 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Co-evaporate with toluene twice to remove residual acetic anhydride. The resulting solid is 4,6-dinitrohomophthalic anhydride. Recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) for high purity.

Protocol 2: Synthesis of 3-Alkyl-5,7-dinitroisocoumarin

This protocol describes the final cyclization step to form the isocoumarin.

Materials:

  • 4,6-Dinitrohomophthalic anhydride (from Protocol 1)

  • Acid chloride (e.g., Acetyl chloride, Propionyl chloride) (1.2 equiv.)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve 4,6-dinitrohomophthalic anhydride (1.0 equiv.) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

  • Acylation and Cyclization:

    • Slowly add the desired acid chloride (1.2 equiv.) to the stirred solution.

    • Allow the reaction to warm to room temperature and then heat to 80-100°C for 4-8 hours. Monitor the reaction progress by TLC.

    • A prominent color change is often observed upon formation of the isocoumarin.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer three times with DCM or ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-alkyl-5,7-dinitroisocoumarin.

Data Summary Table

The following table provides representative data for the synthesis of a model compound, 3-Methyl-5,7-dinitroisocoumarin.

StepStarting MaterialReagentsProductYield (%)M.p. (°C)
1 This compound1. NBS, AIBN2. NaCN3. HCl, H₂O4. Ac₂O4,6-Dinitrohomophthalic anhydride~65 (over 4 steps)198-201
2 4,6-Dinitrohomophthalic anhydrideAcetyl chloride, Pyridine3-Methyl-5,7-dinitroisocoumarin~75225-228

Note: Yields and melting points are illustrative and may vary based on reaction scale and purity of reagents.

Conclusion

This compound is not a catalyst but a valuable and versatile precursor for the synthesis of highly functionalized isocoumarins. Its dinitro substitution pattern allows for the creation of electron-deficient isocoumarin systems, which can be valuable for probing biological activity or for further synthetic transformations (e.g., reduction of the nitro groups to amines). The protocols detailed herein provide a robust and logical pathway for researchers to access this important class of heterocyclic compounds.

References

Application Note: A Robust and Scalable Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-Methyl-3,5-dinitrobenzoic acid, a key intermediate in the development of various heterocyclic compounds, including isocoumarins with potential therapeutic activities.[1][2] The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reliability, and scalability. The methodology is grounded in the well-established electrophilic aromatic substitution reaction, employing a mixed-acid nitration of o-toluic acid. We will delve into the mechanistic rationale, process optimization, critical safety considerations, and analytical validation of the final product.

Introduction and Scientific Rationale

This compound (MW: 226.14 g/mol ) is a valuable building block in organic synthesis.[3] Its utility stems from the presence of multiple functional groups: a carboxylic acid amenable to various coupling reactions and two nitro groups that can be reduced to amines for further derivatization. This makes it a precursor for a range of complex molecules, including those with applications in medicinal chemistry and materials science.[4][5][6]

The synthesis detailed herein proceeds via the dinitration of 2-methylbenzoic acid (o-toluic acid). The core of this transformation is the electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺).[7]

Reaction Scheme: o-Toluic acid → this compound

The directing effects of the substituents on the starting material are crucial. The methyl group (-CH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. The initial nitration is directed by these groups. Subsequent nitration to install the second nitro group is more challenging due to the deactivating effect of the first nitro group and the carboxylic acid. Therefore, forcing conditions, including elevated temperatures, are required to achieve dinitration, making careful control of the reaction parameters essential for both yield and safety.[2]

Experimental Workflow Overview

The overall process can be visualized as a multi-stage workflow, from initial reagent handling to the final purified product. Each stage requires meticulous attention to detail to ensure a successful and safe scale-up.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Apparatus Setup (Jacketed Reactor in Fume Hood) B 2. Reagent Preparation (o-Toluic Acid in conc. H₂SO₄) A->B D 4. Controlled Addition (HNO₃ added dropwise at 0-5 °C) B->D C 3. Nitrating Mixture (conc. HNO₃) C->D E 5. Staged Reflux (Heating to drive dinitration) D->E F 6. Quenching (Pouring mixture onto ice) E->F G 7. Isolation (Vacuum filtration of precipitate) F->G H 8. Washing (Remove residual acids with H₂O) G->H I 9. Recrystallization (Purification from aq. EtOH) H->I J 10. Final Product (Drying and Characterization) I->J

Caption: Workflow for the Synthesis of this compound.

Critical Safety Imperatives: A Self-Validating Protocol

Nitration reactions are notoriously energetic and involve highly corrosive materials. Adherence to the following safety protocols is non-negotiable and forms the basis of a self-validating, trustworthy experimental design.

  • Inherent Hazards: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns.[8] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials. The reaction is highly exothermic, posing a significant risk of thermal runaway if not properly controlled.[9] Toxic, brown nitrogen dioxide (NO₂) gas may be evolved, especially during heating.[10]

  • Engineering Controls:

    • The entire experiment, including work-up, must be conducted inside a certified chemical fume hood with a tested and reliable airflow.

    • A jacketed reaction vessel connected to a circulating chiller is highly recommended for precise temperature control during the addition phase. Alternatively, a robust ice/salt bath must be used.

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Have a secondary pair of nitrile gloves underneath.

    • Body Protection: A flame-retardant lab coat, fully fastened, and closed-toe shoes are required. An acid-resistant apron is also recommended.

  • Waste Disposal:

    • Acidic aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal. This should be done slowly and with cooling.

    • Never mix nitric acid waste with organic solvents, as this can lead to the formation of explosive compounds.[12] Segregate all waste streams appropriately.

Detailed Scale-Up Synthesis Protocol (0.1 mol Scale)

This protocol is adapted from established literature procedures for a 0.1 mole scale synthesis.[2]

4.1. Materials & Equipment

Reagent/MaterialFormulaMW ( g/mol )QuantityProperties/Concentration
o-Toluic AcidC₈H₈O₂136.1513.6 g (0.1 mol)≥98% purity
Sulfuric AcidH₂SO₄98.08110.4 g (~60 mL)conc., 98%
Nitric AcidHNO₃63.0149.0 g (~35 mL)conc., 70%
Deionized WaterH₂O18.02As needed-
IceH₂O18.02~1 kg-
EthanolC₂H₅OH46.07As needed95% or absolute

Equipment: 500 mL three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, 100 mL dropping funnel, condenser, thermometer/temperature probe, large ice bath, 2 L beaker, Büchner funnel and flask, vacuum source.

4.2. Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer in a fume hood. Ensure the flask is securely clamped within a large ice/salt bath.

  • Dissolution of Starting Material: Charge the flask with concentrated sulfuric acid (110.4 g). Begin stirring and cool the acid to 0 °C. Slowly add the o-toluic acid (13.6 g) in portions, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • First Nitration (Controlled Addition): Once the solution is chilled to below 5 °C, begin the dropwise addition of concentrated nitric acid (28.0 g) from the dropping funnel. This is a highly exothermic step. Maintain the internal temperature between 0-5 °C throughout the addition. The addition should take approximately 60-90 minutes.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).

  • Second Nitration (Forced Conditions):

    • Fit a condenser to the flask. Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4 hours. Significant brown fumes (NOx) may be evolved; ensure efficient fume hood ventilation.

    • Cool the mixture back down to room temperature.

    • Carefully add the remaining nitric acid (21.0 g) and heat to reflux for an additional 3 hours.[2]

  • Quenching and Precipitation:

    • Allow the dark reaction mixture to cool completely to room temperature.

    • In a separate 2 L beaker, prepare a slurry of crushed ice and water (~1 kg).

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A thick, pale-yellow precipitate will form. This step is also exothermic and should be performed cautiously.

  • Isolation and Washing:

    • Allow the slurry to stand for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake extensively with cold deionized water (at least 3 x 200 mL) until the filtrate is neutral to pH paper. This is critical to remove all residual sulfuric and nitric acids.[2][13]

  • Purification (Recrystallization):

    • Transfer the crude, damp solid to a beaker.

    • Recrystallize the product from a minimal amount of hot aqueous ethanol (e.g., 50% EtOH in water).[1] Dissolve the solid in the boiling solvent mixture, then allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Product Characterization and Data

The final product should be a light yellow or off-white crystalline powder.[1]

PropertyValueSource
Chemical Formula C₈H₆N₂O₆[3]
Molar Mass 226.14 g/mol [3]
Appearance Light yellow crystalline powder[1]
Melting Point 204-210 °C[4]
Assay ≥97% (by Acid-Base Titration)[4]

Analytical Confirmation:

  • Melting Point: A sharp melting point within the expected range is a primary indicator of purity.

  • ¹H NMR: (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will show characteristic splitting patterns for the substituted ring.

  • IR Spectroscopy: (KBr): Look for characteristic peaks for O-H (broad, carboxylic acid), C=O (strong, ~1700 cm⁻¹), and N-O stretches (asymmetric and symmetric, ~1550 and ~1350 cm⁻¹).

Conclusion

This application note provides a reliable, scalable, and safety-conscious protocol for the synthesis of this compound. By understanding the chemical principles and adhering strictly to the safety and procedural guidelines outlined, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors. The emphasis on controlled conditions and thorough purification ensures a high-quality final product suitable for demanding research and development applications.

References

Troubleshooting & Optimization

common side products in the nitration of o-toluic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of o-toluic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. My aim is to bridge theoretical knowledge with practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of o-toluic acid?

The nitration of o-toluic acid typically yields a mixture of two primary regioisomers: 3-nitro-o-toluic acid and 5-nitro-o-toluic acid.[1] The formation of these products is governed by the directing effects of the substituents on the aromatic ring. The methyl group is activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. This results in the electrophilic attack of the nitronium ion (NO₂⁺) at the positions meta to the carboxyl group and ortho/para to the methyl group.

Q2: What are the common side products I should be aware of?

Besides the main isomeric products, several side products can form depending on the reaction conditions. These can include:

  • Dinitro compounds: Under more forcing conditions, such as higher temperatures or stronger nitrating agents (e.g., fuming nitric acid), dinitration can occur, leading to products like 3,5-dinitro-o-toluic acid.[2][3]

  • Unreacted starting material: Incomplete reaction can result in the presence of residual o-toluic acid in your product mixture.[1]

  • Oxidation products: While less common under standard nitrating conditions, oxidation of the methyl group to a carboxylic acid is a potential side reaction, which could lead to nitrated phthalic acid derivatives.

  • Nitrogen dioxide: A common byproduct of nitration reactions is the evolution of reddish-brown nitrogen dioxide (NO₂) gas, which is a toxic free radical.[4] It is crucial to perform this reaction in a well-ventilated fume hood.

Q3: How can I influence the ratio of the 3-nitro and 5-nitro isomers?

The ratio of 3-nitro-o-toluic acid to 5-nitro-o-toluic acid can be influenced by the reaction conditions. For instance, selecting more severe reaction conditions, such as higher temperatures, can favor the formation of the 5-nitro isomer.[1] However, this may also increase the formation of dinitrated byproducts. Careful optimization of temperature, reaction time, and the concentration of the nitrating agent is necessary to achieve a desired isomer ratio.

Nitration Pathway and Side Product Formation

Nitration_of_o_Toluic_Acid o_toluic o-Toluic Acid intermediate Arenium Ion Intermediate o_toluic->intermediate Electrophilic Attack side_product_unreacted Unreacted o-Toluic Acid o_toluic->side_product_unreacted Incomplete Reaction nitronium NO₂⁺ (from HNO₃/H₂SO₄) nitronium->intermediate product_3_nitro 3-Nitro-o-toluic acid (Major Product) intermediate->product_3_nitro Deprotonation product_5_nitro 5-Nitro-o-toluic acid (Major Product) intermediate->product_5_nitro Deprotonation side_product_dinitro 3,5-Dinitro-o-toluic acid (Side Product) product_3_nitro->side_product_dinitro Further Nitration (Forcing Conditions) product_5_nitro->side_product_dinitro Further Nitration (Forcing Conditions)

Caption: Reaction scheme for the nitration of o-toluic acid, showing the formation of major products and common side products.

Troubleshooting Guide

Issue 1: Low yield of desired nitrated products.

  • Question: I've performed the nitration, but my overall yield is significantly lower than expected. What could be the cause?

  • Answer: Low yields can stem from several factors:

    • Insufficiently strong nitrating agent: The combination of concentrated nitric and sulfuric acids is crucial for generating the electrophilic nitronium ion (NO₂⁺).[5][6] Using dilute acids will result in a much lower concentration of the nitronium ion and consequently, a lower reaction rate and yield.

    • Inadequate temperature control: The nitration of o-toluic acid is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts and potentially decomposition of the starting material or products.[5]

    • Poor mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants.

    • Losses during work-up: The work-up procedure, which typically involves quenching the reaction mixture in ice water and subsequent extraction, can be a source of product loss.[7] Ensure complete precipitation of the product and efficient extraction with a suitable organic solvent.

Issue 2: My product is a mixture of isomers that are difficult to separate.

  • Question: I have a mixture of 3-nitro and 5-nitro-o-toluic acid, and they are co-crystallizing. How can I separate them effectively?

  • Answer: The separation of these isomers is a known challenge due to their similar physical properties.[1]

    • Fractional Recrystallization: This is a common but often tedious method. It relies on slight differences in the solubility of the isomers in a particular solvent. You may need to perform multiple recrystallization steps to achieve high purity.

    • Derivative Formation: A more robust method involves converting the mixture of acids into derivatives, such as esters or salts, which may have more distinct physical properties, making them easier to separate by chromatography or crystallization.[1] For example, the formation of salts with an aromatic organic base can facilitate separation based on differential solubility.[1] After separation, the derivatives can be hydrolyzed back to the pure isomeric acids.

    • Chromatography: While potentially costly for large-scale separations, column chromatography can be an effective method for separating small quantities of the isomers. Careful selection of the stationary and mobile phases is critical.

Issue 3: I am observing the formation of a significant amount of dinitrated product.

  • Answer: The formation of dinitrated products is a clear indication that your reaction conditions are too harsh.[2][3] To minimize dinitration, consider the following adjustments:

    • Lower the reaction temperature: Perform the reaction at a lower temperature, for example, by using an ice bath to maintain the temperature below 10-15°C.

    • Control the addition of the nitrating agent: Add the nitrating mixture dropwise to the solution of o-toluic acid to maintain better control over the reaction temperature and the instantaneous concentration of the nitrating agent.

    • Reduce the amount of nitrating agent: Use a stoichiometric amount or a slight excess of nitric acid. A large excess will drive the reaction towards dinitration.

    • Decrease the reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material has been consumed to an acceptable level, before significant dinitration occurs.

Experimental Protocols

General Protocol for the Nitration of o-Toluic Acid

This is a general guideline and should be adapted and optimized for your specific experimental goals.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid in a suitable solvent (e.g., concentrated sulfuric acid). Cool this mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the o-toluic acid solution, ensuring the temperature of the reaction mixture is maintained within the desired range (e.g., 0-10°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by other methods as discussed in the troubleshooting guide.

Quantitative Data Summary

ProductTypical Yield Ratio (3-nitro:5-nitro)Key Separation Challenge
3-Nitro-o-toluic acidVaries with conditions (e.g., 1:2 to 2:3)[1]Similar solubility to 5-nitro isomer
5-Nitro-o-toluic acidVaries with conditions (e.g., 1:2 to 2:3)[1]Similar solubility to 3-nitro isomer
3,5-Dinitro-o-toluic acidIncreases with harsher conditionsCan be separated from mononitro products by solubility differences

References

minimizing byproduct formation in 2-Methyl-3,5-dinitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize byproduct formation. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound from 2-methylbenzoic acid (o-toluic acid) is a classic example of electrophilic aromatic substitution, specifically nitration. The primary challenge lies in controlling the regioselectivity of the dinitration. The starting material possesses two directing groups on the aromatic ring: an activating ortho,para-directing methyl group (-CH₃) and a deactivating meta-directing carboxylic acid group (-COOH). The interplay of these competing directing effects, coupled with the harsh reaction conditions, can lead to a mixture of undesired isomeric byproducts and oxidation products. This guide provides a systematic approach to troubleshooting and optimizing your synthesis for high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My final product is a mixture of several isomers. How can I improve the selectivity for the 3,5-dinitro product?

Probable Cause: The formation of isomeric byproducts is the most common issue in this synthesis. The methyl group directs nitration to the 3- and 5-positions (ortho and para to it, respectively), which aligns with the desired product. However, the carboxylic acid group directs to the 5-position (meta to it), but also to the 3-position (ortho to it, which is less favorable due to deactivation). The primary byproducts arise from incorrect positioning of the nitro groups.

Predicted Isomeric Byproducts of Mononitration and Dinitration:

  • Mononitration: 2-Methyl-3-nitrobenzoic acid, 2-Methyl-5-nitrobenzoic acid.

  • Dinitration: 2-Methyl-3,4-dinitrobenzoic acid, 2-Methyl-4,5-dinitrobenzoic acid, and 2-Methyl-3,6-dinitrobenzoic acid.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The nitration reaction is highly exothermic. Maintaining a low and consistent temperature (ideally between 0-10°C) throughout the addition of the nitrating mixture is crucial.[1] Elevated temperatures provide the activation energy for the formation of less-favored isomers.

  • Slow and Controlled Addition of Nitrating Mixture: The nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be added dropwise to the solution of 2-methylbenzoic acid in sulfuric acid. Rapid addition will cause localized temperature spikes, leading to a loss of selectivity.[1]

  • Order of Reagent Addition: Dissolving the 2-methylbenzoic acid completely in concentrated sulfuric acid before cooling and adding the nitrating mixture is essential. This ensures a homogeneous reaction medium and better temperature control.

  • Use of Fuming Nitric Acid: For dinitration, a stronger nitrating agent is often necessary. However, the strength of the nitrating mixture must be carefully controlled. The use of fuming nitric acid in combination with concentrated sulfuric acid provides the necessary concentration of the nitronium ion (NO₂⁺) for the second nitration step.

Q2: My reaction mixture turned dark brown or black, and I obtained a tar-like substance instead of a crystalline product. What went wrong?

Probable Cause: The formation of a dark, tarry substance is indicative of runaway side reactions, most commonly oxidation. The methyl group on the aromatic ring is susceptible to oxidation by hot, concentrated nitric acid to a carboxylic acid (forming dinitroterephthalic acid isomers) or even complete degradation of the aromatic ring.

Solutions:

  • Aggressive Temperature Control: A sudden and uncontrolled rise in temperature is the primary culprit for oxidation.[1] Ensure your cooling bath is efficient and that the reaction temperature is monitored continuously with a low-temperature thermometer.

  • Purity of Starting Materials: Impurities in the 2-methylbenzoic acid can act as catalysts for decomposition and polymerization reactions. Use a high-purity starting material.

  • Avoid Excess Nitrating Agent: While a stoichiometric excess of the nitrating agent is required, a large excess, especially at elevated temperatures, will promote oxidation.

  • Reaction Quenching: Once the reaction is complete, it should be quenched by carefully pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and lowers the temperature, preventing further side reactions.

Q3: The yield of my desired product is low, even though the starting material has been consumed. Where is my product going?

Probable Cause: Low yields can result from a combination of factors, including incomplete reaction, formation of soluble byproducts, or loss of product during the workup and purification steps.

Solutions:

  • Ensure Complete Dinitration: If the reaction is not allowed to proceed for a sufficient duration or if the nitrating mixture is not strong enough, the reaction may stop at the mononitrated stage. Follow a validated procedure that specifies the appropriate reaction time and temperature.[2]

  • Proper Workup: When quenching the reaction with ice, ensure a sufficient volume is used to fully precipitate the dinitrated product. The solubility of the product in the acidic aqueous solution is low, but losses can occur if the volume of water is too large or if the mixture is not sufficiently cooled.

  • Washing the Crude Product: Wash the filtered crude product with ice-cold water to remove residual acids. Using warm water will lead to significant product loss due to increased solubility.

  • Recrystallization Solvent: For purification, use a suitable solvent system, such as an ethanol/water mixture.[1] The choice of solvent and the recrystallization technique are critical for obtaining a pure product with a good recovery rate.

Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of nitric acid to sulfuric acid for this synthesis?

A: For dinitration, a common approach is to use a mixture of concentrated nitric acid and concentrated sulfuric acid. A typical ratio is approximately 1:2 by volume of nitric to sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][4] For dinitration, using fuming nitric acid and a larger proportion of sulfuric acid may be necessary to achieve the second nitration, which is more difficult due to the deactivating effect of the first nitro group.[5][6]

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the mononitrated intermediates, and the dinitrated product. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spots.

Q: What are the best practices for handling the nitrating mixture safely?

A: The nitrating mixture is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add water to the concentrated acid mixture , as this can cause a violent exothermic reaction.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the formation of potential isomeric byproducts.

G cluster_0 Starting Material cluster_1 Mononitration Intermediates cluster_2 Desired Product cluster_3 Isomeric Byproducts 2-Methylbenzoic Acid 2-Methylbenzoic Acid 2-Methyl-3-nitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid 2-Methylbenzoic Acid->2-Methyl-3-nitrobenzoic Acid Nitration 2-Methyl-5-nitrobenzoic Acid 2-Methyl-5-nitrobenzoic Acid 2-Methylbenzoic Acid->2-Methyl-5-nitrobenzoic Acid Nitration This compound This compound 2-Methyl-3-nitrobenzoic Acid->this compound Further Nitration 2-Methyl-3,4-dinitrobenzoic Acid 2-Methyl-3,4-dinitrobenzoic Acid 2-Methyl-3-nitrobenzoic Acid->2-Methyl-3,4-dinitrobenzoic Acid Side Reaction 2-Methyl-5-nitrobenzoic Acid->this compound Further Nitration 2-Methyl-4,5-dinitrobenzoic Acid 2-Methyl-4,5-dinitrobenzoic Acid 2-Methyl-5-nitrobenzoic Acid->2-Methyl-4,5-dinitrobenzoic Acid Side Reaction

Caption: Reaction pathway and major byproduct formation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues in your synthesis.

G start Experiment Start issue Identify Issue start->issue isomers Isomeric Mixture? issue->isomers Poor Selectivity tar Tar Formation? issue->tar Degradation low_yield Low Yield? issue->low_yield Poor Recovery isomers->tar No sol_isomers Optimize Temperature Control Slow Reagent Addition isomers->sol_isomers Yes tar->low_yield No sol_tar Strict Temperature Control Check Starting Material Purity tar->sol_tar Yes sol_low_yield Verify Reaction Time Optimize Workup & Purification low_yield->sol_low_yield Yes end Successful Synthesis low_yield->end No sol_isomers->end sol_tar->end sol_low_yield->end

Caption: A step-by-step troubleshooting workflow.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation.

Materials:

  • 2-Methylbenzoic acid (o-toluic acid), high purity

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%) or fuming nitric acid

  • Crushed ice

  • Ethanol

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-methylbenzoic acid to concentrated sulfuric acid while stirring. Allow the solid to dissolve completely.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C. This addition should be performed over a period of at least 30-45 minutes.

  • After the addition is complete, continue stirring the mixture at 0-10°C for the time specified in your validated procedure (typically 1-2 hours).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the precipitate to form completely as the ice melts.

  • Collect the solid product by vacuum filtration and wash the filter cake with several portions of ice-cold water until the washings are neutral to litmus paper.

  • Dry the crude product.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure this compound.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0-10°CMinimizes formation of isomeric byproducts and oxidation products.[1]
Reagent Addition Rate Slow, dropwisePrevents localized temperature spikes and ensures controlled reaction.[1]
Nitrating Mixture Conc. H₂SO₄ and conc. or fuming HNO₃Provides a high concentration of the nitronium ion (NO₂⁺) required for dinitration.[5][6]
Workup Quenching on crushed iceRapidly stops the reaction and precipitates the product.
Washing Ice-cold waterRemoves acid impurities without significant product loss.

References

Technical Support Center: Purification of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-Methyl-3,5-dinitrobenzoic acid. As an intermediate in the synthesis of isocoumarins and other heterocyclic derivatives, achieving high purity of this compound is paramount for successful downstream applications.[1][2][3] This guide is structured to address the practical challenges you may encounter during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Compound Profile & Initial Assessment

Before attempting any purification, it is crucial to have a baseline understanding of your crude material and the target compound's properties.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 28169-46-2[1][4][5]
Molecular Formula C₈H₆N₂O₆[1][5]
Molecular Weight 226.14 g/mol [1][5][6]
Appearance White to pale cream or light yellow crystalline powder[1][4]
Melting Point 204-210°C (range for ≥97% purity)[1][4]
Frequently Asked Question (FAQ): My crude product is a dark yellow or brownish solid. What does this indicate?

Answer: The ideal color of pure this compound is pale yellow to white.[1][4] Darker colors typically indicate the presence of residual nitrating agents (NOx species), aromatic impurities, or degradation byproducts from the synthesis. The synthesis often involves harsh conditions with fuming nitric and sulfuric acids, which can lead to such impurities.[2] Your first step should be a preliminary purity assessment via Thin Layer Chromatography (TLC) and melting point analysis to guide your choice of purification strategy.

Troubleshooting Guide: Selecting Your Purification Strategy

The choice of purification method is dictated by the nature of the impurities and the scale of your experiment. This decision tree provides a logical starting point.

Purification_Decision_Tree start Crude Product Assessment (TLC, Melting Point) q1 Are impurities primarily neutral or basic organic compounds? start->q1 q2 Is the main impurity a structurally similar isomer? q1->q2 No acid_base Pre-Purification: Acid-Base Extraction q1->acid_base Yes q3 Is the product >85% pure with minor colored impurities? q2->q3 No chromatography Primary Method: Column Chromatography q2->chromatography Yes recrystallization Primary Method: Recrystallization q3->recrystallization Yes q3->chromatography No / Unsure acid_base->q3 Proceed with extracted acid Recrystallization_Workflow cluster_main Recrystallization Process cluster_troubleshooting Troubleshooting Loop dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Cool solution slowly to induce crystallization dissolve->cool No insoluble impurities hot_filter->cool Yes isolate 4. Isolate crystals (vacuum filtration) cool->isolate oiling_out Problem: Oiling Out cool->oiling_out wash_dry 5. Wash with cold solvent and dry isolate->wash_dry reheat Re-heat to dissolve oil oiling_out->reheat add_solvent Add more 'good' solvent reheat->add_solvent add_solvent->cool Retry cooling Chromatography_Workflow cluster_prep Preparation cluster_run Execution & Analysis tlc 1. Optimize Mobile Phase (TLC, aim for Rf 0.2-0.4) pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect note Key Tip: Add 0.5-1% Acetic Acid to mobile phase to prevent tailing. elute->note monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions & Evaporate Solvent monitor->combine

References

Technical Support Center: Impurity Identification in 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3,5-dinitrobenzoic acid (CAS No: 28169-46-2). The purity of this compound is critical, as it is often used as an intermediate in the synthesis of isocoumarins and other pharmacologically active molecules.[1][2] This document offers practical, field-proven insights into identifying and characterizing potential impurities that may arise during synthesis or storage.

Section 1: Understanding Potential Impurities & Their Origins (FAQs)

This section addresses the fundamental questions regarding the types of impurities you might encounter and their chemical origins.

Q1: What are the most common impurities in a synthetic sample of this compound?

The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the double nitration of o-toluic acid (2-methylbenzoic acid) using a mixture of concentrated nitric and sulfuric acids.[1][3] Based on this, the impurities can be categorized as follows:

Impurity Category Specific Examples Likely Origin
Starting Materials o-Toluic acid (2-methylbenzoic acid)Incomplete reaction.
Intermediates 2-Methyl-3-nitrobenzoic acid, 2-Methyl-5-nitrobenzoic acidIncomplete nitration (mono-nitrated species).
Isomeric Byproducts 2-Methyl-4,6-dinitrobenzoic acid, 2-Methyl-3,4-dinitrobenzoic acid, 2-Methyl-4,5-dinitrobenzoic acidNon-selective nitration due to reaction conditions.
Related Substances 3,5-Dinitrobenzoic acidPresence of benzoic acid impurity in the starting material.[4]
Degradation Products Decarboxylation products (e.g., 1-Methyl-2,4-dinitrobenzene)Potential degradation under harsh thermal conditions.
Q2: How do isomeric impurities form during the synthesis?

Isomer formation is a classic challenge in electrophilic aromatic substitution. The starting material, o-toluic acid, has two directing groups: a methyl group (-CH₃) and a carboxylic acid group (-COOH).

  • -CH₃ Group: Ortho-, para-directing and activating.

  • -COOH Group: Meta-directing and deactivating.

The first nitration is directed by both groups, leading primarily to 2-Methyl-3-nitrobenzoic acid and 2-Methyl-5-nitrobenzoic acid. The second nitration is then directed by all three substituents on these intermediates. While the desired 3,5-dinitro product is sterically and electronically favored, deviations in reaction temperature, acid concentration, or reaction time can lead to the formation of other isomers.[5]

Below is a simplified diagram illustrating the synthetic pathway and the origin of key impurities.

G cluster_start Starting Material cluster_inter Mono-nitrated Intermediates cluster_final Final Products Start o-Toluic Acid Inter1 2-Methyl-3-nitrobenzoic acid Start->Inter1 First Nitration (HNO₃/H₂SO₄) Inter2 2-Methyl-5-nitrobenzoic acid Start->Inter2 First Nitration (HNO₃/H₂SO₄) Product This compound (Target Product) Inter1->Product Second Nitration Impurity Other Dinitro Isomers (Impurities) Inter1->Impurity Second Nitration (Side Reaction) Inter2->Product Second Nitration Inter2->Impurity Second Nitration (Side Reaction)

Caption: Synthetic pathway leading to this compound and isomeric impurities.

Section 2: Analytical Troubleshooting & Protocols

This section provides a question-and-answer guide for troubleshooting common issues encountered during the analysis of this compound samples.

High-Performance Liquid Chromatography (HPLC)

Q: I see unexpected peaks in my HPLC chromatogram. How do I begin to identify them?

An unexpected peak indicates the presence of a related substance or impurity. A systematic approach combining chromatographic behavior with mass spectrometry is the most effective strategy. The control of impurities is a critical issue for regulatory bodies like the USFDA and ICH.[6]

Step-by-Step Protocol: Impurity Identification via HPLC-MS

  • Initial Assessment: Compare the retention time (RT) of the unknown peak to a standard of your starting material (o-toluic acid). If the RT matches, you have likely identified unreacted starting material.

  • Method Optimization for Separation: If the peak is not the starting material, ensure your method provides adequate separation. A good starting point for method development is a reverse-phase C18 column.[7]

Parameter Recommended Starting Condition Rationale & Causality
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible. Phosphoric acid can be used for UV-only methods.[8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minA broad gradient helps elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm; Diode Array Detector (DAD) for spectral analysisAromatic nitro compounds have strong UV absorbance. DAD allows for peak purity assessment.
Column Temp. 30 °CEnsures reproducible retention times.
  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS).

    • Objective: Obtain the mass-to-charge ratio (m/z) of the unknown peak.

    • Expected Masses:

      • Target Compound: C₈H₆N₂O₆, MW = 226.14 g/mol .[9] In negative ion mode ESI-MS, expect [M-H]⁻ at m/z 225.1.

      • Mono-nitrated Intermediates: C₈H₇NO₄, MW = 181.15 g/mol . Expect [M-H]⁻ at m/z 180.1.

      • Starting Material (o-Toluic Acid): C₈H₈O₂, MW = 136.15 g/mol . Expect [M-H]⁻ at m/z 135.1.

  • Structure Elucidation: If the mass corresponds to an isomer of the target compound, further analysis (e.g., NMR) is required for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum shows more than two aromatic signals. How can I use this to identify isomeric impurities?

¹H NMR is arguably the most powerful tool for distinguishing aromatic isomers. The chemical shift and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. Aromatic protons typically resonate in the 6.5-8.5 ppm region.[10][11]

Step-by-Step Protocol: NMR Analysis of Isomers

  • Sample Preparation: Dissolve the sample in a deuterated solvent like DMSO-d₆ or Acetone-d₆. The carboxylic acid proton will be visible in DMSO-d₆.

  • Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).[12]

  • Spectral Interpretation:

    • Target Compound (this compound):

      • Aromatic Protons: You should observe two distinct signals (doublets, or finely split singlets) in the aromatic region, each integrating to 1H. These correspond to the protons at the C4 and C6 positions.

      • Methyl Protons: A singlet integrating to 3H, typically around 2.3-2.6 ppm.

      • Carboxylic Acid Proton: A very broad singlet far downfield (>10 ppm), visible in DMSO-d₆.

    • Identifying Isomers: Look for deviations from the expected pattern. For example, an isomer like 2-Methyl-4,6-dinitrobenzoic acid would show a different splitting pattern in the aromatic region. High-resolution NMR is a proven method for determining the mole ratio of regioisomeric products directly from the crude reaction mixture.[13]

Compound Structure (Example) Expected ¹H NMR Aromatic Signals Rationale
This compound Two signals (e.g., two doublets or singlets)Protons at C4 and C6 are in different environments.
2-Methyl-4,6-dinitrobenzoic acid Two signals (e.g., two singlets)Protons at C3 and C5 are in different environments.
o-Toluic Acid (Starting Material) Four signals in a complex multipletFour unique aromatic protons.
2-Methyl-5-nitrobenzoic acid (Intermediate) Three signals (e.g., doublet, doublet, triplet)Three unique aromatic protons with distinct coupling.
Gas Chromatography-Mass Spectrometry (GC-MS)

Q: Can I use GC-MS to analyze my sample? It's a non-volatile carboxylic acid.

Direct analysis by GC-MS is not feasible due to the low volatility and high polarity of the carboxylic acid. However, GC-MS can be an excellent tool for identifying more volatile impurities or for analyzing the sample after derivatization. This is particularly useful for detecting trace-level genotoxic or other reactive impurities.[14][15]

Protocol: GC-MS Analysis via Derivatization

  • Objective: Convert the non-volatile carboxylic acid to a volatile ester (e.g., a methyl ester).

  • Derivatization Reaction: A common method is esterification. A small amount of the sample can be treated with an excess of methanol and a catalytic amount of sulfuric acid, then heated.[16] Alternatively, safer derivatizing agents like (trimethylsilyl)diazomethane can be used.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The resulting methyl ester of this compound will be volatile enough for GC analysis.[16]

    • Impurities such as isomeric dinitro- or mononitro-benzoic acids will also be converted to their corresponding methyl esters, allowing for their separation and identification by their mass spectra.

Section 3: Integrated Workflow for Impurity Identification

A single technique is rarely sufficient for unambiguous impurity identification. A comprehensive, orthogonal approach is required. Modern hyphenated techniques like LC-MS and GC-MS are central to impurity profiling.[6][17]

The diagram below outlines a logical workflow for identifying an unknown impurity.

G Start Crude Sample Received HPLC 1. Run HPLC-UV/DAD Analysis Start->HPLC Peak Unexpected Peak Detected? HPLC->Peak Known Peak Matches Known Standard (e.g., Starting Material) Peak->Known Yes Unknown Unknown Impurity Peak->Unknown No End Impurity Profile Complete Known->End LCMS 2. Analyze by LC-MS to get Molecular Weight Unknown->LCMS Hypo 3. Formulate Hypothesis (Isomer, Intermediate, etc.) LCMS->Hypo NMR 4. Isolate by Prep-HPLC & Analyze by NMR Hypo->NMR Confirm 5. Confirm Structure (Compare NMR to literature or predicted spectra) NMR->Confirm Quant 6. Quantify Impurity (Using HPLC with a reference standard) Confirm->Quant Quant->End

Caption: Logical workflow for the identification and quantification of an unknown impurity.

References

stability issues of 2-Methyl-3,5-dinitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methyl-3,5-dinitrobenzoic Acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for this compound (CAS 28169-46-2). This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth information regarding the stability of this compound. Given its chemical nature as a polynitro aromatic compound, understanding its stability profile is paramount for safe handling, experimental design, and data integrity. Polynitro aromatic compounds can exhibit energetic properties and may be sensitive to heat, shock, or friction.[1][2] This document synthesizes field-proven insights and established scientific principles to address common challenges and questions.

Frequently Asked Questions (FAQs)

This section addresses general inquiries about the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability and safety, the compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[3][4] The recommended storage temperature is typically between 10°C and 25°C.[5] It is crucial to keep the container tightly sealed to prevent moisture ingress.[3][4] Store the compound away from incompatible materials, particularly strong bases and oxidizing agents.[3][6]

Q2: How thermally stable is this compound? Is there an explosion risk?

A: Caution is strongly advised. Polynitro aromatic compounds as a class are known to be thermally sensitive and may decompose exothermically or even explosively under rapid heating or physical shock (impact or grinding).[1][2] The melting point of this compound is reported to be around 205-207°C.[7] This is noteworthy because the decomposition temperatures of similar nitrobenzoic acid isomers are in a similar range, suggesting that decomposition may occur at or near the melting point.[8] Heating the compound, especially with bases, can lead to violent decomposition.[1] All experimental work involving heating should be conducted with appropriate safety measures, such as using small quantities, performing a risk assessment, and using safety shields.

Q3: Is this compound sensitive to light?

A: Yes, nitroaromatic compounds are generally susceptible to photodegradation when exposed to UV or sunlight.[9][10] Photolysis can initiate chemical reactions leading to the formation of various degradation products, including nitrous acid (HONO), nitrogen oxides (NOx), and other modified aromatic species.[10] This degradation can be accelerated in aqueous solutions, sometimes in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][11][12] To maintain sample integrity, always store the compound and its solutions in amber glass vials or otherwise protected from light.

Q4: How does the compound behave in acidic and basic solutions?

A: The compound is generally stable in neutral to mildly acidic aqueous solutions. However, it is incompatible with strong bases.[3][13] The carboxylic acid group will be deprotonated by bases to form a carboxylate salt. In the presence of strong bases, especially at elevated temperatures, the aromatic ring itself can become susceptible to nucleophilic attack or other decomposition pathways, which can be vigorous or violent.[1][13]

Q5: What are the primary chemical incompatibilities I should be aware of?

A: The primary incompatibilities for this compound are:

  • Strong Bases: Can cause vigorous or even explosive decomposition.[1][13]

  • Strong Oxidizing Agents: Contact may result in ignition or fire.[1][2][3]

  • Reducing Agents: Aromatic nitro compounds are oxidizing agents and can react vigorously with reducing agents, potentially leading to detonation.[1]

  • Heat, Friction, and Shock: As an energetic material, it should be handled with care to avoid initiation.[1]

Troubleshooting Guide: Experimental Observations

This section provides solutions to specific issues that may arise during experimentation.

Problem: My sample, either solid or in solution, is developing a yellow or brown discoloration over time.

  • Probable Cause: This is a classic sign of degradation, most likely caused by exposure to light (photodegradation) or heat (thermal decomposition).

  • Troubleshooting Steps:

    • Verify Storage: Ensure the solid material is stored in a tightly sealed container in a cool, dark, and dry place.

    • Protect Solutions: Prepare solutions fresh whenever possible. If solutions must be stored, use amber volumetric flasks or vials and store them in a refrigerator.

    • Conduct Control Experiment: Analyze the discolored sample against a freshly prepared sample using a stability-indicating method like HPLC to identify degradation products and confirm the instability.

Problem: I am observing unexpected or drifting peaks in my HPLC analysis of a sample.

  • Probable Cause: The compound may be degrading during your sample preparation or analytical run. This can be triggered by the solvent, pH of the mobile phase, or exposure to light during processing.

  • Troubleshooting Steps:

    • Minimize Sample Prep Time: Prepare samples immediately before placing them in the autosampler.

    • Assess Solvent Compatibility: Ensure the diluent used for sample preparation is inert. Avoid highly basic or reactive solvents.

    • Use a Cooled Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down potential degradation in the vial.

    • Protect from Light: Use amber autosampler vials or cover the vial tray to prevent photodegradation during the analytical sequence.

Problem: My reaction involving a strong base is giving a low yield and a complex mixture of byproducts.

  • Probable Cause: The compound is known to be incompatible with strong bases, leading to decomposition of the starting material.[1][13]

  • Troubleshooting Steps:

    • Re-evaluate Reagents: If possible, substitute the strong base with a milder, non-nucleophilic organic base (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate.

    • Control Temperature: Run the reaction at the lowest possible temperature to minimize the rate of decomposition.

    • Alternative Synthetic Route: Investigate alternative synthetic pathways that do not require strongly basic conditions to achieve the desired transformation.

Summary of Stability Data

The following table provides a quick-reference summary of the stability profile of this compound under various stress conditions.

ConditionStability ProfileKey Considerations & Potential Degradation Products
Thermal (Heat) Low Stability / Hazardous Highly sensitive. Risk of exothermic decomposition near its melting point (~205°C).[1][7][8] Avoid rapid heating and mechanical shock. Products include gases (NOx, CO₂) and complex organic fragments.
Photolytic (Light) Unstable Degrades under UV or sunlight exposure.[9][10] Protect solid and solution samples from light. Products can include nitrous acid, nitrogen oxides, and hydroxylated aromatics.[9][10]
Acid Hydrolysis Generally Stable Stable in dilute, non-oxidizing acids at moderate temperatures. The aromatic ring and nitro groups are resistant to acid hydrolysis.
Base Hydrolysis Unstable / Hazardous Incompatible with strong bases, which can lead to vigorous decomposition.[1][13] Forms a salt, but the ring is susceptible to degradation.
Oxidation Unstable Incompatible with strong oxidizing agents.[3] Forced degradation with H₂O₂ will likely lead to ring hydroxylation and eventual ring opening.[9][11]
Reduction Unstable The nitro groups are readily reduced to amino groups by common reducing agents (e.g., Fe/HCl, H₂/Pd-C).[14] This is a predictable chemical transformation rather than unwanted degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the conceptual degradation pathways for this compound based on its known chemical properties.

cluster_conditions Stress Conditions cluster_products Potential Products / Transformations parent This compound heat High Heat / Shock parent->heat light UV Light parent->light base Strong Base parent->base reduction Reducing Agent parent->reduction decomp Decarboxylation, NOx, CO₂, Ring Fragmentation heat->decomp Decomposition photo Radical Intermediates, Nitrous Acid (HONO), Hydroxylated Species light->photo Photolysis base_prod Salt Formation, Potential Ring Opening (Vigorous Decomposition) base->base_prod Reaction reduc_prod Amino Derivatives (e.g., 3,5-Diamino-2-methylbenzoic acid) reduction->reduc_prod Reduction

Caption: Conceptual degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH guidelines.[15][16]

Objective: To generate likely degradation products of this compound under various stress conditions for the development and validation of a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a 50:50 mixture of acetonitrile and water to create a stock solution of approximately 1 mg/mL.

2. Stress Conditions (Perform in parallel):

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to the target analytical concentration (e.g., 0.1 mg/mL). Keep protected from light at 4°C.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
    • Heat the mixture in a sealed vial at 60°C for 4 hours.
    • Cool to room temperature and neutralize with 1.0 M NaOH.
    • Dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
    • Keep the mixture at room temperature for 1 hour. CAUTION: Do not heat due to the risk of vigorous decomposition.
    • Neutralize with 1.0 M HCl.
    • Dilute to the target concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
    • Keep the mixture at room temperature, protected from light, for 24 hours.
    • Dilute to the target concentration with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound (approx. 10 mg) in a glass vial.
    • Heat in an oven at 105°C for 24 hours. CAUTION: Use a blast shield and perform in a well-ventilated fume hood.
    • Cool, dissolve the stressed solid in the diluent, and dilute to the target concentration.

  • Photostability:

    • Expose the stock solution in a quartz cuvette or a thin layer of the solid in a petri dish to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
    • Prepare a "dark" control sample wrapped in aluminum foil and stored under the same conditions.
    • After exposure, prepare the sample for analysis by diluting to the target concentration.

3. Analysis:

  • Analyze all stressed samples, the control sample, and a blank by a suitable HPLC-UV/DAD or HPLC-MS method.

  • The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.

  • Evaluate the chromatograms for new peaks and ensure baseline separation between the parent peak and all degradation product peaks (peak purity analysis is essential).

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Workup & Purification of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid. This document provides field-proven insights and troubleshooting procedures for the critical workup and purification stages of this synthesis. The guidance herein is structured to address common challenges encountered by researchers, ensuring a higher success rate and product purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise after the nitration reaction is complete. Each answer provides a diagnosis of the potential cause and a step-by-step solution.

Question 1: After pouring the reaction mixture onto ice, I got very little or no solid precipitate. What went wrong?

Answer: This is a common and frustrating issue that typically points to one of two root causes: incomplete reaction or issues with precipitation conditions.

  • Causality: The synthesis of this compound involves the dinitration of o-toluic acid in a strong acid medium (H₂SO₄/HNO₃).[1] The product is designed to be poorly soluble in the cold, acidic aqueous solution created during quenching. A failure to precipitate suggests either the desired product was not formed in sufficient quantity or it remains soluble in the workup medium.

  • Troubleshooting Protocol:

    • Verify Reaction Completion: Before workup, it is advisable to run a preliminary check (e.g., TLC) on a small, carefully quenched aliquot of the reaction mixture to confirm the consumption of the starting material, o-toluic acid.

    • Ensure Sufficient Quenching: The volume of ice/water should be large enough to both dilute the sulfuric acid significantly and keep the temperature near 0°C. A typical procedure involves pouring the reaction mixture into a substantial volume of ice.[2] If the solution is not cold enough, the product's solubility may be higher than expected. Add more ice to ensure the mixture remains chilled.

    • Check pH: While the quench solution will be strongly acidic, ensure it's not excessively concentrated. The goal is to precipitate the neutral organic acid, not to keep it protonated and potentially soluble.

    • "Salting Out": If the product is partially soluble, you can sometimes induce further precipitation by adding a saturated solution of a neutral salt like sodium chloride, which decreases the solubility of organic compounds in water.

    • Extraction as a Last Resort: If precipitation fails entirely, the product may need to be recovered by extraction. Neutralize the acidic solution carefully with a base (e.g., NaHCO₃) to a pH of ~7-8, which will deprotonate the carboxylic acid to its more water-soluble carboxylate salt, leaving non-acidic impurities behind. Wash the aqueous layer with a solvent like dichloromethane (DCM) to remove non-acidic impurities. Then, re-acidify the aqueous layer with concentrated HCl to a pH of ~1-2 to re-protonate the carboxylate and precipitate the desired acid. Filter the resulting solid.

Question 2: The product that crashed out is an oily or gummy solid, not the expected light yellow crystalline powder. How do I handle this?

Answer: An oily or "oiled out" product is indicative of impurities. These impurities disrupt the crystal lattice formation, preventing the solidification into a well-ordered crystalline structure. The most common culprits are residual acids, moisture, or isomeric byproducts.

  • Causality: The nitration of o-toluic acid can produce various isomers, though the 3,5-dinitro product is generally favored.[3][4] The presence of these, along with residual nitric and sulfuric acid, can lower the melting point of the mixture, resulting in an oil.

  • Troubleshooting Protocol:

    • Trituration: This is the first and most effective step. After initial filtration, transfer the gummy solid to a flask. Add a small amount of ice-cold distilled water. Using a glass stirring rod, vigorously stir and scrape the solid. The mechanical action helps to break up the oil and wash away soluble impurities, often inducing crystallization. Filter the resulting solid.

    • Ensure Thorough Washing: The crude filtered product must be washed extensively with cold distilled water until the washings are neutral to pH paper.[1][2] This step is critical for removing residual H₂SO₄ and HNO₃, which are the most common causes of oiling.

    • Attempt Re-dissolution and Precipitation: If trituration fails, re-dissolve the oil in a minimal amount of a suitable solvent (like ethanol or acetone), and add this solution dropwise into a large volume of cold water with vigorous stirring. This rapid change in solvent environment can often shock the product into precipitating as a solid.

    • Proceed to Recrystallization: Often, the best way to purify an oily solid is to proceed directly to recrystallization, as described in the FAQ section below. The purification process itself will remove the impurities causing the issue.

Question 3: My final yield after recrystallization is very low. Where could I have lost my product?

Answer: Product loss during the workup procedure is common and can occur at several stages. A systematic review of your technique is necessary.

  • Causality: Yield loss is a cumulative effect. It can happen during the initial precipitation, washing, and is most significant during recrystallization if not performed optimally.

  • Troubleshooting Protocol:

    • Initial Precipitation: As discussed in Q1, ensure the product has fully precipitated from the quench solution. Check the filtrate; if it is cloudy, you may be losing fine particles. Allow it to stand longer or use a finer filter paper.

    • Washing Stage: Always use ice-cold water for washing the crude product on the filter funnel.[5] Using room temperature or warm water will dissolve a significant portion of your product. Wash with several small volumes rather than one large volume for greater efficiency.

    • Recrystallization Solvent Volume: The most common source of major yield loss is using too much solvent during recrystallization. The goal is to create a saturated solution at the boiling point of the solvent.[6] Add the hot solvent in small portions, just until the solid dissolves, and no more.

    • Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath.[6] Crashing the solution out of solution too quickly by putting it directly into ice will form small, often impure crystals and trap solvent, reducing the isolated yield of pure product.

    • Filtrate Recovery: After filtering your recrystallized product, you can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling it. This second crop may be less pure but can significantly boost your overall yield.

Frequently Asked Questions (FAQs)

Question 1: Why is the reaction mixture poured onto ice specifically, and not just cold water?

Answer: This is a critical step for both safety and product isolation.

  • Exothermic Dilution: The reaction mixture consists of concentrated sulfuric and nitric acids. Diluting concentrated sulfuric acid is a highly exothermic process. Pouring the acid mixture onto a large volume of ice absorbs the heat of dilution, preventing the solution from boiling and splashing dangerous, corrosive acids.

  • Maximizing Precipitation: this compound has its lowest solubility in cold water.[7] Using a slurry of ice and water ensures the temperature of the medium is maintained at or near 0°C, which maximizes the precipitation of the product from the solution and minimizes yield loss due to solubility.

Question 2: What is the best solvent for recrystallizing this compound?

Answer: The literature suggests that water or aqueous ethanol are effective solvents for recrystallization.[7]

  • Water: An excellent, green, and inexpensive choice. The product is poorly soluble in cold water but its solubility increases significantly in hot water, which are the ideal characteristics for a recrystallization solvent.[6]

  • Aqueous Ethanol (Ethanol/Water mixture): This can be advantageous if your product is difficult to dissolve in pure water or if you have impurities that are also sparingly soluble in hot water. By adding ethanol, you increase the solvent's ability to dissolve your product. You would typically dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Then, add a drop or two of hot ethanol to re-clarify and allow it to cool.

Question 3: How do I know when I have washed the crude product enough?

Answer: The goal of washing is to remove any remaining sulfuric and nitric acid from the filtered product. You can confirm this by testing the pH of the filtrate coming through the filter funnel. Collect a few drops of the wash water on a watch glass or in a small test tube and test it with litmus paper or a universal pH indicator strip. The product is sufficiently washed when the filtrate is neutral (pH ~6-7).[2]

Question 4: What are the primary safety considerations during this workup?

Answer: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles (not glasses), and acid-resistant gloves (e.g., butyl rubber or neoprene).

  • Handling Strong Acids: The reaction mixture contains concentrated H₂SO₄ and HNO₃. These are highly corrosive and strong oxidizing agents. Always perform the workup in a chemical fume hood.

  • Quenching: As mentioned, the quenching process is exothermic. Always add the acid mixture slowly to the ice with stirring. Never add water to the concentrated acid mixture.

  • Waste Disposal: The acidic filtrate should be neutralized carefully with a base like sodium bicarbonate or sodium hydroxide before being disposed of according to your institution's guidelines.

Standard Workup & Recrystallization Protocol

This protocol outlines the standard procedure for isolating and purifying this compound following the nitration of o-toluic acid.

Parameter Reagent/Action Purpose Key Control Point Expected Observation
Quenching Pour reaction mixture slowly into a vigorously stirred slurry of crushed ice and water.Precipitate the product; safely dilute strong acids.Maintain temperature ≤ 5°C.A light-yellow solid precipitates from the solution.
Isolation Vacuum filter the precipitate using a Büchner funnel.Separate the crude solid product from the acidic aqueous solution.Ensure a good seal on the filter flask.A pale-yellow filter cake is collected.
Washing Wash the filter cake with multiple small portions of ice-cold distilled water.Remove residual H₂SO₄ and HNO₃.Wash until the filtrate is neutral (pH 6-7).The color of the filter cake may lighten slightly.
Drying (Crude) Air-dry the crude product on the filter or in a desiccator.Remove excess water before recrystallization.Product should be mostly dry to weigh for yield calculation.A free-flowing light-yellow powder.
Recrystallization Dissolve the crude product in a minimal amount of boiling water or aqueous ethanol.Purify the product by removing soluble and insoluble impurities.Use just enough hot solvent to fully dissolve the solid.A clear, possibly yellow-tinted, hot solution is formed.
Crystallization Allow the hot solution to cool slowly to room temperature, then chill in an ice bath.Form pure crystals of the desired product.Slow cooling is critical for large, pure crystals.Solid, well-defined crystals form.
Final Isolation Vacuum filter the pure crystals, wash with a small amount of ice-cold solvent, and dry to a constant weight.Isolate the final, purified product.Ensure the product is completely dry before taking a melting point.Light yellow fine crystalline powder.[7]

Workup Procedure Workflow

The following diagram illustrates the logical flow of the workup and purification process, including key decision points for troubleshooting.

Workup_Flow cluster_main Main Protocol cluster_troubleshooting Troubleshooting ReactionMixture Nitration Reaction Mixture (in H₂SO₄/HNO₃) Quench Pour onto Ice/Water ReactionMixture->Quench FilterWash Vacuum Filter & Wash with Cold H₂O Quench->FilterWash NoPrecipitate Problem: No/Low Precipitate Quench->NoPrecipitate if issue CrudeProduct Crude this compound FilterWash->CrudeProduct OilyProduct Problem: Oily/ Gummy Product FilterWash->OilyProduct if issue Recrystallize Recrystallize from H₂O or aq. EtOH CrudeProduct->Recrystallize FinalProduct Pure Product (Filter & Dry) Recrystallize->FinalProduct CheckReaction Check Reaction Completion (TLC) NoPrecipitate->CheckReaction Then Triturate Triturate with Cold H₂O OilyProduct->Triturate Then Triturate->CrudeProduct to proceed

References

dealing with exothermic reactions in the synthesis of 2-Methyl-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

Disclaimer: The following guide provides advanced technical information for managing highly exothermic reactions. The synthesis of 2-Methyl-3,5-dinitrobenzoic acid is hazardous and must only be performed by trained professionals in a controlled laboratory environment equipped with appropriate safety infrastructure. This document is for informational purposes and is not a substitute for a comprehensive, site-specific risk assessment.

Introduction

The synthesis of this compound via the electrophilic nitration of o-toluic acid is a cornerstone reaction for creating key intermediates in pharmaceutical development.[1][2] However, the reaction is notoriously exothermic, releasing significant thermal energy that, if mismanaged, can lead to a dangerous, self-accelerating thermal runaway.[3][4][5] This guide, designed for our senior scientific audience, provides in-depth troubleshooting protocols and answers to frequently encountered challenges, grounding every recommendation in the fundamental principles of chemical reaction safety and control.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific, critical issues that can arise during the synthesis. The guidance prioritizes immediate, safe intervention and subsequent process optimization.

Issue 1: Rapid, Uncontrolled Rise in Internal Reaction Temperature

  • Question: I've initiated the dropwise addition of the nitrating mixture, and the internal thermometer shows a rapid temperature spike that is not responding to the cooling bath. What is happening and what are my immediate actions?

  • Answer: You are likely experiencing the onset of a thermal runaway reaction.[3] This is a critical safety event where the heat generated by the nitration is exceeding the heat removal capacity of your cooling system, causing the reaction rate to accelerate exponentially.[4]

    Immediate Actions:

    • Cease Reagent Addition: Immediately stop the addition of the nitrating mixture.[3]

    • Enhance Cooling: If possible, augment the existing cooling bath. For an ice-water bath, add more ice and salt to lower the temperature. Ensure the reactor is sufficiently immersed.

    • Increase Agitation: Maximize the stirring rate to improve heat transfer to the vessel walls and break up any potential localized hot spots.[3]

    • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This is a hazardous operation and should only be performed as a final measure according to established laboratory emergency procedures. Cautiously and slowly pour the reaction mixture onto a large volume of crushed ice or an ice/water slurry in a separate, oversized vessel with vigorous stirring.[6][7]

      • Causality Note: Be aware that the dilution of concentrated sulfuric acid with water is itself a highly exothermic process.[6] The purpose of a large ice volume is to absorb both the heat from the reaction mixture and the heat of dilution.

Issue 2: The Reaction Has Stalled or Shows a Very Low Yield

  • Question: My reaction proceeded without a significant exotherm, and upon work-up, the yield of this compound is minimal. What are the likely causes?

  • Answer: A low yield can stem from several factors, often related to suboptimal reaction conditions.

    Potential Causes & Corrective Actions:

    • Inadequate Activation: The nitrating mixture may not be sufficiently powerful if the concentration of the acids is too low or if there is excess water present, which can hinder the formation of the required nitronium ion (NO₂⁺) electrophile.[8][9]

      • Solution: Ensure the use of high-purity, concentrated nitric and sulfuric acids. The sulfuric acid acts as both a catalyst and a dehydrating agent, absorbing the water produced during the reaction to drive the equilibrium towards the formation of the nitronium ion.[9]

    • Over-Cooling: While preventing a runaway is critical, maintaining the temperature too low can slow the reaction rate to a point of incompletion.[7] This can also lead to a dangerous accumulation of unreacted nitrating agent. A subsequent, minor temperature increase could then initiate a delayed and aggressive exotherm.[6]

      • Solution: Follow a validated temperature protocol. A common approach is to perform the addition at a low temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature to ensure it goes to completion.[10]

    • Poor Mixing: If agitation is insufficient, the reactants will not have adequate contact, leading to an incomplete reaction.

      • Solution: Use an overhead stirrer for viscous mixtures or ensure the magnetic stir bar is appropriately sized and rotating at a sufficient speed to create a vortex.

Issue 3: Formation of Dark Brown/Black Tar-Like Byproducts

  • Question: During the reaction or upon heating, the mixture turned dark brown or black, and I'm observing the evolution of brown gas. What does this indicate?

  • Answer: This coloration and gas evolution are classic signs of oxidative side reactions. Hot, concentrated nitric acid is a powerful oxidizing agent, and at elevated temperatures, it can begin to degrade the organic starting material and product, leading to charring and the release of toxic nitrogen dioxide (NO₂) gas.[5]

    Preventative Measures:

    • Strict Temperature Adherence: This is the most critical factor. Oxidative side reactions become significant at higher temperatures. Maintaining the recommended low-temperature profile is essential for achieving a high yield of the desired product with good purity.[7]

    • Controlled Addition: A slow, controlled addition of the nitrating agent prevents localized areas from overheating, which can initiate these degradation pathways.[11]

Frequently Asked Questions (FAQs)

  • Q1: Why is a mixed acid of sulfuric and nitric acid used for this nitration?

    • A1: The role of sulfuric acid is twofold. First, it protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9] Second, it acts as a powerful dehydrating agent, sequestering the water molecule that is formed as a byproduct of the reaction. This prevents the water from diluting the acid and inhibiting the reaction.[9]

  • Q2: How critical is the rate of addition for the nitrating mixture?

    • A2: It is exceptionally critical. The nitration of an activated ring system like o-toluic acid is highly exothermic. The rate of heat generation is directly proportional to the rate of reaction, which is controlled by the addition of the limiting reagent (the nitrating mixture). The addition must be slow enough that the laboratory's cooling apparatus can dissipate the generated heat in real-time, maintaining a stable internal temperature.[6][11] A rapid addition will invariably lead to a thermal runaway.[3]

  • Q3: Can I monitor the bath temperature instead of the internal reaction temperature?

    • A3: No. The bath temperature only reflects the temperature of the cooling medium. The internal temperature is the true measure of the reaction's state. Due to the heat being generated within the flask, there will always be a temperature differential (ΔT) between the reaction mixture and the external bath. Relying on the bath temperature provides a false sense of security and is a common cause of thermal runaway incidents.[3]

  • Q4: What is the standard procedure for quenching the reaction upon completion?

    • A4: The standard and safest method is to slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice and water.[6][7] This method serves three purposes: it rapidly cools the mixture, dilutes the strong acids, and precipitates the solid this compound product, which is insoluble in the aqueous medium.[12] The product can then be collected via vacuum filtration and washed with cold water to remove residual acids.[7]

Experimental Protocols & Data

Table 1: Key Reaction Parameters & Control Limits
ParameterRecommended RangeRationale & Justification
Reaction Temperature -5°C to 10°CEssential for controlling the exothermic reaction and minimizing oxidative side reactions. A starting point of 0-5°C during addition is common.[7][10]
Addition Rate Slow, DropwisePrevents heat generation from overwhelming the cooling system's capacity.[11]
Agitation Speed Sufficient to create a vortexEnsures homogenous mixing, prevents localized hot spots, and promotes efficient heat transfer.[3][6]
Reagent Ratio (Molar) H₂SO₄ : HNO₃ : o-Toluic AcidA typical ratio is ~11:2:1.[2] A large excess of sulfuric acid is used to act as a solvent and dehydrating agent.
Protocol: Controlled Laboratory-Scale Synthesis

This protocol outlines a general procedure emphasizing critical safety and control points.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid (e.g., 110 g) to concentrated nitric acid (e.g., 28 g).[2] This addition is exothermic; perform it slowly with stirring, ensuring the mixture's temperature is kept low.

  • Reaction Setup: In a separate, larger reaction vessel equipped with an overhead stirrer, a thermocouple to monitor internal temperature, and an addition funnel, dissolve o-toluic acid (e.g., 13.6 g) in a portion of the concentrated sulfuric acid.[2] Place this vessel in an efficient cooling bath (e.g., ice-salt) and cool the solution to 0°C.

  • Controlled Addition: Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred o-toluic acid solution.[7] Meticulously monitor the internal temperature and adjust the addition rate to ensure it does not exceed the upper limit of your established safe range (e.g., 5-10°C).

  • Reaction Monitoring & Completion: After the addition is complete, allow the mixture to stir at a low temperature for a specified period (e.g., 1-2 hours). The reaction can then be allowed to slowly warm to room temperature while continuing to stir to ensure completion.[10]

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.[7]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12]

Visualized Workflows and Relationships

Diagram 1: Exothermic Reaction Management Workflow

ExothermicReactionManagement Start Start Synthesis: Initiate Dropwise Addition Monitor Continuously Monitor Internal Temperature Start->Monitor CheckTemp Is Temperature Stable Within Safe Limits? Monitor->CheckTemp Continue Continue Dropwise Addition CheckTemp->Continue Yes StopAddition STOP Addition Immediately CheckTemp->StopAddition No AdditionComplete Addition Complete? Continue->AdditionComplete AdditionComplete->Monitor No Proceed Proceed to Reaction Completion & Work-up AdditionComplete->Proceed Yes CheckRise Is Rise Controllable with Enhanced Cooling? StopAddition->CheckRise EnhanceCooling Enhance Cooling & Increase Agitation CheckRise->EnhanceCooling Yes Quench EMERGENCY QUENCH Follow Lab Protocol CheckRise->Quench No EnhanceCooling->Monitor

Caption: Decision workflow for managing reaction temperature.

Diagram 2: Causal Factors of Thermal Runaway

ThermalRunawayCauses cluster_causes Primary Control Failures cluster_effects Intermediate Effects Cause1 Rapid Reagent Addition Effect1 Heat Generation > Heat Removal Cause1->Effect1 Cause2 Inadequate Cooling Cause2->Effect1 Cause3 Poor Agitation Effect2 Localized "Hot Spots" Cause3->Effect2 Result Thermal Runaway: Rapid T & P Increase, Gas Evolution, Explosion Risk Effect1->Result Effect2->Effect1

Caption: Interrelation of factors leading to thermal runaway.

References

optimizing solvent systems for reactions with 2-Methyl-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing solvent systems in reactions involving 2-Methyl-3,5-dinitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common experimental issues, and ensure the integrity of their synthetic procedures. As Senior Application Scientists, we have synthesized data from the literature and practical field experience to provide a guide grounded in chemical principles.

Section 1: Understanding the Molecule: Properties and Reactivity

This compound (C₈H₆N₂O₆, M.W. 226.14 g/mol ) is a light yellow crystalline powder.[1] Its structure, featuring a carboxylic acid group and two electron-withdrawing nitro groups on a toluene backbone, dictates its chemical behavior.

  • Acidity: The presence of two nitro groups significantly increases the acidity of the carboxylic acid proton compared to benzoic acid, impacting its solubility in basic solutions and its reactivity in acid-catalyzed reactions. The related 3,5-dinitrobenzoic acid has a pKa of 2.82, making it a much stronger acid than benzoic acid (pKa = 4.20).[2]

  • Reactivity: The primary sites of reactivity are the carboxylic acid group (e.g., for esterification or amide bond formation) and the aromatic ring (e.g., nucleophilic aromatic substitution, though conditions are harsh). It is a key intermediate in the synthesis of heterocyclic derivatives and isoquinolones.[1][3]

  • Thermal Stability: The compound has a melting point in the range of 204-210°C.[3] It is chemically stable under standard room temperature conditions.

The choice of solvent is paramount as it influences not only the solubility of the starting material but also the reaction rate, equilibrium position, and even the product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.

Section 2: Solvent System Optimization

Optimizing the solvent system is a critical first step for any reaction. An ideal solvent will fully dissolve the reactants, be inert to the reaction conditions, facilitate the desired reaction pathway, and allow for easy product isolation.

Solubility Profile

Precise quantitative solubility data for this compound is not widely published. However, extensive data exists for the structurally similar 3,5-dinitrobenzoic acid , which can serve as an excellent starting point for solvent screening.[4][5] The additional methyl group on this compound will slightly increase its lipophilicity, likely enhancing solubility in less polar organic solvents relative to its demethylated analog.

Table 1: Experimentally Determined Solubility of 3,5-Dinitrobenzoic Acid in Common Solvents (Mole Fraction, x₁) at 298.15 K (25°C)

SolventDielectric Constant (ε)Solvent TypeSolubility (x₁ * 10³)
Methanol32.7Polar Protic141.20
Ethanol24.5Polar Protic120.50
Ethyl Acetate6.02Polar Aprotic71.68
Acetonitrile37.5Polar Aprotic59.85
Dichloromethane8.93Polar Aprotic5.57
Toluene2.38Nonpolar0.91
Water80.1Polar Protic0.49

Source: Adapted from Zhang et al., "The solubilities of benzoic acid and its nitro-derivatives..."[4]

Key Insights:

  • High solubility is observed in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group.[4]

  • Polar aprotic solvents like ethyl acetate and acetonitrile also act as effective solvents.

  • Solubility is significantly lower in nonpolar solvents (toluene) and water.[4]

Experimental Protocol: Solvent Screening Workflow

This protocol provides a systematic approach to identifying the optimal solvent for your specific reaction.

Objective: To determine a suitable solvent or solvent system that provides adequate solubility for this compound and other reactants without negatively impacting the reaction.

Materials:

  • This compound

  • Candidate solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

  • Small-scale reaction vessels (e.g., 1-dram vials)

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

Procedure:

  • Initial Solubility Test (Room Temperature): a. Weigh 10 mg of this compound into separate labeled vials. b. Add a candidate solvent dropwise (e.g., 100 µL increments) while stirring. c. Record the volume of solvent required to achieve complete dissolution. Calculate an approximate solubility (mg/mL). d. If the solid does not dissolve after adding 1 mL of solvent, it can be classified as "sparingly soluble" or "insoluble" at room temperature.

  • Elevated Temperature Test: a. For solvents where room temperature solubility was poor, gently heat the vial in a heating block (e.g., to 50°C or 80°C, staying below the solvent's boiling point). b. Observe if dissolution occurs upon heating. Note if the compound precipitates upon cooling back to room temperature, which is crucial information for crystallization-based purifications.

  • Reactant Compatibility Check: a. Once a solvent is found that dissolves the starting material, ensure all other reactants are also soluble in that same solvent. b. If a single solvent is not suitable, test binary mixtures (e.g., Toluene/Ethanol, THF/Water).

  • Small-Scale Test Reaction: a. Run the intended reaction on a small scale (e.g., 25-50 mg) in the most promising solvent(s). b. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). c. Check for solvent-induced side reactions or degradation of starting materials or products.

The following diagram illustrates this logical workflow.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization & Validation A Define Reaction: Reactants, Temp, Products B Consult Literature & Analogue Data (e.g., Table 1) A->B C Select Candidate Solvents (Polar, Aprotic, Nonpolar) B->C D Perform Small-Scale Solubility Tests (RT & Heat) C->D D->C No E Assess Reactant Compatibility (Are all reagents soluble?) D->E Soluble? E->C No F Run Small-Scale Test Reaction E->F Compatible? G Monitor Progress & Purity (TLC, LC-MS, etc.) F->G G->E No H Select Optimal Solvent for Scale-Up G->H Good Result?

Caption: Workflow for systematic solvent selection.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My this compound will not dissolve in my chosen reaction solvent. What are my options?

A:

  • Increase Temperature: As a first step, try heating the mixture. Many organic compounds show significantly increased solubility at higher temperatures. Ensure the temperature does not exceed the decomposition point of any reactant or the boiling point of the solvent.

  • Use a More Polar Solvent: Based on the solubility profile, this compound dissolves best in polar solvents. If you are using a nonpolar or moderately polar solvent like toluene or DCM, switch to a more polar option like ethanol, methanol, or acetonitrile.[4]

  • Employ a Solvent Mixture: If a single solvent fails, a binary system can be effective. For example, if your other reactant dissolves well in toluene but the dinitrobenzoic acid does not, add a minimal amount of a polar co-solvent like ethanol or THF to the toluene to aid dissolution. A study on the related 3,5-dinitrobenzoic acid showed that adding ethanol as a co-solvent significantly enhanced its solubility in supercritical CO₂.[6]

  • Check Material Purity: Impurities can sometimes suppress solubility. Verify the purity of your starting material.

Q: My reaction is very slow or is not proceeding to completion. Could the solvent be the cause?

A: Absolutely. The solvent plays a direct role in reaction kinetics.

  • Consider the Reaction Mechanism: The ideal solvent polarity depends on the mechanism.

    • For reactions involving charged intermediates (like an Sₙ1 reaction): Increasing solvent polarity can stabilize the charged transition state, accelerating the reaction. Polar protic solvents are often best for this.

    • For reactions where charge is dispersed in the transition state (like many Sₙ2 reactions): Increasing solvent polarity can sometimes slow the reaction by overly stabilizing the ground state of the nucleophile. A polar aprotic solvent (e.g., acetonitrile, DMF) is often preferred as it solvates the counter-ion but leaves the nucleophile more "naked" and reactive.[7]

  • Increase Reaction Temperature: If the solvent's boiling point allows, increasing the temperature will increase the reaction rate. If your current solvent has a low boiling point (e.g., DCM), switching to a higher-boiling solvent (e.g., toluene, DMF) may be necessary to access higher temperatures.

Q: I am observing unexpected side products. How can the solvent choice mitigate this?

A:

  • Avoid Reactive Solvents: Ensure your solvent is inert. For example, using an alcohol solvent (methanol, ethanol) in a reaction involving an acid chloride will lead to ester formation as a side product. In such cases, switch to an aprotic solvent like THF, ethyl acetate, or DCM.

  • Control Selectivity: Solvent polarity can influence the selectivity of a reaction. A nonpolar solvent may favor one pathway, while a polar solvent favors another. If you are getting a mixture of products, screen solvents of varying polarity to see if the ratio of desired to undesired product changes.

  • Water Content: For moisture-sensitive reactions, use an anhydrous solvent. The presence of water can lead to hydrolysis of starting materials or intermediates.

Caption: A decision tree for troubleshooting common solvent-related issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards associated with this compound? A: According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[8] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Q: How should I properly store this compound? A: Store the compound in a tightly closed container in a dry, well-ventilated place. Recommended storage is typically at room temperature (10°C - 25°C).[9]

Q: Can this compound be purified by recrystallization? A: Yes. Recrystallization is a common method for purifying this compound. A reported method involves using a mixture of methanol and water (1:1) to obtain yellow needles.[10] Another source suggests crystallization from water or aqueous ethanol.[1] The choice of recrystallization solvent depends on the impurities you are trying to remove.

Q: How does the methyl group in this compound affect its properties compared to 3,5-dinitrobenzoic acid? A: The primary effects of the ortho-methyl group are:

  • Steric Hindrance: The methyl group can sterically hinder reactions at the adjacent carboxylic acid group, potentially slowing down reactions like esterification compared to the un-substituted analog.

  • Solubility: As mentioned earlier, the methyl group adds nonpolar character, which should slightly decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents like toluene or DCM.

  • Electronic Effects: The methyl group is weakly electron-donating, which slightly reduces the overall acidity of the carboxylic acid compared to 3,5-dinitrobenzoic acid, though it remains a strong acid.

References

effect of temperature on the synthesis of 2-Methyl-3,5-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Methyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success and safety of your synthesis.

The Critical Role of Temperature in the Dinitration of 2-Methylbenzoic Acid

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The temperature at which this reaction is conducted is a critical parameter that significantly influences the yield, purity, and safety of the process.

Nitration reactions are highly exothermic, and improper temperature control can lead to a number of undesirable outcomes, including:

  • Formation of undesired isomers: The methyl group of the starting material is an ortho-, para- director, while the carboxylic acid group is a meta- director. Precise temperature control is crucial to favor the formation of the desired 3,5-dinitro isomer.

  • Polynitration: At elevated temperatures, the risk of introducing more than two nitro groups onto the aromatic ring increases, leading to the formation of highly nitrated and often unstable byproducts.[1]

  • Oxidation: The methyl group is susceptible to oxidation by the strong nitric acid, especially at higher temperatures, which can lead to the formation of unwanted carboxylic acid byproducts and a decrease in the yield of the desired product.

  • Runaway reactions: The exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature, a phenomenon known as a runaway reaction. This can result in vigorous gas evolution, splashing of corrosive acids, and even an explosion.

Therefore, maintaining the appropriate temperature throughout the synthesis is paramount for achieving a high yield of a pure product and ensuring the safety of the experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of temperature.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction temperature may have been too low, or the reaction time too short.While maintaining a low initial temperature is crucial for selectivity, the reaction may require a period of warming or reflux to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Loss of product during workup: The product may have some solubility in the wash solutions.Use ice-cold water and solvents for washing the crude product to minimize dissolution.
Side reactions: Elevated temperatures can lead to the formation of byproducts, reducing the yield of the desired product.Strictly control the temperature during the addition of the nitrating mixture, keeping it in the recommended low-temperature range.
Impure Product (presence of isomers) Suboptimal temperature control: Temperature fluctuations can affect the regioselectivity of the nitration.Maintain a consistent and low temperature, especially during the initial stages of the reaction. The use of an ice-salt bath can help achieve temperatures below 0°C.
Incorrect rate of addition of nitrating agent: Adding the nitrating mixture too quickly can cause localized heating, leading to the formation of undesired isomers.Add the nitrating mixture dropwise with vigorous stirring to ensure even heat distribution.
Dark Brown or Black Reaction Mixture Oxidation of the starting material: This is a strong indication that the reaction temperature is too high, causing the methyl group to be oxidized by the nitric acid.Immediately cool the reaction mixture in a larger ice-salt bath. In the future, ensure a lower starting temperature and a slower rate of addition of the nitrating agent.
Runaway Reaction (rapid, uncontrolled temperature increase) Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated.Immediate Action: Cease the addition of the nitrating agent. If safe, immerse the reaction vessel in a larger, colder cooling bath (e.g., dry ice/acetone). Prevention: Ensure the cooling bath is at the appropriate temperature and has sufficient capacity before starting the reaction.[1]
Poor agitation: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster.Use a properly sized stir bar or mechanical stirrer and ensure vigorous agitation throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The synthesis of this compound often involves a multi-stage temperature profile. A common procedure involves adding the nitric acid to a solution of o-toluic acid in sulfuric acid while maintaining a low temperature, typically in an ice-chilled bath (around 0°C).[2] After the initial exothermic reaction is controlled, the mixture may be stirred at room temperature and then refluxed at a higher temperature (around 100°C) to ensure the completion of the dinitration.[2] This two-stage approach allows for controlled initiation of the reaction to maximize selectivity, followed by forcing conditions to achieve a high conversion.

Q2: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid?

Concentrated sulfuric acid acts as a catalyst in this reaction. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring of 2-methylbenzoic acid.

Q3: What are the primary isomeric byproducts I should be aware of?

The primary byproducts are other dinitro isomers, as well as mononitrated intermediates. The directing effects of the methyl (ortho, para) and carboxylic acid (meta) groups can lead to the formation of other isomers if the reaction conditions are not optimal.

Q4: How can I purify the crude this compound?

The most common method for purification is recrystallization. A mixture of water and ethanol is often a suitable solvent system.[3] The crude product can be dissolved in hot aqueous ethanol and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with cold water or a cold water/ethanol mixture can help remove residual acids and other impurities.

Q5: What are the key safety precautions I should take during this synthesis?

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood due to the use of corrosive and fuming acids.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns. Handle them with extreme care and always add the more dense sulfuric acid to the nitric acid when preparing the nitrating mixture, and do so slowly and with cooling.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust cooling bath and monitor the temperature continuously.

  • Quenching: Quenching the reaction by pouring it onto ice should be done slowly and with vigorous stirring to dissipate the heat generated from the dilution of the strong acids.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[2]

Materials:

  • 2-Methylbenzoic acid (o-toluic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Condenser

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the o-Toluic Acid Solution: In a round-bottom flask, dissolve 13.6 g (0.1 mol) of o-toluic acid in 110.4 g of concentrated sulfuric acid with constant stirring. Cool the solution in an ice bath to 0°C.

  • Addition of Nitric Acid: Slowly add 28.0 g of concentrated nitric acid dropwise to the cooled solution using a dropping funnel. Maintain the temperature of the reaction mixture at or below 10°C throughout the addition.

  • Initial Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for 15 minutes.

  • Room Temperature Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.

  • Reflux: Carefully heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 4 hours.

  • Second Addition of Nitric Acid: Cool the mixture back to room temperature and then slowly add an additional 21.0 g of concentrated nitric acid.

  • Second Reflux: Heat the mixture to reflux again and maintain for an additional 3 hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Isolation of Crude Product: The solid precipitate is the crude this compound. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold distilled water until the washings are neutral to pH paper to remove any residual acid.

  • Purification: Recrystallize the crude product from a mixture of methanol and water (1:1) to obtain yellow needles of pure this compound.[2]

Visualizing the Process

Reaction Pathway

Reaction_Pathway 2-Methylbenzoic Acid 2-Methylbenzoic Acid Intermediate Carbocation Intermediate Carbocation 2-Methylbenzoic Acid->Intermediate Carbocation + HNO₃/H₂SO₄ (Low Temp) 2-Methyl-3-nitrobenzoic acid 2-Methyl-3-nitrobenzoic acid Intermediate Carbocation->2-Methyl-3-nitrobenzoic acid Second Intermediate Carbocation Second Intermediate Carbocation 2-Methyl-3-nitrobenzoic acid->Second Intermediate Carbocation + HNO₃/H₂SO₄ (Higher Temp/Reflux) This compound This compound Second Intermediate Carbocation->this compound

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution Corrective Actions Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Runaway_Reaction Runaway Reaction? Start->Runaway_Reaction Check_Temp_Time Optimize Temp/Time Low_Yield->Check_Temp_Time Yes Improve_Workup Improve Workup Low_Yield->Improve_Workup Yes Control_Temp_Addition Control Temp/Addition Rate Impure_Product->Control_Temp_Addition Yes Purify Recrystallize Impure_Product->Purify Yes Emergency_Cooling Emergency Cooling Runaway_Reaction->Emergency_Cooling Yes Improve_Agitation Improve Agitation Runaway_Reaction->Improve_Agitation Yes

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in reactions involving 2-Methyl-3,5-dinitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic processes with this specific molecule. Our goal is to provide you with the expertise and in-depth understanding necessary to maintain optimal catalyst performance and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst deactivation in the context of this compound reactions.

Q1: What are the most common types of reactions involving this compound where catalyst deactivation is a concern?

A1: Catalyst deactivation is a primary concern in reactions such as the catalytic reduction of the nitro groups to form amino derivatives, a crucial step in the synthesis of various pharmaceutical intermediates.[1][2] Another common reaction is esterification, where a catalyst like sulfuric acid is used.[3] Given the structure of this compound, which contains both nitro groups and a carboxylic acid function, catalysts are susceptible to poisoning and other deactivation mechanisms.[4][5]

Q2: What are the primary mechanisms of catalyst deactivation I should be aware of when working with this compound?

A2: The main deactivation mechanisms are poisoning , fouling (coking) , and sintering .[6][7]

  • Poisoning occurs when molecules from the reaction mixture, such as the nitro groups or the carboxylic acid itself, strongly adsorb to the catalyst's active sites.[4][5]

  • Fouling is the physical blockage of active sites by carbonaceous deposits or other insoluble byproducts.[6]

  • Sintering involves the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[6]

Q3: Can the catalyst be regenerated after deactivation?

A3: In many cases, yes. The possibility and method of regeneration depend on the deactivation mechanism. For instance, fouling by coke can often be reversed by controlled oxidation (calcination).[8] Some forms of poisoning can be reversed by washing with appropriate solvents or mild acidic/basic solutions.[8][9] However, severe sintering is generally irreversible.[6]

Q4: Are there specific catalysts that are more resistant to deactivation in these types of reactions?

A4: The choice of catalyst is critical. For the reduction of nitroaromatic compounds, noble metal catalysts like palladium (Pd) and platinum (Pt) are often used.[2][10] However, they can be susceptible to poisoning.[11] Modifying catalyst supports or using promoters can enhance resistance to deactivation. For some applications, intentionally "poisoned" catalysts, like Lindlar's catalyst, are used to improve selectivity and prevent over-reduction.[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.

Guide 1: Rapid Loss of Catalytic Activity in Nitro Group Reduction

Issue: You observe a significant drop in the conversion of this compound to its amino derivative during catalytic hydrogenation, much faster than expected.

Potential Cause 1: Catalyst Poisoning

Causality: The nitro groups and the carboxylic acid moiety of this compound, as well as reaction intermediates like hydroxylamines, can act as poisons.[4][5][11] These molecules can strongly chemisorb onto the active sites of metal catalysts (e.g., Pd, Pt, Ni), rendering them inactive.[4] The presence of impurities in reactants or solvents, such as sulfur or nitrogen-containing compounds, can also lead to severe poisoning.[8][12]

Diagnostic Workflow:

A diagnostic workflow for catalyst poisoning.

Step-by-Step Troubleshooting Protocol:

  • Analyze Reactant and Solvent Purity:

    • Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to check for impurities in your starting materials and solvents.

    • Pay close attention to trace amounts of sulfur, halides, and other nitrogen-containing heterocycles which are known catalyst poisons.[5][8]

  • Surface Analysis of the Catalyst:

    • If possible, analyze the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis to identify any adsorbed species.[8] An increase in nitrogen or carbon content on the surface compared to a fresh catalyst can indicate poisoning.

  • Corrective Actions & Regeneration:

    • Purify Reactants: If impurities are found, purify your this compound, hydrogen source, and solvents.

    • Chemical Washing: Attempt to regenerate the poisoned catalyst by washing it with a suitable solvent to remove weakly adsorbed species. For more strongly bound poisons, a mild acid or base wash may be effective.[8] A common regeneration technique for some catalysts involves washing with an acetic acid solution.[9]

    • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the strength of poison adsorption.

Potential Cause 2: Fouling by Carbonaceous Deposits (Coking)

Causality: At elevated temperatures, organic molecules can decompose on the catalyst surface, leading to the formation of carbonaceous deposits, or "coke."[7] This physically blocks the active sites and pores of the catalyst, preventing reactants from reaching them.

Diagnostic and Mitigation Protocol:

StepActionRationale
1. Visual and Thermal Analysis Visually inspect the spent catalyst for a change in color (e.g., darkening). Perform Thermogravimetric Analysis (TGA) or Temperature-Programmed Oxidation (TPO) on the spent catalyst.[8]Coke deposition often results in a darker appearance. TGA/TPO can quantify the amount of carbonaceous material by measuring weight loss upon heating in an oxidizing atmosphere.
2. Optimize Reaction Conditions Lower the reaction temperature and pressure. Adjust the reactant feed ratio to minimize the formation of coke precursors.Harsher conditions can accelerate coking. Optimizing parameters can favor the desired reaction pathway over side reactions that lead to coke formation.[6]
3. Catalyst Regeneration Perform a controlled calcination of the coked catalyst in a dilute stream of air or oxygen.This process carefully burns off the carbon deposits, restoring access to the active sites.[8] The temperature and oxygen concentration must be carefully controlled to avoid sintering the catalyst.
Guide 2: Gradual Decline in Catalyst Performance Over Multiple Cycles

Issue: The catalyst shows good initial activity, but its performance steadily decreases with each reuse in the reaction with this compound.

Potential Cause 1: Sintering

Causality: High reaction temperatures can cause the small, highly active catalyst particles to migrate and agglomerate into larger, less active particles.[6] This leads to a significant and often irreversible loss of active surface area.

Troubleshooting and Prevention Workflow:

References

resolving issues with product isolation in 2-Methyl-3,5-dinitrobenzoic acid chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to resolving issues with product isolation in 2-Methyl-3,5-dinitrobenzoic acid chemistry.

Introduction

Welcome to the technical support center for this compound (DMBA). As a key intermediate in the synthesis of various heterocyclic compounds and isocoumarins, the successful isolation and purification of DMBA are critical for downstream applications.[1][2] However, its synthesis via the nitration of o-toluic acid presents several challenges, primarily related to controlling the formation of isomeric byproducts and achieving high purity in the final product.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to overcome common obstacles encountered during the synthesis and isolation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities arise from the nitration reaction itself. The directing effects of the methyl and carboxylic acid groups on the aromatic ring can lead to the formation of other nitrated isomers, such as 2-methyl-3-nitrobenzoic acid, 2-methyl-5-nitrobenzoic acid, and potentially dinitrated isomers with different substitution patterns. Incomplete nitration can also leave unreacted o-toluic acid in the crude product. Additionally, residual sulfuric and nitric acids from the reaction mixture are common inorganic impurities that must be removed.

Q2: My crude product is a sticky oil or fails to solidify completely after pouring onto ice. What went wrong?

A2: This issue typically points to an incomplete reaction or the presence of significant amounts of nitrated byproducts that have lower melting points and interfere with the crystallization of the desired product. Another cause can be the use of excessive heat during the final stages of the reaction, leading to decomposition and the formation of complex, tar-like impurities. Ensure the reaction is allowed to proceed to completion under controlled temperatures.

Q3: What is the most effective solvent for recrystallizing this compound?

A3: The most commonly cited and effective solvents for recrystallization are water or aqueous ethanol.[1] this compound has poor solubility in cold water but is soluble in hot water, making it a good candidate for aqueous recrystallization.[1][3] For products that are more difficult to purify, a mixed solvent system like 50% ethanol/water can be effective.[4] The choice depends on the nature of the impurities you are trying to remove.

Q4: How can I reliably assess the purity of my final product?

A4: The most straightforward method is determining the melting point. Pure this compound has a sharp melting point in the range of 204-210°C.[5] A broad or depressed melting point is a clear indicator of impurities. For more rigorous purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the target compound and identifying any isomeric byproducts. Titration can also be used to determine the assay of the final product.[5]

Synthesis and Isolation Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_isolation Isolation & Workup cluster_purification Purification Stage cluster_analysis Quality Control A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Controlled Addition of Nitrating Mixture to Substrate A->C B Dissolve o-Toluic Acid in H₂SO₄ B->C D Reaction Monitoring (Temperature Control is Critical) C->D E Quench Reaction (Pour onto Ice Water) D->E Reaction Complete F Precipitation of Crude Product E->F G Vacuum Filtration F->G H Wash with Cold Water (Removes residual acids) G->H I Recrystallization (e.g., from Aqueous Ethanol) H->I Crude Product J Isolate Pure Crystals (Filtration) I->J K Drying J->K L Purity Analysis (Melting Point, HPLC) K->L Final Product

Caption: General workflow for synthesis and isolation.

Troubleshooting Guide

This section addresses specific problems encountered during the isolation of this compound in a question-and-answer format.

Problem 1: The yield of my crude product is significantly lower than expected.

  • Underlying Cause: Low yields can stem from several factors: incomplete nitration, loss of product during the workup phase, or formation of water-soluble byproducts. The nitration of o-toluic acid is a delicate balance; insufficient nitrating agent or reaction time will leave starting material unreacted, while overly harsh conditions can lead to degradation.[6][7]

  • Solution Pathway:

    • Verify Reaction Completion: Before quenching the reaction, consider analyzing a small, carefully quenched aliquot by TLC or HPLC to ensure the starting material has been consumed.

    • Optimize Quenching: Ensure the ice-water mixture used for quenching is sufficiently cold. Pouring the acidic reaction mixture slowly into vigorously stirred ice water promotes rapid precipitation and minimizes the risk of the product hydrolyzing or remaining dissolved.

    • Check Filtrate: If possible, neutralize a small sample of the acidic filtrate after removing the crude product. If a significant amount of additional precipitate forms, it indicates that the product has some solubility in the highly acidic aqueous phase. Further dilution or partial neutralization before filtration may improve the initial precipitation, but must be done cautiously.

    • Review Stoichiometry: Double-check the molar ratios of nitric acid and sulfuric acid to the o-toluic acid substrate. An excess of the nitrating agent is typically required to drive the reaction to completion.[6]

Problem 2: The final product has a low and/or broad melting point after recrystallization.

  • Underlying Cause: This is a classic sign of impurities. Given the synthesis, the most likely culprits are isomeric dinitro- or mononitro-benzoic acids, which have different melting points and can co-crystallize with the desired product, leading to a melting point depression and broadening. Residual solvent trapped in the crystal lattice can also contribute to this issue.

  • Solution Pathway:

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all isomers. A second, carefully executed recrystallization from a fresh batch of solvent (e.g., 50% ethanol/water) is often effective.[4]

    • Optimize Recrystallization Technique:

      • Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will reduce recovery.

      • Allow the solution to cool slowly and without disturbance. Slow cooling encourages the formation of large, well-ordered crystals, which are more effective at excluding impurities from the crystal lattice.[8] Rapid crashing out of solution by placing the hot flask directly in an ice bath will trap impurities.

    • Consider an Activated Charcoal Treatment: If the product is discolored (yellow or brown), it may contain colored, polymeric byproducts. Adding a small amount of activated charcoal to the hot solution before filtration (hot gravity filtration) can help adsorb these impurities.

    • Ensure Thorough Drying: Make sure the purified crystals are completely dry. Residual water or ethanol will lower the melting point. Dry the product under vacuum, possibly with gentle heating if the compound is stable at that temperature.

Troubleshooting Decision Tree

Start Impure Product Isolated (Low/Broad Melting Point) Recrystallize Perform Recrystallization (e.g., Aqueous Ethanol) Start->Recrystallize CheckMP Measure Melting Point Recrystallize->CheckMP Success Product is Pure (Sharp MP at 204-210°C) CheckMP->Success OK Failure MP Still Low/Broad CheckMP->Failure Not OK Charcoal Re-dissolve and Treat with Activated Charcoal (For colored impurities) Failure->Charcoal If Discolored SecondRecrystallization Perform Second Recrystallization Failure->SecondRecrystallization Primary Strategy Chromatography Consider Column Chromatography Failure->Chromatography If Recrystallization Fails HotFilter Hot Gravity Filtration Charcoal->HotFilter SlowCool Cool Solution Slowly to Re-crystallize HotFilter->SlowCool SlowCool->CheckMP SecondRecrystallization->CheckMP

Caption: Decision tree for purifying an impure product.

Key Experimental Protocols

Protocol 1: Synthesis via Nitration of o-Toluic Acid

This protocol is adapted from established nitration procedures and should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6][7][9]

  • Preparation: In a flask submerged in an ice bath, slowly add 28.0 g of nitric acid to 110.4 g of concentrated sulfuric acid with constant stirring to prepare the nitrating mixture. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate reaction flask, dissolve 13.6 g of o-toluic acid in a small amount of concentrated sulfuric acid, keeping the solution cool in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the o-toluic acid solution. The temperature of the reaction mixture must be carefully controlled and maintained below 15°C throughout the addition to minimize the formation of byproducts.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight. For a more complete reaction, the mixture can then be heated (refluxed) at approximately 100°C for 3-4 hours.[6]

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly and carefully into a beaker containing a large volume of crushed ice and water, stirring vigorously.

  • Isolation: The crude this compound will precipitate as a pale yellow solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold distilled water until the washings are free of acid (test with pH paper).

  • Drying: Press the crude product as dry as possible on the filter and then air-dry or dry in a vacuum desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, such as distilled water or a 1:1 mixture of ethanol and water.

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the final product thoroughly under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and yield of the purified product.

ParameterExpected ResultCommon Issue
Appearance White to pale yellow crystalline powder[1]Dark yellow, brown, or oily solid
Melting Point 204-210°C (sharp)[5]<200°C or broad range (>5°C)
Yield (Purified) 50-70% (typical lab scale)<40%

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methylated vs. Non-Methylated Dinitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of a Methyl Group

Dinitrobenzoic acids are highly functionalized aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The presence of two electron-withdrawing nitro groups significantly alters the electronic properties of the benzene ring and the acidity of the carboxylic acid function.[2] A common synthetic strategy involves the introduction of additional substituents to further modulate the reactivity and physical properties of the molecule. This guide focuses on the impact of a seemingly simple modification: the addition of a methyl group to the aromatic ring. We will explore how this alkyl substituent, through its electronic and steric effects, influences the reactivity of the parent dinitrobenzoic acid in key chemical transformations.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of a substituted benzene ring is primarily governed by the interplay of electronic and steric effects of its substituents. In the case of dinitrobenzoic acids, we have the strongly electron-withdrawing nitro groups (-NO₂) and the carboxylic acid group (-COOH), and in our comparative analysis, the electron-donating methyl group (-CH₃).

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The two nitro groups are potent EWGs, exerting both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M).[3][4] They withdraw electron density from the aromatic ring, making it electron-deficient. This deactivation of the ring slows down electrophilic aromatic substitution reactions.[5] Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution.[6][7][8][9]

  • Electron-Donating Groups (EDGs): The methyl group is an EDG, primarily through a positive inductive effect (+I) and hyperconjugation.[3] It pushes electron density into the aromatic ring, thereby increasing its nucleophilicity and activating it towards electrophilic attack.[3][5]

Steric Effects

Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, is another critical factor.[10][11] A methyl group, being larger than a hydrogen atom, can physically obstruct the approach of a reagent to a nearby functional group or a position on the aromatic ring.[12][13] This effect is particularly pronounced when the methyl group is in the ortho position to the reaction center.

The logical flow of these substituent effects on reactivity is illustrated in the diagram below.

electronic_steric_effects cluster_substituents Substituents cluster_effects Primary Effects cluster_reactivity Impact on Reactivity Methyl Methyl Group (-CH₃) EDG Electron-Donating (+I, Hyperconjugation) Methyl->EDG Steric Steric Hindrance Methyl->Steric Nitro Nitro Groups (-NO₂) EWG Electron-Withdrawing (-I, -M) Nitro->EWG Acidity Acidity of -COOH EDG->Acidity Decreases EAS Electrophilic Aromatic Substitution EDG->EAS Increases NAS Nucleophilic Aromatic Substitution EDG->NAS Decreases Carbonyl Reactivity of Carbonyl Carbon EDG->Carbonyl Decreases EWG->Acidity Increases EWG->EAS Decreases EWG->NAS Increases EWG->Carbonyl Increases Steric->Carbonyl Decreases (e.g., Esterification)

Caption: Influence of methyl and nitro groups on the reactivity of dinitrobenzoic acid.

Comparative Reactivity Analysis: A Head-to-Head Comparison

To illustrate the practical implications of these theoretical principles, we will compare the reactivity of 3,5-dinitrobenzoic acid (the non-methylated analogue) and 2-methyl-3,5-dinitrobenzoic acid (the methylated analogue) in three key reactions: esterification, reduction of the nitro groups, and a consideration of their relative acidities.

Acidity

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate, thereby increasing acidity.[4][14][15] Conversely, electron-donating groups destabilize the anion and decrease acidity.[4][14]

  • 3,5-Dinitrobenzoic Acid: The two strongly electron-withdrawing nitro groups significantly stabilize the benzoate anion, making it a much stronger acid than benzoic acid. Its pKa is 2.82.[2]

  • This compound: The addition of an electron-donating methyl group is expected to counteract the effect of the nitro groups to some extent, leading to a slight decrease in acidity (a higher pKa) compared to 3,5-dinitrobenzoic acid. Furthermore, the ortho position of the methyl group may introduce steric hindrance that can affect the solvation of the carboxylate anion, also influencing acidity.

CompoundSubstituentsExpected pKaPredicted Acidity
Benzoic AcidNone4.20[2]Baseline
3,5-Dinitrobenzoic AcidTwo -NO₂ (EWG)2.82[2]Higher
This compoundTwo -NO₂, one -CH₃ (EDG)> 2.82Lower than 3,5-dinitrobenzoic acid
Esterification

Esterification of a carboxylic acid is a nucleophilic acyl substitution reaction. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.

  • 3,5-Dinitrobenzoic Acid: The electron-withdrawing nitro groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophilic attack by an alcohol.

  • This compound: The electron-donating methyl group will slightly reduce the electrophilicity of the carbonyl carbon. More significantly, the presence of the methyl group in the ortho position to the carboxylic acid creates substantial steric hindrance, which will likely impede the approach of the alcohol nucleophile.[10][11][12][13] This steric effect is expected to be the dominant factor, leading to a slower rate of esterification compared to the non-methylated analogue.

CompoundElectronic Effect on Carbonyl CarbonSteric HindrancePredicted Esterification Rate
3,5-Dinitrobenzoic AcidHighly Electrophilic (Activated by EWGs)LowFaster
This compoundElectrophilic (Slightly deactivated by EDG)High (Ortho-effect)Slower
Reduction of Nitro Groups

The reduction of nitro groups to amines is a common transformation, often carried out by catalytic hydrogenation. The rate of this reaction can be influenced by the electronic environment of the nitro groups and steric factors affecting their interaction with the catalyst surface.

  • 3,5-Dinitrobenzoic Acid: The nitro groups are relatively unhindered.

  • This compound: The methyl group ortho to one of the nitro groups may sterically hinder its approach to the catalyst surface, potentially leading to a slower or selective reduction.

Experimental Protocols for Comparative Analysis

Synthesis of Starting Materials
  • 3,5-Dinitrobenzoic Acid: This can be synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • This compound: This can be prepared by the nitration of o-toluic acid with a mixture of nitric and sulfuric acids.

synthesis_workflow cluster_non_methylated Non-Methylated Synthesis cluster_methylated Methylated Synthesis Benzoic Benzoic Acid Nitration1 Nitration (HNO₃, H₂SO₄) Benzoic->Nitration1 DNBA 3,5-Dinitrobenzoic Acid Nitration1->DNBA Toluic o-Toluic Acid Nitration2 Nitration (HNO₃, H₂SO₄) Toluic->Nitration2 MDNBA This compound Nitration2->MDNBA

Caption: Synthetic routes to the dinitrobenzoic acid analogues.

Comparative Esterification via Fischer Esterification

This experiment will compare the rate of ester formation under identical conditions.

Protocol:

  • Reaction Setup: In two separate 100-mL round-bottomed flasks, place equimolar amounts (e.g., 0.01 mol) of 3,5-dinitrobenzoic acid and this compound.

  • Reagent Addition: To each flask, add 25 mL of methanol and carefully add 0.5 mL of concentrated sulfuric acid as a catalyst.[14]

  • Reaction: Attach reflux condensers to both flasks and heat the mixtures to a gentle reflux using a heating mantle.

  • Monitoring: At regular time intervals (e.g., 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot with a known amount of a suitable internal standard. Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the carboxylic acid to its methyl ester.

  • Data Comparison: Plot the percentage conversion versus time for both reactions to compare their rates. The reaction with this compound is expected to proceed at a slower rate.

Comparative Reduction of Nitro Groups

This experiment will compare the rate of reduction of the nitro groups.

Protocol:

  • Reaction Setup: In two separate hydrogenation vessels, dissolve equimolar amounts (e.g., 0.005 mol) of 3,5-dinitrobenzoic acid and this compound in 50 mL of methanol or ethanol.

  • Catalyst Addition: To each vessel, add a catalytic amount (e.g., 5-10% by weight of the substrate) of a suitable catalyst, such as Raney Nickel or Palladium on carbon.

  • Reaction: Pressurize the vessels with hydrogen gas (e.g., 1-5 MPa) and maintain a constant temperature (e.g., 25-100 °C).

  • Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen gas over time. Alternatively, aliquots can be taken at intervals and analyzed by HPLC or TLC to observe the disappearance of the starting material and the appearance of the amino-substituted products.

  • Data Comparison: Compare the rate of hydrogen uptake or the rate of disappearance of the starting material for both compounds.

Conclusion

The presence of a methyl group on a dinitrobenzoic acid ring has a predictable, albeit significant, impact on its reactivity. The electron-donating nature of the methyl group slightly deactivates the molecule towards nucleophilic attack on the carbonyl carbon and is expected to decrease the acidity of the carboxylic acid. However, the most profound effect, particularly for an ortho-methyl substituent, is steric hindrance. This steric impediment is predicted to substantially decrease the rate of reactions involving the carboxylic acid group, such as esterification. For reactions on the aromatic ring itself, the methyl group's electronic and steric effects will also play a crucial role, potentially influencing the rate and regioselectivity of substitution reactions. The experimental protocols outlined in this guide provide a framework for quantifying these differences, enabling researchers to make more informed decisions in the design of synthetic routes and the development of new chemical entities.

References

A Senior Application Scientist's Guide to 2-Methyl-3,5-dinitrobenzoic Acid: A Superior Precursor in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of precursor molecules is a critical decision that dictates the efficiency, purity, and overall success of a synthetic pathway. This guide provides an in-depth technical comparison of 2-Methyl-3,5-dinitrobenzoic acid against other common precursors, highlighting its distinct advantages with supporting experimental data and protocols. We will delve into its primary application as a strategic intermediate in the synthesis of isocoumarin scaffolds, vital structures in medicinal chemistry, and clarify its role in relation to other significant pharmaceutical ingredients.

Understanding the Strategic Importance of this compound

This compound, with the CAS Number 28169-46-2, is a fine chemical intermediate that appears as a white to pale yellow crystalline powder.[1][2] Its molecular structure, featuring a carboxylic acid group, two nitro groups, and a strategic methyl group in the ortho position, provides it with unique reactivity and advantages in specific synthetic applications.

While sometimes mistaken as a direct precursor for X-ray contrast agents like Diatrizoic Acid, the conventional and industrially practiced synthesis of such agents typically starts with the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid.[3][4] This is then followed by reduction, iodination, and acetylation.

The true value of this compound lies in its role as a precursor for substituted homophthalic acids, which are key building blocks for a class of biologically active compounds known as isocoumarins.[5][6] Isocoumarins are secondary metabolites that exhibit a wide range of biological activities, including anti-cancer and anti-tumor properties.[6]

The Isocoumarin Synthesis Advantage: this compound vs. Alternative Precursors

The synthesis of substituted isocoumarins often proceeds through the formation of a substituted homophthalic acid intermediate. Here, we compare the synthetic route utilizing this compound with other established methods.

The this compound Pathway

The use of this compound as a precursor to substituted homophthalic acids offers a distinct and advantageous route. A detailed experimental protocol for the synthesis of this compound itself is crucial for understanding the complete synthetic journey.

This protocol is based on the nitration of o-toluic acid.[5]

Materials:

  • o-Toluic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • In a reaction vessel, dissolve o-toluic acid (0.1 mol) in concentrated H₂SO₄ (11.2 mol) with constant stirring and cool the solution to 0°C in an ice bath.

  • Slowly add HNO₃ (0.7 mol) dropwise to the chilled solution, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture for 15 minutes and then allow it to stir overnight at room temperature.

  • Reflux the mixture at 100°C for 4 hours.

  • Cool the reaction mixture to room temperature and add more HNO₃ (0.69 mol).

  • Reflux the mixture for an additional 3 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate and wash thoroughly with distilled water to remove any residual sulfates and nitrates.

  • The crude this compound can be further purified by recrystallization.

The presence of the ortho-methyl group in this compound is a key strategic element. This group, due to the "ortho effect," can influence the acidity and reactivity of the carboxylic acid group and direct subsequent reactions in a regio- and stereoselective manner, which is highly beneficial in the construction of complex molecules like isocoumarins.[7][8][9]

Alternative Pathways to Substituted Homophthalic Acids

Several other methods exist for the synthesis of substituted homophthalic acids, each with its own set of advantages and disadvantages.

  • From Homophthalic Acid: Direct nitration and subsequent functionalization of homophthalic acid is a possible route.[10] However, this can sometimes lead to a mixture of products and require challenging purification steps.

  • From Indanones: Aryl-substituted homophthalic acids can be synthesized from indanones.[11] This method is effective but may require the synthesis of the starting indanone, adding steps to the overall process.

  • Metal-Catalyzed Reactions: Modern synthetic methods, including palladium-catalyzed reactions, offer efficient routes to isocoumarins from various starting materials.[12][13] While often high-yielding and selective, these methods can involve expensive catalysts and ligands, and require careful optimization of reaction conditions.

Comparative Analysis

To provide a clear comparison, the following table summarizes the key aspects of using this compound versus alternative precursors for the synthesis of substituted homophthalic acids, the key intermediates for isocoumarins.

FeatureThis compound PathwayAlternative Pathways (e.g., from Homophthalic Acid, Indanones)
Starting Material Availability o-Toluic acid is a readily available and relatively inexpensive starting material.Homophthalic acid and substituted indanones can be more expensive or require multi-step synthesis.
Regioselectivity The ortho-methyl group can provide excellent control over the regioselectivity of subsequent reactions.[14]May lead to isomeric mixtures, requiring complex purification.
Reaction Conditions Typically involves strong acids and high temperatures, requiring careful handling.[5]Can vary from harsh to mild conditions depending on the specific route. Metal-catalyzed reactions often require inert atmospheres.
Yield and Purity Can provide good to excellent yields of the desired substituted homophthalic acid.[6]Yields can be variable, and purity may be a concern due to side products.
Scalability The synthesis of the precursor and its subsequent use are generally scalable processes.Scalability can be a challenge for some metal-catalyzed reactions due to catalyst cost and sensitivity.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

Synthesis_Pathways cluster_0 This compound Pathway cluster_1 Alternative Pathways A0 o-Toluic Acid B0 This compound A0->B0 Nitration (H₂SO₄, HNO₃) C0 Substituted Homophthalic Acid B0->C0 Further Transformations D0 Isocoumarin C0->D0 Cyclization A1 Homophthalic Acid B1 Nitrated Homophthalic Acid A1->B1 Nitration C1 Substituted Homophthalic Acid B1->C1 Functionalization A2 Indanone Derivative B2 Substituted Homophthalic Acid A2->B2 Oxidative Cleavage

References

A Comparative Spectroscopic Guide to 2-Methyl-3,5-dinitrobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. For professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unraveling molecular architectures. This guide provides an in-depth spectroscopic analysis of 2-Methyl-3,5-dinitrobenzoic acid, a compound of interest in synthetic chemistry, and offers a comparative study with its structural analogs: 2-methylbenzoic acid and 3,5-dinitrobenzoic acid. Through this comparative lens, we will explore the nuanced effects of substituent groups on the magnetic environments of atomic nuclei, thereby offering a deeper understanding of NMR spectral interpretation.

The Significance of Spectroscopic Fingerprinting

This compound, with its unique arrangement of a carboxylic acid, a methyl group, and two nitro groups on a benzene ring, presents an intriguing case for spectroscopic analysis. The electron-withdrawing nature of the nitro groups and the electron-donating character of the methyl group create a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral "fingerprints" is crucial for confirming the identity and purity of the compound, which are critical parameters in any drug development pipeline.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for preparing and analyzing samples of aromatic carboxylic acids.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. DMSO-d₆ is often preferred for carboxylic acids due to its ability to form hydrogen bonds, which can sharpen the acidic proton signal.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for data acquisition.

  • ¹H NMR: Acquire the proton NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Spectroscopic Analysis of this compound

Due to the limited availability of experimental spectra for this compound in the public domain, we will utilize high-quality predicted spectra for our analysis. These predictions are based on well-established algorithms that model the electronic environment of the molecule.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

  • Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are in different chemical environments. The proton at the 4-position (H-4) is situated between the two strongly electron-withdrawing nitro groups, leading to a significant downfield shift. The proton at the 6-position (H-6) is ortho to a nitro group and meta to the other, also resulting in a downfield shift, but likely to a lesser extent than H-4. These protons would likely appear as doublets due to meta-coupling.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet. The proximity to the carboxylic acid and nitro groups will cause a downfield shift compared to a simple methylbenzene.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Carboxylic Carbon (-COOH): This carbon will be the most downfield signal due to the direct attachment of two electronegative oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. The carbons bearing the nitro groups (C-3 and C-5) will be significantly deshielded. The carbon attached to the methyl group (C-2) and the carboxylic acid group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-4 and C-6) will also be deshielded due to the overall electron-withdrawing nature of the substituents.

  • Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.

A Comparative Spectroscopic Investigation

To better understand the spectral features of this compound, we will compare its predicted spectra with the experimental spectra of 2-methylbenzoic acid and 3,5-dinitrobenzoic acid.

2-Methylbenzoic Acid: The Effect of a Methyl Group

In the ¹H NMR spectrum of 2-methylbenzoic acid, the aromatic protons exhibit a more complex splitting pattern due to ortho, meta, and para couplings. The methyl group, being electron-donating, generally causes a slight upfield shift of the aromatic protons compared to unsubstituted benzoic acid. In the ¹³C NMR spectrum, the methyl group has a shielding effect on the ortho and para carbons.

3,5-Dinitrobenzoic Acid: The Influence of Nitro Groups

The ¹H NMR spectrum of 3,5-dinitrobenzoic acid is simpler, showing two signals for the aromatic protons. The two protons at the 2 and 6 positions are equivalent and appear as a doublet, while the proton at the 4-position appears as a triplet. The strong electron-withdrawing nature of the two nitro groups causes a significant downfield shift of all aromatic protons.[1] Similarly, in the ¹³C NMR spectrum, all aromatic carbons are deshielded.

Data Summary

The following tables summarize the experimental and predicted NMR data for the three compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

ProtonThis compound (Predicted)2-Methylbenzoic Acid (Experimental)3,5-Dinitrobenzoic Acid (Experimental)[1]
-COOH>10 (broad s)~12 (broad s)~13.6 (broad s)[1]
Ar-HH-4: ~8.9 (d), H-6: ~8.7 (d)7.2-8.0 (m)H-2,6: ~9.03 (d), H-4: ~8.90 (t)[1]
-CH₃~2.5 (s)~2.6 (s)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound (Predicted)2-Methylbenzoic Acid (Experimental)3,5-Dinitrobenzoic Acid (Experimental)
-COOH~165~172~164
C-1~135~131~135
C-2~140~141~128
C-3~148~132~148
C-4~125~126~122
C-5~148~131~148
C-6~120~130~128
-CH₃~18~22-

Note: Experimental values are approximate and can vary with solvent and instrument frequency. Predicted values are for illustrative purposes.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Spectral Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling Constants) C->D E Comparative Analysis (Comparison with Analogs) D->E F Structural Elucidation and Verification E->F

Caption: A streamlined workflow for the spectroscopic analysis of organic compounds.

Conclusion: A Powerful Tool for Structural Verification

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic analysis of this compound. By comparing its predicted spectra with the experimental data of 2-methylbenzoic acid and 3,5-dinitrobenzoic acid, we have demonstrated the profound influence of substituent electronic effects on NMR chemical shifts. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is not merely academic; it is a practical necessity for the unambiguous confirmation of molecular structures, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the Solid-State Architecture of 2-Methyl-3,5-dinitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of the single-crystal X-ray crystallographic structure of 2-Methyl-3,5-dinitrobenzoic acid and its methyl ester derivative. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple data report. It delves into the causality behind the observed solid-state structures, compares the definitive insights from X-ray diffraction with complementary analytical techniques, and provides actionable experimental protocols grounded in established scientific literature.

Part 1: Core Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction remains the unequivocal standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section details the crystallographic findings for this compound, a key intermediate in the synthesis of isocoumarins, and contrasts its structure with its methyl ester derivative to reveal the profound impact of a minor functional group modification.[1]

The Parent Compound: this compound

The crystal structure of this compound (herein referred to as I ) was determined by Tahir et al. and published in Acta Crystallographica Section E in 2009.[1][2] The analysis revealed a monoclinic crystal system (space group C2/c) and provided a clear picture of its molecular conformation and intermolecular interactions.[1][2]

A notable feature of the structure is the presence of disorder in the nitro and carboxyl groups, as well as the methyl hydrogens.[1][2] The oxygen atoms of the nitro groups and the atoms of the carboxyl group are distributed over two sites with a refined occupancy ratio of approximately 60:40.[1] This disorder indicates a degree of conformational flexibility within the crystal lattice.

The primary supramolecular interaction governing the crystal packing is the classic carboxylic acid hydrogen-bonded dimer.[1] Molecules of I form inversion dimers through strong, pairwise O—H⋯O hydrogen bonds between their carboxyl groups.[1] This is a highly stable and common motif for carboxylic acids in the solid state. These dimers are further consolidated into a three-dimensional architecture by weaker C—H⋯O and C—H⋯π interactions.[1]

Steric hindrance between the ortho-methyl group and the adjacent carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring by a dihedral angle of 23.82 (15)°.[2] This deviation from planarity is a critical structural feature influencing the molecule's overall packing and reactivity.

A Key Derivative: Methyl 2-methyl-3,5-dinitrobenzoate

To understand the role of the acidic proton and the hydrogen-bonding dimer, we compare I with its methyl ester derivative, Methyl 2-methyl-3,5-dinitrobenzoate (herein II ).[3] The crystal structure of II was reported by the same research group, providing a consistent basis for comparison.[3]

The conversion of the carboxylic acid to a methyl ester fundamentally alters the primary intermolecular interactions. With the acidic proton removed, the O—H⋯O hydrogen-bonded dimer motif is no longer possible. Consequently, the crystal packing in II is governed by weaker C—H⋯O interactions, which link the molecules into zigzag polymeric chains.[3][4]

Interestingly, the steric influence of the ortho-methyl group remains. The methyl ester group in II is twisted out of the plane of the benzene ring by a dihedral angle of 24.27 (16)°, a value remarkably similar to that observed in the parent acid I .[3] This shows that the steric repulsion is the dominant factor controlling the conformation of this part of the molecule, irrespective of the hydrogen-bonding capability. The nitro groups in II are also significantly twisted with respect to the benzene ring, at dihedral angles of 60.21 (11)° and 4.22 (51)°.[3]

Data-Driven Structural Comparison

The following table summarizes the key crystallographic parameters for both compounds, highlighting the structural consequences of esterification.

ParameterThis compound (I)Methyl 2-methyl-3,5-dinitrobenzoate (II)
Formula C₈H₆N₂O₆[1]C₉H₈N₂O₆[3]
Molar Mass 226.15 g/mol [1]240.17 g/mol [3]
Crystal System Monoclinic[1]Orthorhombic[3]
Space Group C2/c[2]Pna2₁
Unit Cell Volume 1841.6 (2) ų[1]1043.30 (16) ų[3]
Key Interaction O—H⋯O Hydrogen-Bonded Dimer[1]C—H⋯O Interactions (Zigzag Chains)[3]
Carboxyl/Ester Dihedral Angle 23.82 (15)°[2]24.27 (16)°[3]

Part 2: Comparison with Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding requires a multi-technique approach. Spectroscopic and computational methods offer complementary information, particularly regarding behavior in solution and theoretical energetics.

Spectroscopic Analysis (FTIR & NMR)

Spectroscopic techniques probe molecular properties that are averaged in solution or present in the bulk solid, offering a different perspective from the single-crystal structure.

  • FTIR Spectroscopy: For compound I , FTIR would show a broad O-H stretching band characteristic of the hydrogen-bonded carboxylic acid dimer. In contrast, the spectrum for II would lack this feature, but would show distinct C-O and C=O stretching frequencies for the ester. A study on the related 3,5-dinitrobenzoic acid (DNBA) utilized FTIR to analyze its vibrational modes, demonstrating the technique's power in confirming functional groups and their bonding environments.[5]

  • NMR Spectroscopy: In solution, NMR provides information about the molecule's average conformation. Studies on substituted benzoic acids in various solvents show that in apolar solvents, the hydrogen-bonded dimer seen in the crystal structure of I persists.[6][7] However, in polar, hydrogen-bond accepting solvents, the dimer is disrupted in favor of solute-solvent interactions.[6][7] This is a critical insight for drug development and crystallization studies, as the dominant species in solution may not be the same as the one that ultimately crystallizes.[7]

Computational Modeling (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool used to predict molecular geometries, vibrational frequencies, and interaction energies. DFT calculations on 3,5-dinitrobenzoic acid have been used to calculate its equilibrium geometry and analyze its vibrational spectra, showing good agreement with experimental data.[5] For compounds like I and II , DFT could be used to:

  • Calculate the energy barrier for the rotation of the carboxyl and nitro groups, explaining the observed dihedral angles.

  • Model the hydrogen-bonded dimer of I and quantify its binding energy, confirming its stability.

  • Predict the FTIR and Raman spectra to aid in the interpretation of experimental results.[5]

The synergy between experimental X-ray data and computational modeling provides a more complete picture, grounding theoretical models in empirical reality.

Part 3: Experimental & Methodological Framework

Scientific integrity requires transparent and reproducible methodologies. This section provides the detailed protocols used for the synthesis, crystallization, and structural determination of the title compounds, based directly on the published literature.

Synthesis and Crystallization Protocols

Synthesis of this compound (I): The synthesis is achieved through the nitration of o-toluic acid.[1]

  • Prepare a solution of o-toluic acid (0.1 mol) in concentrated H₂SO₄ (11.2 mol).

  • Cool the solution in an ice bath (273 K).

  • Add HNO₃ (0.7 mol) dropwise with constant stirring.

  • Stir the mixture for 15 minutes, then allow it to stir overnight at room temperature.

  • Reflux the reaction mixture at 373 K for 4 hours.

  • Cool the mixture to room temperature, add more HNO₃ (0.69 mol), and reflux for an additional 3 hours.

  • After cooling, pour the reaction mixture onto ice.

  • Filter the resulting precipitate and wash thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 methanol/water mixture to yield yellow needles suitable for X-ray diffraction.[1]

Synthesis of Methyl 2-methyl-3,5-dinitrobenzoate (II): This derivative is prepared by Fischer esterification of the parent acid.[3]

  • Dissolve this compound (4.4 mmol) in methanol (20 ml).

  • Add concentrated H₂SO₄ (5 ml) as a catalyst.

  • Reflux the solution for 5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and then pour it into a beaker to induce crystallization.

  • Filter the crude product and wash with methanol and water.

  • Recrystallize the product from chloroform to afford colorless needles.[3]

X-ray Data Collection and Structure Refinement Workflow

The following represents a standard workflow for single-crystal X-ray diffraction analysis, as described in the reference publications.[1][3]

G cluster_exp Experimental Setup cluster_proc Data Processing & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Recrystallization crystal_mount Select & Mount Suitable Single Crystal synthesis->crystal_mount diffractometer Mount on Diffractometer (e.g., Bruker Kappa APEXII CCD) crystal_mount->diffractometer data_collection Data Collection (Mo Kα radiation, 296 K) diffractometer->data_collection reduction Data Reduction & Integration (e.g., SAINT) data_collection->reduction absorption Absorption Correction (e.g., SADABS) reduction->absorption solve Structure Solution (e.g., SHELXS97) absorption->solve refine Structure Refinement (e.g., SHELXL97) solve->refine validation Generate CIF & Validate Structure refine->validation graphics Molecular Graphics (e.g., ORTEP-3, PLATON) validation->graphics analysis Analyze Geometry, Packing, & Intermolecular Interactions validation->analysis

Caption: Workflow for X-ray crystal structure determination.

This workflow begins with the synthesis and careful selection of a single crystal. Data is collected on a diffractometer, then processed to correct for experimental factors. The structure is solved using direct methods and refined against the experimental data until the model converges. The final step involves validation and detailed analysis of the molecular and supramolecular structure.

Logical Comparison of Methodologies

G XRD X-ray Crystallography Provides: • Precise 3D atomic coordinates • Bond lengths & angles • Crystal packing • Absolute stereochemistry Limitations: • Requires single crystals • Solid-state only Spectroscopy Spectroscopy (NMR, FTIR) Provides: • Functional group identification • Solution-state conformation • Dynamic processes • Dimer persistence in solution Limitations: • Averaged information • No precise 3D structure XRD->Spectroscopy Complementary Data Computational Computational (DFT) Provides: • Energy calculations • Geometric optimization • Prediction of spectra • Mechanistic insights Limitations: • Theoretical model • Computationally expensive XRD->Computational Experiment vs. Theory Spectroscopy->Computational Interpretation Aid Topic Comprehensive Structural Understanding of This compound Topic->XRD Definitive Structure Topic->Spectroscopy Bulk & Solution Behavior Topic->Computational Theoretical Validation

Caption: Synergy between analytical techniques.

Conclusion

The structural analysis of this compound and its methyl ester derivative provides a textbook example of structure-property relationships in molecular solids. X-ray crystallography reveals that while local steric effects dictate the conformation of the substituent groups, the primary intermolecular interactions—and thus the entire crystal packing scheme—are controlled by the presence or absence of the acidic proton. The classic hydrogen-bonded dimer in the parent acid gives way to a network of weaker interactions in the ester, leading to a completely different crystal system. When integrated with spectroscopic and computational methods, these crystallographic insights provide a holistic understanding essential for applications in materials science and rational drug design.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on Method Selection and Experimental Design

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-Methyl-3,5-dinitrobenzoic acid. As an intermediate in the synthesis of various organic compounds, including isocoumarins with potential biological activities, its purity is a critical quality attribute.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure scientifically sound and defensible results.

Foundational Principles: HPLC vs. GC-MS

The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte.[3][4] this compound is a nitroaromatic carboxylic acid with a molecular weight of 226.14 g/mol and a melting point of 205-207 °C.[2][5]

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6] Its versatility allows for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a common choice in the pharmaceutical industry.[3][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using mass spectrometry.[3][7] The high temperatures used in GC can pose a challenge for thermally sensitive molecules.[3][4]

For this compound, its relatively low volatility and the presence of a carboxylic acid group, which can lead to peak tailing, present unique challenges and considerations for both techniques.[8]

HPLC: The Workhorse for Non-Volatile Analytes

HPLC is generally the preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound.[4][6]

This protocol outlines a robust HPLC method for the quantitative determination of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point. The choice of a C18 column is based on its ability to effectively retain and separate moderately polar compounds like dinitrobenzoic acids.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities with different polarities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% phosphoric acid or formic acid. The acidifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[9] Formic acid is preferred for MS compatibility.[9][10]

    • Solvent B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm is appropriate for nitroaromatic compounds due to their strong UV absorbance at this wavelength.[11]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

The described HPLC method is designed to be self-validating. The use of a C18 column provides a well-understood and robust separation mechanism for a wide range of organic molecules. The gradient elution ensures that both more polar and less polar impurities can be effectively separated and detected. The inclusion of an acid in the mobile phase is a critical step to control the ionization state of the carboxylic acid, thereby preventing peak tailing and ensuring symmetrical peaks for accurate integration and quantification.[8] Method validation should be performed in accordance with ICH guidelines (Q2(R2)) to establish specificity, linearity, accuracy, precision, and range.[12][13]

GC-MS: A Powerful Tool Requiring a Strategic Approach

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the potential for thermal degradation of the nitro groups and decarboxylation of the carboxylic acid at the high temperatures required for volatilization.[14] Therefore, a derivatization step is essential to increase volatility and thermal stability.[15]

This protocol details a GC-MS method for the purity assessment of this compound following derivatization.

Derivatization Step (Esterification): The most common derivatization for carboxylic acids for GC analysis is esterification to form more volatile esters.[15] Silylation is another common method.[8]

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 0.5 mL of a derivatizing agent such as BF3-methanol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Cap the vial and heat at 60-100 °C for a specified time (e.g., 15-60 minutes) to ensure complete reaction.[8]

  • Cool the sample to room temperature before GC-MS analysis.

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analytes.[16]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

The necessity of derivatization is the cornerstone of a reliable GC-MS method for this analyte.[15] By converting the polar carboxylic acid into a less polar and more volatile ester or silyl ester, the compound can be successfully analyzed by GC without thermal degradation.[8] The mass spectrometer provides an additional layer of confidence by confirming the identity of the main peak and any impurities based on their mass spectra. The validation of this method must include an assessment of the derivatization reaction's completeness and reproducibility.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity assessment of this compound involves a trade-off between direct analysis and the need for sample derivatization.

FeatureHPLCGC-MS
Sample Volatility Not required; suitable for non-volatile compounds.[4][6]Required; suitable for volatile or semi-volatile compounds.[3][7]
Thermal Stability Not a major concern; analysis at or near ambient temperature.[3][17]Critical; high temperatures can cause degradation of thermally labile compounds.[3][4]
Sample Preparation Generally simpler; dissolution and filtration.More complex; requires a derivatization step.[15]
Selectivity High, based on chromatographic separation and UV detection.Very high, with mass spectrometric detection providing structural information.
Sensitivity Dependent on the detector, but generally good with UV for this compound.[6]Can be very sensitive, especially in selected ion monitoring (SIM) mode.[7]
Analysis Time Typically longer run times (10-60 minutes).[4][17]Often faster run times once the sample is prepared.[4]
Cost & Complexity Higher initial and operational costs due to solvent consumption and pump maintenance.[3][17]Lower operational costs in terms of solvent, but the initial instrument cost can be high.[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize (Esterification/Silylation) Weigh->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Analyze Mass Spectra Detect->Analyze Quantify Quantify Purity Analyze->Quantify

References

A Senior Application Scientist's Guide to the Biological Activity of Isoquinolones: A Comparative Analysis Based on Precursor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoquinolone Core and the Precursor-Driven Design Strategy

In the landscape of medicinal chemistry, the isoquinolone scaffold stands out as a "privileged structure"—a molecular framework that consistently appears in compounds exhibiting a wide array of potent biological activities.[1][2] From naturally occurring alkaloids like morphine and berberine, which are derived from the isoquinoline core, to purely synthetic derivatives, these compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

However, the ultimate biological function of an isoquinolone is not merely happenstance; it is profoundly influenced by its synthetic origin, specifically the chemical nature of its precursors. The choice of precursor dictates the substitution patterns, stereochemistry, and overall topology of the final molecule, thereby fine-tuning its interaction with biological targets.

This guide provides an in-depth comparison of the biological activities of isoquinolones derived from different classes of precursors. Moving beyond a simple catalog of compounds, we will explore the causal relationships between precursor structure and biological effect, supported by experimental data and detailed protocols. For researchers in drug discovery, understanding this linkage is paramount to designing next-generation therapeutics with enhanced potency and selectivity.

Part 1: The Influence of the Precursor Core on Synthesis and Structure

The vast chemical space of isoquinolones is accessible through several robust synthetic strategies. The choice of strategy is intrinsically linked to the desired substitution pattern on the isoquinolone core, which in turn depends on the selected precursors. Two of the most foundational and versatile methods are the Bischler-Napieralski and Pictet-Spengler reactions.[4][5]

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-phenylethylamide precursor using a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinolone. This method is particularly powerful for creating 1-substituted isoquinolones, where the substituent is derived from the acyl group of the amide precursor.[4]

The Pictet-Spengler reaction , conversely, condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline (THIQ), which can be subsequently oxidized.[5][8] This reaction is fundamental in the biosynthesis of many isoquinoline alkaloids and is invaluable for installing substituents at the C1 position.[8]

The logical flow from precursor to final product and subsequent analysis is visualized below.

G cluster_0 Precursor Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis P1 Precursor A (e.g., Substituted β-Phenylethylamine) Synth Amide Formation or Imine Formation P1->Synth P2 Precursor B (e.g., Acyl Chloride or Aldehyde) P2->Synth Cyclize Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler) Synth->Cyclize Product Isoquinolone Derivative Cyclize->Product Screen Primary Screening (e.g., Cytotoxicity, Growth Inhibition) Product->Screen DoseResp Dose-Response Analysis (IC50 / MIC Determination) Screen->DoseResp Mech Mechanism of Action (e.g., Enzyme Assay, Pathway Analysis) DoseResp->Mech SAR Structure-Activity Relationship (SAR) Analysis DoseResp->SAR Mech->SAR

Caption: General workflow from precursor selection to SAR analysis.

This precursor-centric approach allows us to classify isoquinolones and logically anticipate their biological profiles.

Part 2: A Comparative Analysis of Biological Activities

The true power of a precursor-driven design strategy is revealed when comparing the biological activities of the resulting molecules. Minor changes in precursor substitution can lead to dramatic shifts in potency and even changes in the mechanism of action.

Anticancer Activity: Targeting Microtubules and Beyond

Isoquinolones are a rich source of potent anticancer agents.[9] Their mechanisms often involve inducing cell cycle arrest and apoptosis.[9] A fascinating case study in precursor influence comes from the synthesis of 3-arylisoquinolinones, which can be viewed as constrained analogues of resveratrol. These compounds are typically synthesized from substituted 2-methylbenzoic acid and benzonitrile precursors.[10]

A study by Elhemely et al. revealed a striking structure-activity relationship (SAR) based on the substitution pattern of the benzonitrile precursor.[9][10] They found that placing a fluoro substituent at the meta-position of the 3-aryl ring resulted in compounds up to 700-fold more cytotoxic than their corresponding para-substituted analogues.[9]

Compound IDPrecursor-Derived Substitution (3-Aryl Ring)MCF-7 IC₅₀ (µM)[10]HCT116 IC₅₀ (µM)[10]Mechanism of Action[9][10]
Compound 4 meta-Fluoro0.090.05Microtubule Destabilization
Compound 5 para-Fluoro63.632.7Inactive against Microtubules
Compound 2 meta-Methoxy0.230.11Microtubule Destabilization
Compound 3 para-Methoxy23.923.1Inactive against Microtubules
Colchicine (Reference Drug)0.0050.003Microtubule Destabilization
Table 1: Comparison of anticancer activity of 3-arylisoquinolinones derived from precursors with meta- vs. para-substitutions.

Expertise & Experience: The dramatic loss of activity with the para-substituted precursors strongly suggests a specific steric and electronic requirement within the target binding pocket. The meta-substitution allows the molecule to adopt a conformation that mimics the trimethoxyphenyl ring of colchicine, enabling it to bind to the colchicine-binding site on tubulin and disrupt microtubule polymerization.[10] This insight is critical: it demonstrates that precursor choice directly governs the ability of the final molecule to adopt a biologically active conformation. This knowledge allows us to rationally prioritize meta-substituted benzonitriles as precursors for developing new microtubule-targeting agents.

Antimicrobial Activity: Targeting Gram-Positive Pathogens

The isoquinoline scaffold is also a promising template for developing new antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Here, the precursors are often designed to generate alkynyl isoquinolines via Sonogashira coupling, a powerful reaction for creating carbon-carbon bonds.[12]

A recent study screened a library of alkynyl isoquinolines against S. aureus. The data below highlights how modifications, originating from the choice of alkynyl precursor, impact antibacterial potency.[11][12]

Compound IDPrecursor-Derived SubstitutionS. aureus MIC (µg/mL)[11]MRSA MIC (µg/mL)[13]VRSA MIC (µg/mL)[13]
HSN584 4-Fluorophenylacetylene444
HSN739 3-Fluorophenylacetylene888
HSN490 Phenylacetylene (unsubstituted)>16>16>16
Vancomycin (Reference Drug)111024
Table 2: Comparison of antimicrobial activity of alkynyl isoquinolines against S. aureus strains.

Trustworthiness: The data is self-validating. The unsubstituted precursor leads to an inactive compound (HSN490), whereas the introduction of a fluorine atom in either the para (HSN584) or meta (HSN739) position of the phenylacetylene precursor restores potent activity. This demonstrates that the electronic properties imparted by the precursor are essential for the molecule's antibacterial effect. Notably, these compounds retain their potency against vancomycin-resistant strains, indicating a different mechanism of action and validating the scaffold as a promising lead for overcoming antibiotic resistance.[11] Preliminary studies suggest these compounds perturb both cell wall and nucleic acid biosynthesis.[11][12]

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is implicated in numerous diseases, and the search for novel anti-inflammatory agents is a key research area. Isoquinolone derivatives have been shown to suppress inflammatory responses in microglial cells by inhibiting the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[11] A common mechanism for this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5]

G cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive NF-κB Complex cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_p65 p65 Nucleus Nucleus NFkB_p65->Nucleus translocation NFkB_p50 p50 NFkB_p50->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Mediators Inflammatory Mediators Genes->Mediators Isoquinolone Isoquinolone Derivatives Isoquinolone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by isoquinolones.

The synthesis of N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) and its analogues demonstrates how precursor choice can be tailored for anti-inflammatory activity. These compounds, derived from isoquinoline-1-carbonyl chloride and various substituted anilines, were evaluated for their ability to suppress LPS-induced inflammation. The presence of a hydroxyl group on the aniline precursor was found to be particularly effective, with HSR1101 potently inhibiting the phosphorylation of IκB and subsequent nuclear translocation of NF-κB.[11]

Part 3: Key Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for the core biological assays.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test isoquinolones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the isoquinolone compounds in a 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The evidence presented in this guide unequivocally demonstrates that the biological activity of isoquinolones is deeply rooted in the structure of their chemical precursors. By strategically selecting and modifying precursor molecules, medicinal chemists can exert remarkable control over the pharmacological profile of the final compounds.

  • For anticancer agents , the substitution pattern on aryl precursors is critical, with meta-substituted derivatives showing superior microtubule-destabilizing activity.[10]

  • For antimicrobial agents , the incorporation of electron-withdrawing groups like fluorine via alkynyl precursors enhances potency against drug-resistant Gram-positive bacteria.[11]

  • For anti-inflammatory agents , tailoring amine-based precursors can optimize the inhibition of key signaling pathways like NF-κB.[11]

The logical relationship between precursor class and resulting bioactivity is summarized below.

G cluster_precursors Precursor Classes cluster_isoquinolones Resulting Isoquinolone Scaffolds cluster_activities Primary Biological Activities P1 Substituted β-Phenylethylamines I1 1-Substituted Dihydro- or Tetrahydroisoquinolines P1->I1 P2 Substituted 2-Methylbenzoic Acids + Benzonitriles I2 3-Arylisoquinolin-1(2H)-ones P2->I2 P3 Alkynyl Arenes I3 Alkynyl Isoquinolines P3->I3 A3 Anti-inflammatory (NF-κB Inhibition) I1->A3 often leads to A1 Anticancer (Microtubule Destabilization) I2->A1 often leads to A2 Antimicrobial (Gram-positive) I3->A2 often leads to

Caption: Relationship between precursor class and biological activity.

Future research should focus on leveraging this understanding to develop isoquinolones with dual or even triple activities—for instance, compounds that possess both anticancer and anti-inflammatory properties, which would be highly valuable in the context of cancer-related inflammation. By continuing to explore novel precursors and synthetic methodologies, the full therapeutic potential of the versatile isoquinolone scaffold can be realized.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,5-dinitrobenzoic acid, a vital organic compound, serves as a key intermediate in the synthesis of various pharmaceuticals, including isocoumarins, which have shown potential as anti-cancer and anti-tumor agents.[1][2] Its molecular structure, featuring a benzoic acid core with a methyl group and two nitro groups, makes it a versatile building block in medicinal chemistry. The efficient and reliable synthesis of this compound is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and expert insights to inform your selection of the most suitable method.

Physicochemical Properties of this compound

Before delving into the synthetic pathways, it is essential to establish the key physicochemical properties of the target compound, which serve as benchmarks for successful synthesis and purification.

PropertyValueSource
Molecular Formula C₈H₆N₂O₆[3][4]
Molecular Weight 226.14 g/mol [3][4]
Appearance White to pale cream or pale yellow crystals or crystalline powder[5]
Melting Point 204-210°C[5]
CAS Number 28169-46-2[3][4]

Synthetic Route 1: Direct Nitration of o-Toluic Acid

The most commonly employed and well-documented method for synthesizing this compound is the direct nitration of o-toluic acid (2-methylbenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid.[1][2][6]

The Chemistry Behind the Choice:

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In this reaction, the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction between nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion.

The methyl (-CH₃) and carboxylic acid (-COOH) groups already present on the benzene ring of o-toluic acid are directing groups. The methyl group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The positions of the incoming nitro groups are a result of the combined directing effects of these two substituents.

Experimental Protocol:

A detailed experimental procedure for the nitration of o-toluic acid has been reported with a high yield.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, dissolve o-toluic acid (0.1 mol) in concentrated sulfuric acid (11.2 mol) and cool the mixture to 0°C (273 K) using an ice bath.

  • Nitration: While maintaining the low temperature and with constant stirring, slowly add nitric acid (0.7 mol) dropwise to the solution.

  • Initial Reaction: Stir the reaction mixture for 15 minutes at 0°C and then allow it to stir overnight at room temperature.

  • Heating: Reflux the mixture at 100°C (373 K) for 4 hours.

  • Second Nitration: Cool the reaction mixture to room temperature and add more nitric acid (0.69 mol).

  • Final Heating: Reflux the mixture for an additional 3 hours.

  • Isolation: After cooling to room temperature, pour the reaction mixture over ice.

  • Purification: Filter the resulting precipitate and wash it with distilled water to remove any residual sulfates and nitrates.

  • Recrystallization: Recrystallize the crude product from a 1:1 methanol/water mixture to obtain yellow needles of this compound.

Performance Data:
ParameterValueReference
Starting Material o-Toluic acid[1][2]
Reagents Nitric acid, Sulfuric acid[1][2]
Yield 92%[1][2]
Purity Suitable for X-ray diffraction after recrystallization[1]

Process Visualization:

Synthetic_Route_1 o_toluic_acid o-Toluic Acid intermediate Reaction Mixture o_toluic_acid->intermediate Nitration reagents HNO₃, H₂SO₄ product This compound intermediate->product Workup & Purification

Caption: Direct nitration of o-toluic acid.

Alternative Synthetic Route: Oxidation of 2-Methyl-3,5-dinitrotoluene

An alternative, though less direct, route involves the oxidation of 2-methyl-3,5-dinitrotoluene. This method is contingent on the availability of the dinitrotoluene starting material.

Rationale and Mechanistic Considerations:

This pathway involves the oxidation of the methyl group of 2-methyl-3,5-dinitrotoluene to a carboxylic acid. This transformation can be achieved using various oxidizing agents. The choice of oxidant is critical to ensure high conversion and to avoid unwanted side reactions. The bioactivation of dinitrotoluenes in biological systems often proceeds through the oxidation of the methyl group to a benzyl alcohol, which can be further oxidized to a carboxylic acid.[7][8]

Potential Experimental Approach:

While a specific high-yield protocol for the oxidation of 2-methyl-3,5-dinitrotoluene to the corresponding benzoic acid is not extensively detailed in the readily available literature, a general approach can be outlined based on standard organic chemistry principles.

Hypothetical Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-3,5-dinitrotoluene in an appropriate solvent.

  • Oxidation: Add a strong oxidizing agent (e.g., potassium permanganate or chromic acid) to the solution. The reaction may require heating.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the excess oxidizing agent and perform an appropriate workup to isolate the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Comparative Analysis:
FeatureRoute 1: Direct NitrationRoute 2: Oxidation
Starting Material o-Toluic acid (readily available)2-Methyl-3,5-dinitrotoluene (may require synthesis)
Number of Steps One primary reaction stepAt least two steps (synthesis of dinitrotoluene followed by oxidation)
Yield High (92% reported)[1][2]Potentially lower and dependent on both steps
Reagents Strong acids (HNO₃, H₂SO₄)Strong oxidizing agents
Safety Concerns Handling of highly corrosive and reactive acids. Exothermic reaction.Handling of strong and potentially toxic oxidizing agents.

Workflow Visualization:

Synthetic_Routes_Comparison cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Oxidation start1 o-Toluic Acid process1 Nitration (HNO₃, H₂SO₄) start1->process1 end1 This compound process1->end1 start2 Toluene process2a Dinitration start2->process2a intermediate2 2-Methyl-3,5-dinitrotoluene process2a->intermediate2 process2b Oxidation intermediate2->process2b end2 This compound process2b->end2

Caption: Comparison of the two synthetic routes.

Conclusion and Recommendation

Based on the available scientific literature, the direct nitration of o-toluic acid stands out as the superior and more efficient synthetic route for the preparation of this compound.[1][2][6] This method is characterized by its high reported yield, a single primary reaction step, and the use of readily available starting materials. While the reaction requires careful handling of strong acids and control of the reaction temperature due to its exothermic nature, the protocol is well-established and has been demonstrated to be effective.

The alternative route involving the oxidation of 2-methyl-3,5-dinitrotoluene is a viable theoretical pathway but is less practical due to the multi-step nature and the potential challenges in obtaining the dinitrotoluene precursor in high purity. For researchers and professionals in drug development seeking a reliable and high-yielding synthesis, the direct nitration of o-toluic acid is the recommended and validated method.

References

A Senior Application Scientist's Guide to the Characterization of Byproducts from 2-Methyl-3,5-dinitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-3,5-dinitrobenzoic acid is a critical step for various applications, including its use as an intermediate in the preparation of isocoumarins, which exhibit a range of biological activities. Achieving high purity of the target molecule is paramount, as even minor byproducts can impact the efficacy, safety, and regulatory approval of downstream products. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of synthesis byproducts, grounded in the principles of electrophilic aromatic substitution and validated through robust experimental protocols.

The Synthetic Landscape: Understanding Byproduct Formation

The most common route to this compound is the direct nitration of o-toluic acid (2-methylbenzoic acid) using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents already on the ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

  • -CH₃ Group: An activating, ortho-, para- directing group.

  • -COOH Group: A deactivating, meta- directing group.

This interplay of directing effects leads to the formation of the desired 3,5-dinitro product. However, it also inevitably results in a profile of structurally similar byproducts that can be challenging to separate and identify.

Potential Byproducts Include:

  • Positional Isomers: Nitration at other positions on the ring (e.g., 2-methyl-3,4-dinitrobenzoic acid, 2-methyl-4,5-dinitrobenzoic acid).

  • Incompletely Reacted Intermediates: Mononitrated species such as 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid.

  • Oxidation Products: Harsh nitrating conditions can potentially oxidize the methyl group.

The following diagram illustrates the primary synthetic pathway and the logical origin of key isomeric byproducts.

A Comparative Guide to the Efficacy of Nitrating Agents for o-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical production, the nitration of o-toluic acid serves as a critical step in the generation of valuable intermediates. The strategic introduction of a nitro group onto the aromatic ring opens a gateway to a diverse array of functional group transformations, enabling the construction of complex molecular architectures. However, the efficacy and regioselectivity of this nitration are profoundly influenced by the choice of nitrating agent. This guide provides a comprehensive comparison of various nitrating agents for o-toluic acid, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Mechanistic Landscape: Directing Effects in Concert and Opposition

The nitration of o-toluic acid is a classic example of electrophilic aromatic substitution (EAS), primarily governed by the generation of the highly reactive nitronium ion (NO₂⁺)[1]. The regiochemical outcome of this reaction is dictated by the interplay of the two substituents on the benzene ring: the activating, ortho-, para-directing methyl group (-CH₃) and the deactivating, meta-directing carboxylic acid group (-COOH).

The methyl group, through its electron-donating inductive and hyperconjugation effects, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. In the case of o-toluic acid, this leads to a nuanced regioselectivity, with the primary products of mononitration being 3-nitro-o-toluic acid and 5-nitro-o-toluic acid.

General mechanism for the electrophilic aromatic nitration of o-toluic acid.

Comparative Efficacy of Nitrating Agents for Mononitration

The mononitration of o-toluic acid typically yields a mixture of 3-nitro-o-toluic acid and 5-nitro-o-toluic acid. The ratio of these isomers is a critical consideration for downstream applications and is highly dependent on the nitrating agent and reaction conditions.

Nitrating Agent/SystemIsomer Ratio (3-nitro : 5-nitro)Observations
Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃)~2:3 to ~5:6The ratio can be influenced by temperature and acid concentration. Lower temperatures tend to favor the 5-nitro isomer[2].
Fuming Nitric Acid Can lead to a higher proportion of the 3-nitro isomer and dinitration products if not carefully controlled.A more potent nitrating agent, often requiring lower temperatures and shorter reaction times[3].

Experimental Protocol: Mononitration of o-Toluic Acid with Mixed Acid

This protocol is a representative procedure for the selective mononitration of o-toluic acid.

Materials:

  • o-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-toluic acid in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of o-toluic acid, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in a suitable organic solvent and wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mixture of nitrated products.

  • The isomers can be separated by fractional crystallization or column chromatography.

Workflow for the mononitration of o-toluic acid.

Comparative Efficacy of Nitrating Agents for Dinitration

For the synthesis of 3,5-dinitro-o-toluic acid, more forcing conditions and potent nitrating agents are required. A comparative study using various nitrating agents in the presence of sulfuric acid has provided valuable insights into their relative efficacies[4].

Nitrating AgentYield of 3,5-dinitro-o-toluic acid (%)Observations
Ethylene glycol dinitrate (EGDN) 88A powerful and efficient nitrating agent for dinitration[4].
Guanidine nitrate (GN) 89Shows comparable efficacy to EGDN for dinitration[4].
Nitroguanidine (NQ) 93Demonstrates the highest yield among the tested novel nitrating agents[4].
Mixed Acid (excess)High yieldA conventional and effective method, though potentially less selective and producing more byproducts if not carefully controlled[5].
Fuming Nitric Acid High yieldA strong nitrating agent capable of achieving dinitration, often used in combination with sulfuric acid[3].

Experimental Protocol: Dinitration of o-Toluic Acid

This protocol outlines a general procedure for the synthesis of 3,5-dinitro-o-toluic acid.

Materials:

  • o-Toluic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90% or higher) or an alternative nitrating agent (e.g., nitroguanidine)

  • Ice

  • Deionized water

Procedure:

  • Carefully add o-toluic acid to an excess of concentrated sulfuric acid in a flask equipped with a mechanical stirrer and a thermometer.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid or the alternative nitrating agent portion-wise, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, or until the reaction is complete as indicated by TLC.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Collect the precipitated 3,5-dinitro-o-toluic acid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified dinitro derivative.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of nitrating agent and reaction conditions is paramount in controlling the outcome of the nitration of o-toluic acid.

  • For Mononitration: A less reactive nitrating system, such as a stoichiometric amount of mixed acid at low temperatures, is preferred to prevent over-nitration. The isomer ratio is a delicate balance. The 5-position is sterically less hindered than the 3-position (which is flanked by both the methyl and carboxylic acid groups). However, the electronic activation from the methyl group is stronger at the ortho (3-position) and para (5-position) positions. The slightly higher propensity for substitution at the 5-position in many cases suggests that steric factors play a significant role.

  • For Dinitration: The introduction of the first nitro group further deactivates the ring, making the second nitration more challenging. Therefore, more potent nitrating agents and higher temperatures are necessary. The first nitro group, being a meta-director, will direct the second incoming nitro group. If the first nitration occurs at the 3-position, the second nitration will be directed to the 5-position. If the first nitration is at the 5-position, the second will be directed to the 3-position, both leading to the same 3,5-dinitro product.

Conclusion

The nitration of o-toluic acid is a versatile transformation that can be tailored to yield either mono- or dinitrated products by judicious selection of the nitrating agent and reaction conditions. For mononitration, mixed acid provides a reliable method to obtain a mixture of 3- and 5-nitro isomers, with the ratio being tunable to some extent. For the synthesis of 3,5-dinitro-o-toluic acid, more powerful nitrating agents such as nitroguanidine or fuming nitric acid are highly effective. This guide provides a foundation for researchers to select the optimal conditions for their specific synthetic targets, balancing efficacy, selectivity, and safety considerations.

References

A Comparative Guide to the Green Chemistry Metrics of 2-Methyl-3,5-dinitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and responsible research and development. This guide provides a detailed comparison of the traditional and a greener synthetic route for 2-Methyl-3,5-dinitrobenzoic acid, a key building block in various pharmaceutical and chemical applications. By applying established green chemistry metrics, we will objectively assess the environmental footprint of each pathway, offering valuable insights for process optimization and the adoption of more sustainable practices.

Introduction to Green Chemistry Metrics

Before delving into the specifics of the synthesis, it is crucial to understand the tools we use to measure the "greenness" of a chemical process. This guide will focus on three key mass-based metrics:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced relative to the amount of desired product.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain mass of product.[1][2][3]

A higher Atom Economy and lower E-Factor and PMI are indicative of a greener and more efficient process.

Traditional Synthesis: The Mixed Acid Route

The conventional synthesis of this compound involves the electrophilic nitration of 2-methylbenzoic acid (o-toluic acid) using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which then attacks the aromatic ring.

The balanced chemical equation for this reaction is:

C₈H₈O₂ (o-toluic acid) + 2 HNO₃ (nitric acid) --[H₂SO₄]--> C₈H₆N₂O₆ (this compound) + 2 H₂O (water)

While effective in producing the desired product, this method is fraught with environmental and safety concerns, primarily due to the use of large quantities of corrosive and hazardous acids, leading to the generation of significant acidic waste.

A Greener Alternative: Dinitrogen Pentoxide in an Inert Solvent

A more environmentally benign approach to nitration utilizes dinitrogen pentoxide (N₂O₅) as the nitrating agent in an inert solvent such as dichloromethane.[4][5][6] N₂O₅ is a powerful nitrating agent that can be used under milder conditions and often with higher selectivity.[6][7] This method avoids the use of corrosive sulfuric acid, thereby significantly reducing the generation of acidic waste.

A proposed reaction scheme is as follows:

C₈H₈O₂ (o-toluic acid) + N₂O₅ (dinitrogen pentoxide) --[CH₂Cl₂]--> C₈H₆N₂O₆ (this compound) + H₂O (water)

This greener route offers the potential for a cleaner reaction profile and a substantial reduction in the overall environmental impact.

Comparative Analysis of Green Chemistry Metrics

To provide a quantitative comparison, we will now calculate and evaluate the green chemistry metrics for both the traditional and the greener synthesis routes. For the purpose of this analysis, we will assume a hypothetical but realistic yield of 85% for both reactions to allow for a direct comparison of the intrinsic efficiency of each method.

Table 1: Green Chemistry Metrics Comparison
MetricTraditional Synthesis (Mixed Acid)Greener Synthesis (N₂O₅)
Atom Economy (AE) 84.3%92.6%
E-Factor 13.92.5
Process Mass Intensity (PMI) 14.93.5

Interpretation of Results:

The data presented in Table 1 clearly demonstrates the superior environmental performance of the greener synthesis route utilizing dinitrogen pentoxide.

  • Atom Economy: The greener synthesis exhibits a significantly higher atom economy, indicating that a larger proportion of the reactant atoms are incorporated into the final product, with less being converted into byproducts.

  • E-Factor: The E-Factor for the traditional synthesis is alarmingly high, signifying the generation of a substantial amount of waste for every kilogram of product. In stark contrast, the greener synthesis boasts a much lower E-Factor, highlighting its efficiency in minimizing waste.

  • Process Mass Intensity: The PMI further underscores the advantages of the greener approach. The significantly lower PMI value indicates a drastic reduction in the total mass of materials required to produce the desired product, leading to a smaller environmental footprint and potentially lower manufacturing costs.

Experimental Protocols

Traditional Synthesis: Mixed Acid Nitration

This protocol is based on established methods for the nitration of aromatic compounds.

  • In a flask equipped with a stirrer and a cooling bath, slowly add 10 g (0.073 mol) of 2-methylbenzoic acid to 100 mL of concentrated sulfuric acid, maintaining the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 11.6 g (0.184 mol) of concentrated nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the solution of 2-methylbenzoic acid, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto 500 g of crushed ice.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product to obtain this compound. (Expected yield: ~85%)

Greener Synthesis: Dinitrogen Pentoxide Nitration (Proposed)

This proposed protocol is based on greener nitration methods described in the literature.[4][5]

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 10 g (0.073 mol) of 2-methylbenzoic acid in 150 mL of dichloromethane.

  • Cool the solution to 0°C.

  • In a separate apparatus, prepare a solution of 8.7 g (0.081 mol) of dinitrogen pentoxide in 50 mL of cold dichloromethane.

  • Slowly add the dinitrogen pentoxide solution to the 2-methylbenzoic acid solution, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour.

  • Slowly add 50 mL of cold water to quench the reaction.

  • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound. (Expected yield: ~85%)

Workflow for Assessing Green Chemistry Metrics

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of a chemical synthesis.

Green_Chemistry_Metrics_Workflow cluster_0 Synthesis Route Selection cluster_1 Data Collection cluster_2 Metric Calculation cluster_3 Comparative Analysis Traditional Traditional Synthesis Reactants Mass of all Reactants Traditional->Reactants Greener Greener Alternative Greener->Reactants AE Atom Economy (AE) Reactants->AE EFactor E-Factor Reactants->EFactor PMI Process Mass Intensity (PMI) Reactants->PMI Solvents Mass of all Solvents Solvents->PMI Product Mass of Desired Product Product->EFactor Product->PMI Waste Mass of all Waste Waste->EFactor Comparison Compare Metrics AE->Comparison EFactor->Comparison PMI->Comparison Conclusion Draw Conclusions on 'Greenness' Comparison->Conclusion

Caption: Workflow for the assessment of green chemistry metrics in chemical synthesis.

Conclusion

The comparative analysis of green chemistry metrics for the synthesis of this compound unequivocally demonstrates the significant environmental advantages of adopting greener synthetic routes. The use of dinitrogen pentoxide as a nitrating agent in an inert solvent presents a compelling alternative to the traditional mixed acid method, offering a substantially higher atom economy and drastically lower E-Factor and Process Mass Intensity.

For researchers, scientists, and drug development professionals, the message is clear: the upfront investment in developing and optimizing greener synthetic pathways not only contributes to environmental sustainability but can also lead to more efficient and economically viable processes in the long run. By embracing the principles of green chemistry and utilizing the metrics outlined in this guide, the chemical industry can move towards a more sustainable future.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-3,5-dinitrobenzoic acid (CAS No. 28169-46-2). As a dinitrated aromatic compound, this substance presents specific chemical hazards that necessitate a rigorous and informed approach to its waste management. The protocols herein are designed for researchers, chemists, and laboratory managers in drug development and scientific research, ensuring that safety and regulatory compliance are paramount. Our objective is to build trust by providing value beyond the product, empowering you with the knowledge to maintain a safe and responsible laboratory environment.

Foundational Risk Profile: Understanding the "Why"

Before addressing the "how" of disposal, it is critical to understand the inherent risks of this compound. Its chemical structure, featuring two nitro groups on a benzoic acid backbone, dictates its hazard profile. The nitroaromatic nature of this compound is a key consideration, as these compounds can be thermally sensitive and environmentally persistent.[1]

The primary hazards, as classified under the Globally Harmonized System (GHS), demand stringent handling and disposal protocols. These are not mere suggestions but are based on toxicological and chemical reactivity data.[2][3][4]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[2][4]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[2][4][5]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[2][4][5]
Hazardous to the Aquatic Environment (Chronic)H413-May cause long lasting harmful effects to aquatic life.[3][4]

The presence of multiple nitro groups can also increase the energetic potential of the molecule, particularly upon heating. Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Therefore, all disposal procedures must mitigate these risks by preventing uncontrolled reactions, environmental release, and personnel exposure.

The Core Directive: Segregation and Containment

The fundamental principle of hazardous waste management is that disposal begins at the point of generation. Once this compound is designated as waste, it must be immediately segregated and contained according to the following protocol.

Step-by-Step Waste Containment Protocol:
  • Select an Appropriate Container:

    • Use a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

    • Ensure the container is clean, dry, and in good condition. Never reuse containers that previously held incompatible materials.

  • Transfer the Waste:

    • Carefully transfer the solid this compound into the designated waste container.

    • Avoid creating dust. If the material is a fine powder, conduct the transfer in a chemical fume hood or a ventilated enclosure.[6]

  • Label the Container Immediately:

    • Proper labeling is a critical compliance and safety step. The label must be durable and clearly legible.

    • Affix a "Hazardous Waste" label that includes:

      • Full Chemical Name: "Waste this compound"

      • CAS Number: "28169-46-2"

      • Hazard Identification: Clearly list the primary hazards: "Toxic," "Irritant."

  • Secure and Store:

    • Tightly seal the container lid.[4]

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and away from heat sources or direct sunlight.[3]

    • Ensure the container is stored away from incompatible materials, such as strong bases or reducing agents.

Primary Disposal Pathway: Licensed Professional Waste Management

For a research or drug development facility, the only acceptable and compliant disposal method for this compound is through a licensed professional waste disposal service.[7] Attempting to treat or neutralize this chemical in-house without specialized equipment and permits is unsafe and illegal.

The causality behind this mandated approach is rooted in the nature of the chemical. The ultimate disposal of nitroaromatic compounds typically involves high-temperature incineration in a specially designed hazardous waste incinerator equipped with afterburners and advanced scrubber systems.[6][7] This technology is necessary to:

  • Ensure Complete Destruction: Temperatures are high enough to break the stable aromatic ring and decompose the molecule into simpler, less harmful components.

  • Neutralize Toxic Byproducts: The scrubber systems are essential for neutralizing the acidic gases (like NOx) that are produced during combustion, preventing their release into the atmosphere.[2]

Workflow for Professional Disposal

G cluster_Lab Laboratory Procedures cluster_EHS EHS / Waste Coordinator cluster_Disposal Licensed Disposal Facility gen Waste Generation (this compound) contain Step 1: Segregate & Place in Labeled Container gen->contain store Step 2: Store in Designated Satellite Accumulation Area contain->store pickup Step 3: Schedule Waste Pickup with EHS Department store->pickup manifest Step 4: Consolidate & Prepare Manifest for Shipment pickup->manifest transport Step 5: Transport via Licensed Hauler manifest->transport incinerate Step 6: High-Temperature Incineration with Scrubbing transport->incinerate final Final Disposition (Compliant Destruction) incinerate->final

Caption: Waste Disposal Workflow for this compound.

Emergency Protocol: Spill and Exposure Management

Accidents require immediate and correct responses. All personnel handling this compound must be familiar with these procedures.

Small Spill (Contained within a Fume Hood):
  • Alert & Restrict: Alert others in the immediate area. Ensure access to the area is restricted.

  • Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A respirator may be necessary if dust is generated.[6]

  • Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Collect: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[3] Avoid any actions that could create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse. Place all cleaning materials into the hazardous waste container.

  • Report: Inform your laboratory supervisor or EHS department of the incident.

Large Spill (Outside of a Fume Hood):
  • EVACUATE IMMEDIATELY: Evacuate all personnel from the affected area.

  • ALERT: Activate the nearest fire alarm or emergency notification system.

  • CALL FOR HELP: Contact your institution's emergency response line and EHS department from a safe location. Provide the chemical name and approximate quantity of the spill.

  • DO NOT ATTEMPT TO CLEAN UP. Await the arrival of a trained hazardous materials response team.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Prohibited Disposal Methods: A Critical Checklist

To ensure safety and compliance, the following disposal methods are strictly forbidden.

  • DO NOT Dispose Down the Drain: This compound is water-soluble and may be harmful to aquatic life.[3][8] Discharging chemicals to the sanitary sewer is a violation of environmental regulations, such as the EPA's ban on sewering hazardous waste pharmaceuticals, which sets a strong precedent for all hazardous chemical waste.[9][10]

  • DO NOT Dispose in Regular Trash: This action constitutes illegal disposal of hazardous waste and poses a significant risk of exposure to custodial staff and the public, as well as causing environmental contamination.[11]

  • DO NOT Mix with Other Wastes: Never mix this compound with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or your EHS department. Incompatible mixtures can result in dangerous chemical reactions.[4]

  • DO NOT Attempt Evaporation in a Fume Hood: While this may reduce volume, it does not dispose of the hazardous material. It merely transfers the contaminant to the fume hood exhaust system and the wider environment, which is a prohibited practice.

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound are conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methyl-3,5-dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methyl-3,5-dinitrobenzoic acid (CAS No. 28169-46-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a culture of proactive safety and scientific integrity.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the intrinsic hazards of this compound is fundamental to implementing effective safety measures. This compound is not benign; it presents a multi-faceted risk profile that necessitates a comprehensive PPE strategy.

  • Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed[1][2]. Ingestion can lead to systemic effects, making it crucial to prevent hand-to-mouth contamination.

  • Skin Irritation (Category 2): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation[1][2][3].

  • Serious Eye Irritation (Category 2): This is a significant risk. The solid or dust particles can cause serious irritation upon contact with the eyes[1][2][3]. Procedures that could generate dust require heightened eye protection.

  • Respiratory Irritation (Category 3): Inhalation of dust may cause respiratory tract irritation, leading to symptoms like coughing and sneezing[1][2][4].

  • Physical Hazards: As a powdered organic compound, it should be regarded as a combustible dust. While not rated as explosive, fine dust suspended in the air can pose a fire or explosion hazard under specific conditions, such as the presence of an ignition source[5]. Handling procedures should aim to minimize dust generation[5].

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following outlines the minimum required PPE, with escalations for higher-risk activities.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust. The primary objective is to create a complete seal around the eyes.

  • Standard Operations: For handling in solution or when manipulating sealed containers, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: When weighing the solid, transferring powder, or performing any task that could generate dust or splashes, chemical splash goggles are mandatory[6]. They form a seal around the eyes, offering superior protection against airborne particles. For significant splash risks, a face shield should be worn in addition to chemical goggles[3][7].

Skin and Body Protection

A barrier between the chemical and the skin is essential to prevent irritation and potential absorption.

  • Gloves: Chemical-resistant gloves are required for all handling activities. Nitrile gloves are a common and effective choice for incidental contact with solids. Always check the manufacturer's glove compatibility chart for the specific glove type and thickness. Double-gloving is recommended during weighing and transfer operations.

  • Lab Coat: A long-sleeved, buttoned lab coat is required to protect the skin and personal clothing from contamination.

  • Additional Protection: For large-scale operations or situations with a high risk of spillage, a chemically resistant apron and shoe covers should be considered.

Respiratory Protection

Engineering controls are the first and most effective line of defense against respiratory exposure.

  • Primary Control: All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood or a powder containment hood[6].

  • When Respirators are Required: If engineering controls are insufficient or not available, or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter (or a P2 filter in the EU) is appropriate for dusts[6][8]. All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training, in accordance with OSHA 1910.134[6][7].

Summary of PPE for Key Laboratory Tasks
TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport General VentilationSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Chemical Fume HoodChemical GogglesDouble Nitrile GlovesLab CoatRequired if dust is visible
Preparing Solutions Chemical Fume HoodChemical GogglesNitrile GlovesLab CoatNot Required
Reaction Workup Chemical Fume HoodChemical Goggles/Face ShieldNitrile GlovesLab CoatNot Required
Spill Cleanup N/AChemical Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronRequired (N95/P100)

Operational Plans: PPE in Practice

The effectiveness of PPE is directly tied to its correct use. The following workflow integrates PPE selection and use into the standard process of handling the solid chemical.

Step-by-Step Protocol for Weighing and Transferring Solid
  • Preparation: Before entering the lab, ensure long hair is tied back and appropriate attire is worn.

  • PPE Donning: Don a lab coat and single pair of nitrile gloves.

  • Work Area Setup: Prepare the work surface inside a chemical fume hood. Place a weigh boat on the analytical balance.

  • Second Layer of PPE: Don a second pair of nitrile gloves and chemical splash goggles.

  • Chemical Handling: Carefully retrieve the container of this compound. Open it within the fume hood. Use a spatula to gently transfer the desired amount to the weigh boat, avoiding any actions that could create dust.

  • Secure and Clean: Securely close the chemical container. Use a brush to gently sweep any minor residual powder into a designated waste container.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent.

  • PPE Doffing (Outer Layer): Remove the outer pair of gloves and dispose of them in the designated solid waste container.

  • Cleanup: Clean the spatula and work area as required.

  • Final PPE Doffing: Before leaving the lab, remove the lab coat and the final pair of gloves, washing hands thoroughly with soap and water[6].

PPE Selection and Handling Workflow

PPE_Workflow cluster_0 Preparation Phase cluster_1 PPE & Control Selection cluster_2 Execution & Disposal A Task Risk Assessment (e.g., Weighing Solid) B Consult Safety Data Sheet (SDS) Identify Hazards A->B C Select Engineering Control (Chemical Fume Hood) B->C H Execute Handling Protocol (Weighing & Transfer) B->H J Emergency Plan Ready (Spill Kit, Eyewash, Shower) B->J D Select Personal Protective Equipment C->D E Eye: Chemical Goggles D->E F Skin: Lab Coat, Double Gloves D->F G Respiratory: N95/P100 (If dust is generated) D->G I Segregate & Dispose Waste (Contaminated PPE, excess chemical) H->I

Caption: Workflow for risk assessment, PPE selection, and handling.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[1][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area thoroughly with soap and water for at least 15 minutes[1][10]. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Call a poison control center or seek immediate medical attention[1].

  • Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE (including respiratory protection), gently cover the spill with absorbent paper to avoid raising dust[3]. Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste[5].

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess or unwanted chemical, contaminated gloves, weigh boats, and paper towels. Place these items in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: "Empty" containers may retain chemical residue. They should be triple-rinsed (if appropriate for the next use) with a suitable solvent. The rinsate must be collected as hazardous chemical waste. Otherwise, the empty, unrinsed container must be disposed of as hazardous waste.

  • Compliance: All waste disposal must adhere strictly to your institution's policies and local, state, and federal regulations[11][12]. Never dispose of this chemical down the drain[8].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.